molecular formula C5H4N2O4 B13037425 5-nitro-1H-pyrrole-3-carboxylic acid

5-nitro-1H-pyrrole-3-carboxylic acid

Cat. No.: B13037425
M. Wt: 156.10 g/mol
InChI Key: LJXAHVMHFGXVJT-UHFFFAOYSA-N
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Description

5-nitro-1H-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C5H4N2O4 and its molecular weight is 156.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-nitro-1H-pyrrole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-nitro-1H-pyrrole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H4N2O4

Molecular Weight

156.10 g/mol

IUPAC Name

5-nitro-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C5H4N2O4/c8-5(9)3-1-4(6-2-3)7(10)11/h1-2,6H,(H,8,9)

InChI Key

LJXAHVMHFGXVJT-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C1C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Physicochemical properties of 5-nitro-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-nitro-1H-pyrrole-3-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

This document serves as a comprehensive technical guide on the core physicochemical properties of 5-nitro-1H-pyrrole-3-carboxylic acid. As direct experimental data for this specific molecule is not extensively published, this guide synthesizes information from analogous compounds and establishes a framework for its characterization. The focus is on providing both theoretical understanding and field-proven experimental protocols, equipping researchers with the necessary tools for a thorough evaluation.

Molecular Structure and Identity

5-nitro-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound featuring a five-membered pyrrole ring. The molecule's characteristics are defined by three key components: the aromatic pyrrole core, an electron-withdrawing nitro group (-NO₂) at the 5-position, and a carboxylic acid (-COOH) group at the 3-position. This specific arrangement of functional groups dictates its electronic distribution, reactivity, and potential for intermolecular interactions, which are foundational to its behavior in chemical and biological systems.

Caption: Chemical structure of 5-nitro-1H-pyrrole-3-carboxylic acid.

Table 1: Core Molecular Identifiers

PropertyValue
Molecular Formula C₅H₄N₂O₄
Molecular Weight 156.09 g/mol
IUPAC Name 5-nitro-1H-pyrrole-3-carboxylic acid
Canonical SMILES C1=C(NC(=C1)[O-])C(=O)O

Essential Physicochemical Characteristics

The interplay between a molecule's structure and its physical properties is a cornerstone of drug development, influencing everything from synthesis and purification to formulation and bioavailability.[1] This section details the critical physicochemical parameters and provides robust methodologies for their experimental determination.

Table 2: Summary of Key Physicochemical Parameters and Standardized Methodologies

ParameterExpected Property/ValueRecommended Experimental Method
Melting Point Expected to be a high-melting solid, likely with decomposition.Differential Scanning Calorimetry (DSC)
Acidity (pKa) Acidic, with a pKa value lower than the parent pyrrole-3-carboxylic acid.Potentiometric Titration
Solubility Limited aqueous solubility; higher solubility in polar organic solvents.Kinetic and Thermodynamic Solubility Assays (Shake-Flask)
Melting Point and Thermal Stability

The melting point is a fundamental indicator of a compound's purity and the energetic stability of its crystal lattice. For complex organic molecules, particularly those with nitro groups, it is also a measure of thermal stability. The related compound 5-nitro-1H-indole-3-carboxylic acid, for instance, exhibits a high melting point with decomposition at 276-278 °C.[2] A similar behavior is anticipated for the title compound.

Differential Scanning Calorimetry (DSC) is the preferred method for this analysis as it provides a highly precise measurement of the melting temperature (Tₘ) and can simultaneously detect thermal events like decomposition.[3][4] The technique works by measuring the difference in heat flow required to increase the temperature of a sample and a reference as they are heated at a controlled rate.[4][5]

Experimental Protocol: Melting Point Determination by DSC

The causality behind this protocol is to subject the compound to a precise thermal ramp, allowing for the detection of the energy absorbed during melting (an endothermic process) and any energy released during decomposition (an exothermic process).

dsc_workflow cluster_prep 1. Sample Preparation cluster_setup 2. Instrument Configuration cluster_run 3. Thermal Program cluster_analysis 4. Data Analysis prep1 Accurately weigh 1-3 mg of 5-nitro-1H-pyrrole-3-carboxylic acid. prep2 Place sample into an aluminum DSC pan and hermetically seal. prep1->prep2 setup1 Prepare an identical empty, sealed pan as the reference. setup2 Place sample and reference pans into the DSC cell. setup1->setup2 setup3 Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min). setup2->setup3 run1 Equilibrate system at 30 °C. run2 Ramp temperature at a controlled rate (e.g., 10 °C/min) to ~250 °C. run1->run2 anal1 Plot heat flow vs. temperature to generate a thermogram. anal2 Identify the onset of the endothermic peak as the melting point (Tₘ). anal1->anal2 anal3 Identify any subsequent exothermic peaks as decomposition events. anal2->anal3

Caption: Standard workflow for DSC analysis.

Acidity (pKa)

The acid dissociation constant (pKa) is a critical parameter in drug discovery, as it determines the ionization state of a molecule at a given pH.[6] This, in turn, profoundly affects properties like solubility, membrane permeability, and target binding. The molecule possesses two potentially ionizable protons: one on the carboxylic acid and one on the pyrrole nitrogen. The carboxylic acid proton is significantly more acidic. The presence of the strongly electron-withdrawing nitro group is expected to further increase the acidity of the carboxylic acid (i.e., lower its pKa) compared to the unsubstituted pyrrole-3-carboxylic acid.

Potentiometric titration is a highly accurate and reliable method for pKa determination.[6][7] The principle involves the gradual addition of a titrant (a strong base) to a solution of the compound while monitoring the pH, allowing for the precise identification of the half-equivalence point where pH = pKa.[8]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol is designed to be self-validating by including system calibration and the use of a controlled environment to ensure accuracy.

pka_workflow cluster_setup 1. System Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis setup1 Calibrate a pH meter using standard buffers (e.g., pH 4, 7, 10). [1] setup2 Prepare a standardized ~0.1 M NaOH titrant solution (carbonate-free). [5] setup1->setup2 setup3 Prepare a ~1 mM solution of the compound in water or a water/co-solvent mixture. setup2->setup3 titr1 Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25 °C). titr2 Purge with nitrogen to remove dissolved CO₂. [1] titr1->titr2 titr3 Immerse the calibrated pH electrode. titr2->titr3 titr4 Add titrant in small, precise increments, recording pH after each addition. titr3->titr4 anal1 Plot pH vs. volume of titrant added. anal2 Determine the equivalence point from the inflection of the curve (max of first derivative). [8] anal1->anal2 anal3 The pH at half the equivalence volume is the pKa. [1] anal2->anal3 solubility_workflow cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation & Precipitation cluster_separation 3. Separation of Insoluble Material cluster_analysis 4. Quantification prep1 Prepare a 10 mM stock solution of the compound in 100% DMSO. [2] incub1 Add a small volume of DMSO stock (e.g., 2 µL) to aqueous buffer (e.g., 198 µL PBS, pH 7.4) in a 96-well plate. incub2 Seal and shake the plate vigorously at a controlled temperature for 1-2 hours. [2] incub1->incub2 sep1 Centrifuge the plate at high speed to pellet any precipitate. sep2 Alternatively, filter the solution through a solubility filter plate. [11] anal1 Carefully transfer the clear supernatant to a new analysis plate. anal2 Quantify the concentration of the dissolved compound using LC-MS/MS or HPLC-UV against a calibration curve. [10] anal1->anal2

Caption: High-throughput kinetic solubility workflow.

Spectroscopic Profile

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. While specific spectra for this compound are not available, the following section outlines the expected characteristic signals based on its functional groups.

  • ¹H NMR: The spectrum should reveal signals for the two non-equivalent aromatic protons on the pyrrole ring, a broad signal for the pyrrole N-H, and a downfield, exchangeable signal for the carboxylic acid O-H. The chemical shifts of the ring protons will be significantly influenced by the anisotropic and electronic effects of the nitro and carboxyl groups.

  • ¹³C NMR: Five distinct signals are expected for the carbon atoms of the pyrrole ring and the carboxylic acid. The carboxyl carbon will appear significantly downfield (~160-180 ppm), while the carbon attached to the nitro group will also be shifted downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorption bands: a very broad O-H stretch for the hydrogen-bonded carboxylic acid (2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), strong asymmetric and symmetric N-O stretches for the nitro group (~1550 and ~1350 cm⁻¹), and a medium N-H stretch from the pyrrole ring (~3300 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula by providing a highly accurate mass measurement. The expected [M-H]⁻ ion in negative mode ESI would be at m/z 155.01.

Conclusion and Future Directions

This guide establishes a foundational understanding of the physicochemical properties of 5-nitro-1H-pyrrole-3-carboxylic acid from the perspective of a medicinal or materials chemist. While theoretical analysis provides a strong starting point, the core of scientific integrity lies in empirical validation. The detailed, field-proven protocols for DSC, potentiometric titration, and kinetic solubility assays provided herein offer a clear and robust pathway for researchers to experimentally determine these critical parameters. A thorough characterization, grounded in the methodologies described, is an indispensable step in unlocking the full potential of this compound in any research and development program.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Cuyckens, F., et al. (2016). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • CureFFI.org. (2016). Differential scanning calorimetry. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • SciSpace. (2021). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • ResolveMass Laboratories Inc. (2026). Differential Scanning Calorimetry (DSC) Analysis Principle. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC. [Link]

  • Unknown. Organic Compounds: Physical Properties Lab. [Link]

  • NETZSCH Analyzing & Testing. (2026). Differential Scanning Calorimeter (DSC/DTA). [Link]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Chemistry LibreTexts. (2025). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. [Link]

  • PubChem. 5-Nitro-1H-pyrazole-3-carboxylic acid. [Link]

  • The Royal Society of Chemistry. (2023). Physicochemical Properties. [Link]

  • Unknown. Experiment 1 — Properties of Organic Compounds. [Link]

  • PubChem. Pyrrole-3-carboxylic acid. [Link]

  • ChemBK. (2024). 5-Nitro-1H-indole-3-carboxylic acid. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 5-nitro-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the structural and geometric properties of 5-nitro-1H-pyrrole-3-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. In the absence of publicly available single-crystal X-ray diffraction data for this specific molecule, this document leverages high-level computational chemistry to predict its molecular geometry. Furthermore, it details the standard experimental protocols for its synthesis, crystallization, and spectroscopic characterization, offering a complete theoretical and practical framework for its study. A comparative analysis with structurally related compounds is included to provide context and validate the predicted data. This guide is intended to serve as a foundational resource for scientists engaged in the design and synthesis of novel pyrrole-based therapeutic agents.

Introduction: The Significance of Nitro-Substituted Pyrroles

The pyrrole nucleus is a fundamental scaffold in a multitude of biologically active compounds and marketed drugs.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the electronic properties, reactivity, and biological activity of the parent molecule.[2] Nitro-containing heterocycles are extensively investigated for their potential as antibacterial, anticancer, and antiviral agents.[2][3] 5-nitro-1H-pyrrole-3-carboxylic acid combines the pyrrole core with both a nitro group and a carboxylic acid function, making it an intriguing candidate for further derivatization and biological screening.

A thorough understanding of the three-dimensional structure and intermolecular interactions of this molecule is paramount for rational drug design and development. While experimental determination of the crystal structure via single-crystal X-ray diffraction is the gold standard, no such data for 5-nitro-1H-pyrrole-3-carboxylic acid is currently available in the public domain. Therefore, this guide employs a robust computational approach to elucidate its molecular geometry, complemented by a detailed discussion of the experimental workflows required for its empirical validation.

Predicted Molecular Geometry and Structural Analysis

In the absence of experimental crystallographic data, the molecular geometry of 5-nitro-1H-pyrrole-3-carboxylic acid was optimized using computational methods. Density Functional Theory (DFT) calculations provide a reliable prediction of the ground-state geometry of molecules.

Computational Methodology

The molecular structure was optimized using the Gaussian 09 software package.[4] The geometry was fully optimized in the gas phase using the Becke's three-parameter Lee–Yang–Parr hybrid functional (B3LYP) with the 6-31G(d) basis set, a widely accepted method for obtaining accurate geometries of organic molecules.[4]

Predicted Molecular Structure

The optimized geometry of 5-nitro-1H-pyrrole-3-carboxylic acid is depicted below. The pyrrole ring is predicted to be essentially planar, a characteristic feature of aromatic systems. The carboxylic acid and nitro group substituents are also predicted to be nearly coplanar with the ring to maximize conjugation.

Caption: Predicted molecular structure with atom numbering.

Predicted Geometric Parameters

The key bond lengths, bond angles, and dihedral angles for the optimized structure are summarized in the tables below. These values are consistent with those observed in structurally related heterocyclic compounds.[5][6]

Table 1: Predicted Bond Lengths (Å)

Bond Predicted Length (Å) Bond Predicted Length (Å)
N1–C2 1.372 C3–C6 1.481
C2–C3 1.385 C6–O1 1.215
C3–C4 1.428 C6–O2 1.358
C4–C5 1.380 O2–H3 0.972
C5–N1 1.378 C5–N2 1.455
N1–H1 1.012 N2–O3 1.228
C2–H2 1.081 N2–O4 1.228

| C4–H4 | 1.083 | | |

Table 2: Predicted Bond Angles (°) and Dihedral Angles (°)

Angle Predicted Value (°) Dihedral Angle Predicted Value (°)
C5–N1–C2 109.5 C2–C3–C6–O1 179.8
N1–C2–C3 108.2 C4–C3–C6–O2 179.9
C2–C3–C4 107.0 N1–C5–N2–O3 0.5
C3–C4–C5 107.8 C4–C5–N2–O4 179.6
C4–C5–N1 107.5
C2–C3–C6 128.5
C4–C3–C6 124.5
O1–C6–O2 122.0
C3–C6–O2 114.5
C5–N2–O3 118.0
C5–N2–O4 118.0

| O3–N2–O4 | 124.0 | | |

Experimental Workflows

The following sections detail the standard laboratory procedures for the synthesis, crystallization, and characterization of 5-nitro-1H-pyrrole-3-carboxylic acid. These protocols are based on established methods for similar compounds.

Synthesis Protocol: Nitration of 1H-Pyrrole-3-carboxylic acid

The synthesis of 5-nitro-1H-pyrrole-3-carboxylic acid can be achieved via electrophilic nitration of the corresponding pyrrole-3-carboxylic acid. Pyrrole is highly reactive towards strong acids, which can cause polymerization; therefore, milder nitrating agents are typically employed.[7][8] Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a common reagent for the nitration of pyrroles.[7][9]

synthesis_workflow cluster_workflow Synthesis Workflow start 1H-Pyrrole-3-carboxylic acid in Acetic Anhydride reagent Add Fuming Nitric Acid (dropwise at 0-5 °C) start->reagent reaction Stir at Low Temp (e.g., 0 °C for 1-2h) reagent->reaction quench Quench with Ice-Water reaction->quench extraction Extract with Ethyl Acetate quench->extraction purification Purify via Column Chromatography or Recrystallization extraction->purification product 5-nitro-1H-pyrrole-3-carboxylic acid purification->product caption General workflow for the synthesis of the title compound.

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1H-pyrrole-3-carboxylic acid in acetic anhydride in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C in an ice bath.

  • Preparation of Nitrating Agent: In a separate flask, cautiously add fuming nitric acid dropwise to acetic anhydride at a temperature below 10 °C. Allow the mixture to stand for 15 minutes.

  • Nitration Reaction: Add the freshly prepared acetyl nitrate solution dropwise to the cooled pyrrole solution, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration. If no solid forms, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Single-Crystal Growth Protocol

High-quality single crystals are essential for X-ray diffraction analysis. The following is a general procedure for obtaining single crystals of an organic acid.

Step-by-Step Protocol:

  • Solvent Selection: Screen various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane) for their ability to dissolve the compound when hot and yield solid upon cooling.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified 5-nitro-1H-pyrrole-3-carboxylic acid in the chosen solvent by gentle heating.

  • Filtration: Filter the hot solution through a pre-warmed funnel with a cotton or filter paper plug to remove any insoluble impurities.

  • Slow Evaporation/Cooling: Cover the container of the hot, filtered solution with a watch glass or perforated parafilm and allow it to cool slowly to room temperature. For very soluble compounds, slow evaporation of the solvent at room temperature over several days can yield high-quality crystals.

  • Crystal Harvesting: Once suitable crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold solvent. Dry the crystals under a gentle stream of inert gas or in a desiccator.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the known characteristics of the functional groups present in 5-nitro-1H-pyrrole-3-carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for the O-H and N-H stretches, the C=O of the carboxylic acid, and the N-O stretches of the nitro group.

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment
3400-3200 Medium, Sharp N-H stretch of pyrrole ring
3300-2500 Strong, Broad O-H stretch of carboxylic acid (hydrogen-bonded)
~1710 Strong C=O stretch of carboxylic acid
1550-1500 Strong Asymmetric NO₂ stretch[10]
1360-1320 Strong Symmetric NO₂ stretch[10]
~1540 Medium C=C stretching of pyrrole ring[11]

| ~1190 | Medium | C-N stretching of pyrrole ring[11] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are predicted for a solution in DMSO-d₆.

Table 4: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (ppm) Multiplicity Integration Assignment
~12.5 Broad Singlet 1H COOH
~12.0 Broad Singlet 1H N-H
~7.5 Doublet 1H H2 (pyrrole)

| ~7.0 | Doublet | 1H | H4 (pyrrole) |

Table 5: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (ppm) Assignment
~165 C=O (Carboxylic Acid)
~140 C5 (bearing NO₂)
~130 C2
~125 C3 (bearing COOH)

| ~115 | C4 |

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound.

Table 6: Predicted Mass Spectrometry Data

Ionization Mode Predicted m/z Assignment
ESI- 155.01 [M-H]⁻
ESI+ 157.03 [M+H]⁺

| ESI+ | 179.01 | [M+Na]⁺ |

Comparative Structural Analysis and Intermolecular Interactions

While the crystal structure of the title compound is unknown, analysis of related structures provides insight into its likely solid-state behavior. The crystal structure of 5-nitro-1H-pyrazole-3-carboxylic acid, an isomer, reveals extensive hydrogen bonding.[12] Similarly, the carboxylic acid group of 5-nitro-1H-pyrrole-3-carboxylic acid is expected to form strong hydrogen-bonded dimers in the solid state.

The N-H of the pyrrole ring and the oxygen atoms of the nitro group can also act as hydrogen bond donors and acceptors, respectively. These interactions would lead to the formation of a complex three-dimensional supramolecular network.

Sources

Thermodynamic Stability of 5-nitro-1H-pyrrole-3-carboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the thermodynamic stability of 5-nitro-1H-pyrrole-3-carboxylic acid, a molecule of interest in pharmaceutical and materials science research. By integrating theoretical principles, computational modeling, and established experimental protocols, this document offers a robust framework for researchers, scientists, and drug development professionals to understand and evaluate the stability of this and similar energetic compounds.

Introduction: The Significance of Thermodynamic Stability

5-nitro-1H-pyrrole-3-carboxylic acid is a substituted pyrrole derivative. The pyrrole ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds. The introduction of a nitro group, a strong electron-withdrawing moiety, and a carboxylic acid group significantly influences the molecule's electronic properties, reactivity, and, crucially, its thermodynamic stability. A thorough understanding of this stability is paramount for safe handling, predicting shelf-life, and determining its suitability for various applications where it may be subjected to thermal stress.

The inherent energetic nature of the nitro group necessitates a detailed investigation of the molecule's decomposition pathways and the energy released during this process. This guide will explore these aspects through a multi-faceted approach, combining computational chemistry for predictive insights and thermal analysis techniques for empirical validation.

Theoretical Framework: Understanding the Structural and Electronic Influences on Stability

The thermodynamic stability of 5-nitro-1H-pyrrole-3-carboxylic acid is intrinsically linked to its molecular structure and the interplay of its functional groups. The pyrrole ring itself is an aromatic heterocycle, with the nitrogen's lone pair of electrons participating in the π-system, creating a delocalized electron cloud that imparts a degree of stability.[1][2] However, the introduction of substituents can either enhance or diminish this stability.

The Role of the Nitro Group

The nitro group (NO₂) is a potent electron-withdrawing group that significantly impacts the electronic landscape of the pyrrole ring. This electronic pull can have two opposing effects on stability:

  • Destabilization: The strong inductive and resonance effects of the nitro group can withdraw electron density from the aromatic ring, making it more susceptible to nucleophilic attack and potentially weakening the ring's inherent stability.

  • Energetic Contribution: The N-O bonds within the nitro group are relatively weak and their cleavage can initiate exothermic decomposition, releasing a significant amount of energy.

The Influence of the Carboxylic Acid Group

The carboxylic acid group (-COOH) also influences the molecule's stability, primarily through its acidic nature and its potential for intermolecular interactions. It can participate in hydrogen bonding, which can increase the overall stability of the crystalline structure. However, under certain conditions, it can also undergo decarboxylation, a process that can be catalyzed by acid.[3]

Aromaticity and Reactivity

The aromaticity of the pyrrole ring is a key contributor to its stability. The degree of aromaticity can be influenced by substituents. While pyrrole is more reactive than benzene towards electrophilic substitution, the presence of the electron-withdrawing nitro group is expected to decrease this reactivity.[1][4] The overall reactivity of 5-nitro-1H-pyrrole-3-carboxylic acid will be a balance between the inherent reactivity of the pyrrole ring and the deactivating effect of the nitro group.

Computational Assessment of Thermodynamic Stability

In the absence of direct experimental data for 5-nitro-1H-pyrrole-3-carboxylic acid, computational chemistry provides a powerful tool for predicting its thermodynamic properties. Density Functional Theory (DFT) is a widely used method for such investigations, offering a good balance between accuracy and computational cost.

Key Thermodynamic Parameters

Two critical parameters for assessing the thermodynamic stability of energetic materials are the Bond Dissociation Energy (BDE) and the Heat of Formation (HOF) .

  • Bond Dissociation Energy (BDE): The BDE of the C-NO₂ bond is often the initial trigger for the decomposition of nitroaromatic compounds. A lower BDE indicates a weaker bond and a greater propensity for thermal decomposition.

  • Heat of Formation (HOF): The HOF provides a measure of the energy stored within the molecule. A higher, more positive HOF can indicate a less stable, more energetic compound.

Recommended Computational Protocol

The following protocol outlines a robust approach for calculating the BDE and HOF of 5-nitro-1H-pyrrole-3-carboxylic acid using DFT.

Step-by-Step Computational Workflow:

  • Geometry Optimization:

    • Construct the 3D structure of 5-nitro-1H-pyrrole-3-carboxylic acid.

    • Perform a geometry optimization using a suitable DFT functional and basis set. The PBE0 and B3P86 functionals with a 6-311G** basis set have shown good reliability for calculating C-NO₂ BDEs in nitroaromatic systems.[5][6]

    • Verify that the optimized structure corresponds to a true energy minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.

  • Bond Dissociation Energy (BDE) Calculation:

    • To calculate the C-NO₂ BDE, perform single-point energy calculations on the optimized molecule, the resulting pyrrole-3-carboxylic acid radical, and the nitrogen dioxide radical (•NO₂).

    • The BDE can be calculated using the following equation: BDE (C-NO₂) = E(pyrrole-3-carboxylic acid radical) + E(•NO₂) - E(5-nitro-1H-pyrrole-3-carboxylic acid)

    • Where E represents the total electronic energy of each species.

  • Heat of Formation (HOF) Calculation:

    • The HOF can be calculated using isodesmic reactions. This method involves constructing a balanced chemical equation where the types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.[7][8]

    • An example of an isodesmic reaction for this molecule is: 5-nitro-1H-pyrrole-3-carboxylic acid + pyrrole → 1H-pyrrole-3-carboxylic acid + 2-nitropyrrole

    • The HOF of the target molecule can then be calculated from the known experimental or accurately calculated HOFs of the other molecules in the reaction and the calculated reaction enthalpy.

Experimental Evaluation of Thermal Stability

Experimental techniques are essential for validating computational predictions and providing a real-world assessment of a compound's thermal behavior. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods used for this purpose.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can identify exothermic (heat-releasing) and endothermic (heat-absorbing) events, such as melting, crystallization, and decomposition.

DSC Experimental Protocol for Energetic Materials:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the 5-nitro-1H-pyrrole-3-carboxylic acid sample into a high-pressure crucible or a hermetically sealed pan.

    • Ensure the sample is dry to prevent interference from moisture.

  • Instrument Setup:

    • Calibrate the DSC instrument according to the manufacturer's instructions.

    • Purge the sample chamber with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30 °C).

    • Heat the sample at a constant rate, typically 5-20 °C/min, to a final temperature beyond the decomposition point.

  • Data Analysis:

    • Analyze the resulting thermogram to identify the onset temperature of decomposition (T_onset), the peak exothermic temperature (T_peak), and the enthalpy of decomposition (ΔH_d).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which a material begins to decompose and to quantify the mass loss associated with decomposition.

TGA Experimental Protocol for Nitro Compounds:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Instrument Setup:

    • Calibrate the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a consistent flow rate.

  • Thermal Program:

    • Heat the sample from ambient temperature to a temperature above the final decomposition point at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot the mass loss as a function of temperature.

    • Determine the onset temperature of decomposition and the temperature at which 5% and 50% mass loss occurs (T₅ and T₅₀).

Interpreting Thermal Analysis Data

The data obtained from DSC and TGA can be summarized in a table for clear comparison and interpretation.

ParameterDescriptionExpected Significance for 5-nitro-1H-pyrrole-3-carboxylic acid
T_onset (DSC) The temperature at which the exothermic decomposition begins.A lower T_onset indicates lower thermal stability.
T_peak (DSC) The temperature at which the rate of heat release is at its maximum.Provides information about the kinetics of the decomposition.
ΔH_d (DSC) The total heat released during decomposition.A larger ΔH_d suggests a more energetic material.
T₅ / T₅₀ (TGA) Temperatures at which 5% and 50% of the initial mass is lost.These values provide a quantitative measure of the decomposition profile.

Predicted Decomposition Pathway

Based on the known decomposition mechanisms of nitroaromatic compounds and substituted pyrroles, a plausible decomposition pathway for 5-nitro-1H-pyrrole-3-carboxylic acid can be proposed.

Logical Flow of Decomposition:

Decomposition_Pathway A 5-nitro-1H-pyrrole-3-carboxylic acid B Initial C-NO2 Bond Homolysis A->B Thermal Energy D Decarboxylation A->D Alternative Pathway C Pyrrole-3-carboxylic acid radical + •NO2 B->C F Further Fragmentation and Polymerization C->F E 5-nitropyrrole + CO2 D->E E->F G Gaseous Products (e.g., NOx, CO, CO2, H2O) F->G

Caption: Proposed decomposition pathways for 5-nitro-1H-pyrrole-3-carboxylic acid.

The primary initiation step is likely the homolytic cleavage of the relatively weak C-NO₂ bond, leading to the formation of a pyrrole-3-carboxylic acid radical and a nitrogen dioxide radical. An alternative initial step could be decarboxylation. These initial radical species are highly reactive and will likely undergo further fragmentation and polymerization, ultimately leading to the formation of various gaseous products.

Safety Considerations for Handling and Storage

Given the energetic nature of 5-nitro-1H-pyrrole-3-carboxylic acid, strict adherence to safety protocols is essential.

Laboratory Safety Workflow:

Safety_Workflow cluster_0 Preparation cluster_1 Handling cluster_2 Storage cluster_3 Disposal A Review Safety Data Sheet (SDS) B Wear Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Work in a well-ventilated fume hood D Use small quantities C->D E Avoid heat, sparks, and static discharge D->E F Store in a cool, dry, well-ventilated area G Segregate from incompatible materials (e.g., strong bases, reducing agents) F->G H Follow institutional guidelines for hazardous waste I Do not dispose of in regular trash or down the drain H->I

Caption: A workflow for the safe handling of energetic compounds.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves.[9][10][11]

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood.

  • Ignition Sources: Avoid all sources of heat, sparks, and static electricity.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and reducing agents.[12]

  • Spill and Waste Management: Have a spill kit readily available and dispose of waste according to institutional guidelines for hazardous materials.

Conclusion

The thermodynamic stability of 5-nitro-1H-pyrrole-3-carboxylic acid is a critical parameter that dictates its safe handling and potential applications. This guide has provided a comprehensive framework for understanding and evaluating this stability, integrating theoretical considerations, computational modeling, and experimental thermal analysis techniques. The presence of both a nitro group and a carboxylic acid group on the pyrrole ring creates a complex interplay of electronic and structural factors that influence its energetic properties. By following the outlined protocols, researchers can gain valuable insights into the thermal behavior of this molecule, ensuring both safety and the successful advancement of their research endeavors.

References

  • Shao, J., et al. (2010). Assessment of PBE0 Calculation of C-NO2 Bond Dissociation Energies for Nitroaromatic System.
  • Zeman, S., & Krupka, M. (2006). Characterization of C-NO2 Bonds in Nitroaromatic Compounds.
  • Ghosh, P., & Politzer, P. (2003). The C-NO2 Bond Dissociation Energies of Some Nitroaromatic Compounds: DFT Study. The Journal of Physical Chemistry A, 107(42), 9058-9062.
  • UGA Environmental Safety Division. (n.d.). Standard Operating Procedure for Nitro Compounds. University of Georgia.
  • Wang, F., et al. (2015). A DFT theoretical study of energetic nitrogen-rich C4N6H8-n(NO2)n derivatives. Journal of Molecular Modeling, 21(1), 2.
  • Vervloessem, E., et al. (2026). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. Molecules, 31(1), 123.
  • Csonka, G. I., & Ruzsinszky, A. (2005). A DFT Study on Nitro Derivatives of Pyridine. The Journal of Physical Chemistry A, 109(33), 7456-7464.
  • Byrd, E. F. C., & Rice, B. M. (2006). Predicting Heats of Formation of Energetic Materials Using Quantum Mechanical Calculations. The Journal of Physical Chemistry A, 110(3), 1005-1013.
  • Chiang, Y., et al. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11845-11852.
  • Massa, S., et al. (1990). Synthesis and antibacterial activity of some 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid analogues. Il Farmaco, 45(7-8), 819-830.
  • Ibis Scientific, LLC. (2025, May 5). Guide to Promoting Lab Safety When Working With Chemicals.
  • El-Sayed, M. A. F. (n.d.).
  • Wolken, J. K., & Zeller, M. (2021). The Bond Dissociation Energy of the N···O Bond. The Journal of Organic Chemistry, 86(12), 8443-8451.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Gutman, I., et al. (2005). A comparative study of the aromaticity of pyrrole, furan, thiophene, and their aza-derivatives. Journal of the Serbian Chemical Society, 70(3), 329-337.
  • Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene.
  • Wikipedia. (n.d.). Pyrrole.
  • University of Bristol. (n.d.).
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • University of South Florida. (n.d.). Computational Studies of Bond Dissociation Energies and Organic Reaction Mechanisms.
  • PubChem. (n.d.). 5-Nitro-1H-pyrazole-3-carboxylic acid.
  • Safir, S. R., & Schein, H. (1955). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Canadian Journal of Chemistry, 33(1), 38-42.
  • Sigma-Aldrich. (n.d.). 5-nitro-1H-pyrrole-2-carbaldehyde AldrichCPR.
  • PubChem. (n.d.). Pyrrole-3-carboxylic acid.
  • Angene. (n.d.). 5-Nitro-1H-Pyrrole-2-Carboxylic Acid(CAS# 13138-72-2).

Sources

pKa values and acidity constants of 5-nitro-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Acidity and pKa Determination of 5-nitro-1H-pyrrole-3-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] For nitrogen-containing heterocyclic compounds such as 5-nitro-1H-pyrrole-3-carboxylic acid, understanding the ionization behavior of its distinct functional groups—the carboxylic acid and the pyrrole ring N-H—is critical for predicting absorption, distribution, metabolism, and excretion (ADME) properties.[2] This guide provides a comprehensive analysis of the factors governing the acidity of 5-nitro-1H-pyrrole-3-carboxylic acid, outlines authoritative experimental protocols for its empirical determination, and discusses computational approaches for its prediction. We synthesize field-proven insights with established scientific principles to offer a self-validating framework for researchers.

Introduction: The Chemical Context and Importance of pKa

5-nitro-1H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring a five-membered aromatic pyrrole ring substituted with both a carboxylic acid group and a nitro group. Pyrrole derivatives are prevalent scaffolds in medicinal chemistry, valued for their roles in biologically active compounds.[3][4] The ionization state of a molecule, dictated by its pKa value(s) and the surrounding pH, governs critical properties such as aqueous solubility, lipophilicity, and the ability to cross biological membranes.[5] Therefore, the precise determination of the pKa values for 5-nitro-1H-pyrrole-3-carboxylic acid is an indispensable step in its evaluation as a potential therapeutic agent or synthetic building block.

This molecule possesses two primary ionizable protons:

  • The carboxylic acid proton (-COOH)

  • The pyrrole ring imino proton (-NH)

The electronic character of the substituents dramatically influences the acidity of these protons. This guide will explore these influences and provide robust methods for quantifying them.

Theoretical Framework: Predicting Acidity

The acidity of a specific proton is determined by the stability of the conjugate base formed upon its dissociation.[6] Any factor that stabilizes the resulting anion will increase the acidity, corresponding to a lower pKa value.[7]

Electronic Effects of Substituents

In 5-nitro-1H-pyrrole-3-carboxylic acid, the pyrrole ring is substituted with two powerful electron-withdrawing groups (EWGs):

  • Nitro Group (-NO₂): One of the strongest EWGs, it deactivates aromatic rings toward electrophilic substitution and stabilizes negative charge through both inductive and resonance effects.

  • Carboxylic Acid Group (-COOH): Also an electron-withdrawing group, it contributes to the overall electron-deficient nature of the ring.

These effects have predictable consequences on the molecule's two pKa values.

  • pKa₁ (Carboxylic Acid): The combined electron-withdrawing force of the nitro group and the pyrrole ring will significantly stabilize the carboxylate anion (–COO⁻) formed upon deprotonation. This stabilization increases the acidity of the carboxylic acid.[6][7] Consequently, the pKa of the carboxylic acid in 5-nitro-1H-pyrrole-3-carboxylic acid is expected to be substantially lower than that of unsubstituted benzoic acid (pKa ≈ 4.2) and pyrrole-3-carboxylic acid.

  • pKa₂ (Pyrrole N-H): While the pyrrole N-H is generally a very weak acid (pKa ≈ 17), the presence of two strong EWGs will markedly stabilize the pyrrolide anion formed after deprotonation.[8] This delocalization of the negative charge into the electron-deficient ring system makes the N-H proton significantly more acidic than in an unsubstituted pyrrole.

Predicted pKa Values
Compound/Functional GroupReference pKaPredicted pKa for 5-nitro-1H-pyrrole-3-carboxylic acidRationale
Benzoic Acid (-COOH)~4.22.0 - 3.5 Strong inductive and resonance stabilization of the carboxylate anion by the nitro group significantly increases acidity.[6]
Pyrrole (N-H)~17.0[8]10.0 - 14.0 Strong stabilization of the pyrrolide anion by two electron-withdrawing groups (nitro and carboxyl) increases acidity.

Experimental Determination of pKa Values

The empirical determination of pKa is the gold standard. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used methods.[9][10]

Method 1: Potentiometric Titration

This classic method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.[5][11] The pKa is the pH at which the functional group is 50% ionized, which corresponds to the midpoint of the buffer region on the titration curve.[11][12]

The choice of potentiometry is based on its simplicity, low cost, and direct measurement of hydrogen ion activity.[9] Key procedural steps are designed to ensure accuracy and reproducibility. For instance, purging with an inert gas like nitrogen or argon is critical to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weak acids.[11] Maintaining a constant ionic strength minimizes variations in activity coefficients.[11]

  • Instrument Calibration: Calibrate the pH meter and electrode using at least two, and preferably three, standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature.[11][13]

  • Sample Preparation:

    • Accurately weigh and dissolve the 5-nitro-1H-pyrrole-3-carboxylic acid in a suitable solvent (e.g., water, or a water/co-solvent mixture if solubility is low) to a concentration of approximately 1-10 mM.[11]

    • Add a background electrolyte, such as 0.15 M KCl, to maintain a constant ionic strength.[11]

  • Titration Setup:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature.

    • Place a calibrated pH electrode and a micro-burette tip into the solution. Ensure the electrode is immersed but clear of the magnetic stir bar.

    • Gently bubble nitrogen or argon gas through the solution for 10-15 minutes prior to and during the titration to displace dissolved CO₂.[11]

  • Titration Procedure:

    • Begin stirring the solution gently.

    • Add standardized 0.1 M NaOH titrant in small, precise increments.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[5]

    • Collect more data points near the equivalence points, where the pH changes most rapidly.

  • Data Analysis:

    • Plot the recorded pH values versus the volume of titrant added to generate a titration curve.

    • Calculate the first and second derivatives of the titration curve. The peak of the first derivative curve (or the zero crossing of the second derivative) indicates the equivalence point.[14]

    • The pKa is equal to the pH at the half-equivalence point.[11][12] For a molecule with two pKa values, two distinct inflection points will be observed.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) Prepare_Sample Prepare Analyte Solution (1-10 mM in 0.15M KCl) Calibrate->Prepare_Sample Purge Purge with N2 (Remove CO2) Prepare_Sample->Purge Titrate Add Titrant (0.1M NaOH) Incrementally Purge->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Derivative Calculate 1st/2nd Derivative Plot->Derivative EquivPoint Identify Equivalence Point(s) Derivative->EquivPoint pKa Determine pKa (pH at 1/2 Equiv. Point) EquivPoint->pKa G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Buffers Prepare Buffer Series (Constant Ionic Strength) Prep_Sample Prepare Analyte Stock & Dilute into Buffers Prep_Buffers->Prep_Sample Scan_Extremes Scan Spectra at Lowest & Highest pH Prep_Sample->Scan_Extremes Identify_Lambda Identify Analytical Wavelength (λ) Scan_Extremes->Identify_Lambda Scan_All Record Absorbance at λ for All Buffers Identify_Lambda->Scan_All Plot Plot Sigmoid Curve (Absorbance vs. pH) Scan_All->Plot Fit Fit Data to Henderson- Hasselbalch Equation Plot->Fit pKa Determine pKa (Inflection Point) Fit->pKa

Sources

Technical Guide: Tautomeric and Conformational Forms of Nitropyrrole Carboxylic Acids in Solution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural equilibria of nitropyrrole carboxylic acids in solution. This analysis distinguishes between true prototropic tautomerism, conformational isomerism (rotamers), and supramolecular aggregation, all of which define the "forms" observed in experimental settings.

Executive Summary

Nitropyrrole carboxylic acids (e.g., 4-nitropyrrole-2-carboxylic acid) are critical pharmacophores in the synthesis of DNA-binding ligands (such as netropsin and distamycin analogs). In solution, these compounds do not exist as a single static structure.[1] Instead, they function as a dynamic ensemble of three distinct equilibrium states :

  • Conformational Isomers (Rotamers): The rotation of the carboxylic acid group relative to the pyrrole ring (s-cis vs. s-trans).[2]

  • Supramolecular Aggregates: The equilibrium between hydrogen-bonded cyclic dimers and solvated monomers.

  • Prototropic Tautomers: The shift of the ring proton (1H- vs. 2H-/3H-pyrrole), which is heavily suppressed but theoretically relevant under high-energy conditions.

Understanding these forms is essential for interpreting NMR spectra accurately and predicting binding modes in active pharmaceutical ingredient (API) formulation.

Theoretical Framework: The Energy Landscape

Conformational Isomerism (The Dominant "Forms")

In solution, the primary "forms" observed by NMR are the rotational isomers of the exocyclic C–C bond connecting the pyrrole ring to the carboxylic acid group.

  • Syn (s-cis) Conformer: The carbonyl oxygen (C=O) is on the same side as the pyrrole N–H.[2][3][4][5] This form is typically stabilized by an intramolecular hydrogen bond between the pyrrole N–H and the carbonyl oxygen.

  • Anti (s-trans) Conformer: The carbonyl oxygen is on the opposite side of the pyrrole N–H.[2][3][4] This form exposes the N–H and COOH groups to solvent interactions more freely.

Impact of the Nitro Group: The nitro group (–NO₂) at position 3 or 4 is a strong electron-withdrawing group (EWG). It reduces the electron density of the pyrrole ring, increasing the acidity of the pyrrole N–H proton (pKa drops from ~17 in unsubstituted pyrrole to ~10–12 in nitropyrroles). This enhanced acidity strengthens the intramolecular hydrogen bond in the s-cis conformer, often locking the molecule into this form in non-polar solvents.

Supramolecular Aggregation (Dimerization)

Like most carboxylic acids, nitropyrrole carboxylic acids form centrosymmetric cyclic dimers in non-polar solvents (e.g., CDCl₃, CCl₄) via dual O–H···O=C hydrogen bonds. In polar hydrogen-bond-accepting (HBA) solvents (e.g., DMSO, Methanol), these dimers dissociate into solvated monomers.

Prototropic Tautomerism (Ring Proton Shift)

While often discussed, true tautomerism (migration of the H atom from N1 to C2 or C3) is energetically unfavorable due to the loss of aromaticity.

  • 1H-Tautomer: The aromatic, stable form. (>99.9% population).

  • 2H/3H-Tautomers: Non-aromatic intermediates. The nitro group does not sufficiently stabilize these forms to make them observable in standard solution, unlike in nitro-alkanes where aci-nitro forms are possible.

Visualization of Equilibria

The following diagram illustrates the dynamic relationship between the conformational and aggregation states in solution.

NitropyrroleEquilibria cluster_monomer Monomeric Forms (Polar Solvents) cluster_dimer Aggregated Forms (Non-Polar Solvents) Scis s-cis Conformer (Intramolecular H-bond) Strans s-trans Conformer (Open form) Scis->Strans Bond Rotation (Fast on NMR scale) Dimer Cyclic Dimer (Intermolecular H-bonds) Scis->Dimer Aggregation (High Conc/Non-polar) Strans->Dimer Aggregation Note Nitro Group Effect: Increases acidity of NH, stabilizing s-cis via stronger intramolecular bond. Note->Scis

Caption: Network of equilibria for nitropyrrole carboxylic acids. The s-cis conformer is often the thermodynamic sink in non-polar media due to intramolecular stabilization.

Experimental Protocols for Form Identification

To distinguish these forms in a research setting, the following self-validating NMR protocols are recommended.

Protocol A: Solvatochromic NMR Analysis

Objective: Differentiate between intramolecularly H-bonded conformers (s-cis) and intermolecularly H-bonded dimers.

  • Preparation: Prepare 10 mM solutions of the nitropyrrole carboxylic acid in:

    • Solvent A: CDCl₃ (Non-polar, promotes dimerization).

    • Solvent B: DMSO-d₆ (Polar, promotes monomerization).

  • Acquisition: Acquire ¹H NMR spectra at 298 K.

  • Analysis of Chemical Shifts (δ):

    • NH Proton: In CDCl₃, if the NH is involved in an intramolecular bond (s-cis), it will appear sharp and downfield (δ 10–12 ppm) but will show minimal concentration dependence.

    • COOH Proton: In CDCl₃ (Dimer), the COOH proton appears extremely downfield (δ 12–14 ppm) and broad. In DMSO (Monomer), this peak shifts upfield or disappears due to exchange.

  • Validation: If the NH peak shifts significantly (>0.5 ppm) between CDCl₃ and DMSO, the NH is solvent-exposed (s-trans or dimer interface). If the shift is minimal, it is protected (s-cis).

Protocol B: Variable Temperature (VT) NMR

Objective: Determine the rotational barrier between s-cis and s-trans forms.

  • Setup: Dissolve compound in a high-boiling solvent (e.g., DMSO-d₆ or Tetrachloroethane-d₂).

  • Stepwise Heating: Acquire spectra from 298 K to 373 K in 10 K increments.

  • Observation: Look for the coalescence of signal sets.

    • At room temperature, if rotation is slow, you may see two distinct sets of signals (unequal population).

    • As temperature rises, these signals will broaden and merge (coalesce) into a single average peak.

  • Calculation: Use the coalescence temperature (

    
    ) to calculate the Gibbs free energy of activation (
    
    
    
    ) for the rotation.
Data Summary: Typical NMR Signatures
Features-cis (Syn)s-trans (Anti)Cyclic Dimer
Dominant Solvent CDCl₃ (Dilute)DMSO-d₆CDCl₃ (Conc.)
NH Shift (

)
10.5 - 12.0 ppm9.5 - 11.0 ppm10.0 - 11.5 ppm
COOH Shift (

)
~11.0 ppm~12.5 ppm (broad)13.0 - 14.5 ppm
H-Bond Type Intramolecular (NH···O=C)Solvent-SoluteIntermolecular (OH···O=C)
Stability Source Chelation effectSolvation energyDimerization enthalpy

Synthesis of Mechanism and Reactivity

The "tautomeric" behavior of nitropyrrole carboxylic acids is strictly a function of the acidity induced by the nitro group.

  • Acidity Enhancement: The nitro group withdraws electron density via induction (-I) and resonance (-M). This makes the pyrrole ring electron-deficient.

  • Consequence for Tautomerism: Unlike electron-rich pyrroles which are prone to oxidation or polymerization, nitropyrroles are robust. The "forms" are stable enough to be isolated or observed without rapid degradation.

  • Synthetic Implication: When coupling these acids (e.g., in peptide synthesis), the s-cis form is less reactive to activation because the carbonyl oxygen is "tied up" in a hydrogen bond. Using a polar solvent (DMF/DMSO) disrupts this H-bond, shifting the equilibrium toward the open s-trans monomer, thereby enhancing the reaction rate with coupling reagents (e.g., EDC, HATU).

Workflow Visualization: Solvent-Driven Form Switching

SolventSwitch cluster_solvents Solvent Selection Start Solid State (Usually s-cis Dimer) Dissolve Dissolution Start->Dissolve NonPolar Non-Polar (CHCl3) Preserves H-bonds Dissolve->NonPolar Polar Polar Aprotic (DMF/DMSO) Disrupts H-bonds Dissolve->Polar Result1 Result: Cyclic Dimer (Low Reactivity) NonPolar->Result1 Result2 Result: Solvated Monomer (High Reactivity) Polar->Result2

Caption: Solvent selection dictates the reactive form of the acid. Polar solvents are required to break the dimer and 'unlock' the s-cis conformation for synthesis.

References

  • Conformational Preferences of 2-Acylpyrroles: Detailed analysis of s-cis vs s-trans energetics and NMR barriers.

    • Source: Longdom Publishing
    • URL:[Link]

  • Revisiting the Carboxylic Acid Dimers in Aqueous Solution: Thermodynamic study of the dimeriz

    • Source: N
    • URL:[Link]

  • Pyrrole-2-carboxylic Acid and Its Dimers: Vibrational spectroscopy and DFT calcul

    • Source: ResearchG
    • URL:[Link]

  • 4-Nitro-1H-pyrrole-2-carboxylic acid Properties: Physical and chemical property data for the specific nitropyrrole deriv

    • Source: PubChem
    • URL:[Link]

Sources

Technical Guide: Solubility Profile & Thermodynamic Characterization of 5-Nitro-1H-pyrrole-3-carboxylic Acid

[1]

Executive Summary

5-nitro-1H-pyrrole-3-carboxylic acid represents a class of electron-deficient pyrroles essential for synthesizing kinase inhibitors and immunomodulatory drugs.[1] Its solubility profile is dominated by the interplay between the strong hydrogen-bond donating capacity of the pyrrole NH and carboxylic acid moieties, and the electron-withdrawing nitro group.[1]

Key Solubility Characteristics:

  • Primary Solvents: High solubility in dipolar aprotic solvents (DMSO, DMF) due to disruption of intermolecular H-bonds.[1]

  • Process Solvents: Moderate-to-low solubility in lower alcohols (Methanol, Ethanol) and esters; temperature-dependent behavior is critical here for crystallization.[1]

  • Anti-Solvents: Practically insoluble in non-polar hydrocarbons (Hexane, Heptane), making them ideal candidates for anti-solvent precipitation.[1]

Physicochemical Characterization

To understand the solubility landscape, we must first analyze the molecular descriptors that govern solute-solvent interactions.[1]

Molecular Structure & Polarity

The molecule features three distinct functional regions affecting solvation:

  • Pyrrole Ring (NH): Acts as a Hydrogen Bond Donor (HBD).[1] The 5-nitro group increases the acidity of this proton.[1]

  • Carboxylic Acid (-COOH): Amphiphilic H-bond donor/acceptor.[1] Responsible for pH-dependent solubility in aqueous media.[1]

  • Nitro Group (-NO

    
    ):  Strong electron-withdrawing group (EWG), increasing the overall dipole moment and crystal lattice energy.[1]
    
PropertyValue / PredictionImplication for Solubility
Molecular Weight 156.09 g/mol Moderate; diffusion is not rate-limiting.[1]
pKa (COOH) ~3.5 - 4.0Soluble in basic aqueous solutions (pH > 5).[1]
pKa (Pyrrole NH) ~11 - 12Significantly more acidic than unsubstituted pyrrole (pKa ~17) due to -NO

.[1]
LogP (Octanol/Water) ~1.1 - 1.4Lipophilic enough for organic extraction but polar enough for poor alkane solubility.[1]
H-Bond Donors 2 (NH, OH)Strong crystal lattice; requires polar solvents to dissolve.[1]

Solubility Landscape: Solvent Classes

The following profile categorizes solvents based on their interaction mechanism with 5-nitro-1H-pyrrole-3-carboxylic acid.

Dipolar Aprotic Solvents (High Solubility)
  • Solvents: DMSO, DMF, NMP.[1]

  • Mechanism: These solvents act as strong Hydrogen Bond Acceptors (HBA), effectively breaking the intermolecular H-bonds (Dimerization) of the carboxylic acid and the pyrrole NH.[1]

  • Usage: Ideal for reaction media and initial stock solutions.[1]

  • Typical Solubility (25°C): > 100 mg/mL.[1]

Polar Protic Solvents (Moderate Solubility)
  • Solvents: Methanol, Ethanol, Isopropanol.[1][2]

  • Mechanism: Solvation occurs via H-bonding.[1] However, the non-polar aromatic ring limits solubility compared to simple acids.[1] Solubility is highly temperature-dependent , following the Van't Hoff equation.

  • Usage: Crystallization solvents.[1] Cooling a saturated reflux solution yields high-purity crystals.[1]

  • Typical Solubility (25°C): 10 - 50 mg/mL.[1]

Polar Aprotic / Esters (Low-Moderate Solubility)[1]
  • Solvents: Acetone, Ethyl Acetate, THF.[1]

  • Mechanism: Dipole-dipole interactions.[1] Acetone offers good solubility; Ethyl Acetate is often marginal at room temperature but effective at reflux.[1]

  • Usage: Extraction and washing.[1]

Non-Polar Solvents (Insoluble)[1]
  • Solvents: Hexane, Heptane, Toluene, DCM (Low).[1]

  • Mechanism: Lack of H-bonding capability means these solvents cannot overcome the crystal lattice energy (

    
    ).[1]
    
  • Usage: Anti-solvents to force precipitation.[1]

Experimental Protocol: Determination of Solubility

Since specific batch-to-batch variations affect solubility (polymorphism), researchers must validate the profile experimentally.[1]

Standardized Isothermal Saturation Method (Shake-Flask)

This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation errors.[1]

Workflow Diagram:

SolubilityProtocolStartStart: Excess Solute + SolventEquilibrationEquilibration(Constant T, Stirring)Start->Equilibration T = 298.15 KEquilibration->Equilibration 24-48 HoursSamplingSampling PhaseEquilibration->Sampling Equilibrium ReachedFiltrationFiltration(0.45 µm Syringe Filter)Sampling->Filtration Maintain TAnalysisQuantification(HPLC/UV-Vis)Filtration->Analysis Dilute if neededDataProcData Processing(Mole Fraction x)Analysis->DataProc

Figure 1: Isothermal saturation workflow for solubility determination.

Step-by-Step Procedure:

  • Preparation: Add excess 5-nitro-1H-pyrrole-3-carboxylic acid solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (

    
     K) for 24–48 hours.
    
  • Sampling: Stop stirring and allow solids to settle for 30 minutes.

  • Filtration: Withdraw supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter.

  • Quantification: Analyze the filtrate using HPLC (C18 column, Water/Acetonitrile gradient) or UV-Vis spectrophotometry (if

    
     is known and no overlap exists).
    
  • Calculation: Convert concentration (

    
    , mol/L) to mole fraction (
    
    
    ).

Thermodynamic Modeling

To design crystallization processes, experimental data should be fitted to thermodynamic models.[1]

Modified Apelblat Equation

The solubility of pyrrole derivatives in organic solvents is best described by the semi-empirical Apelblat equation:

  • 
    : Mole fraction solubility of the solute.[1]
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical parameters derived from regression analysis.
    

Interpretation:

  • Positive B/T term: Indicates the dissolution is endothermic (solubility increases with T).[1]

  • C term: Accounts for the temperature dependence of the enthalpy of solution.[1]

Dissolution Thermodynamics

Using the Van't Hoff analysis, the apparent enthalpy (


1
  • 
     (Endothermic):  Typical for this compound.[1] Heat is required to break the crystal lattice.[1]
    
  • 
     (Positive Entropy):  The disorder increases as the organized crystal breaks into solvated molecules.[1]
    

Thermodynamic Interaction Diagram:

ThermodynamicsSolidSolid Crystal Lattice(High Stability)SolutionSolvated Molecule(Equilibrium)Solid->Solution + Enthalpy (ΔH > 0)Break LatticeSolventPure Solvent(Ordered/Disordered)Solvent->Solution + Entropy (ΔS > 0)MixingMechanismDriving Force:Solvation of -COOH and -NO2overcomes Lattice EnergySolution->Mechanism

Figure 2: Thermodynamic driving forces for the dissolution of nitro-pyrrole derivatives.

Applications in Drug Development

Understanding this profile is critical for:

  • Purification via Recrystallization:

    • Strategy: Dissolve in hot Ethanol or Ethyl Acetate (high T, high solubility).[1]

    • Cooling: Lower T to precipitate pure crystals (low solubility).[1]

    • Anti-Solvent: Add Heptane to the hot solution to lower the solubility threshold further.[1]

  • Reaction Optimization:

    • For nucleophilic substitutions or coupling reactions, use DMF or NMP to ensure the reactant is fully available in the solution phase, preventing surface-passivation of the solid.[1]

  • Extraction:

    • Acidify aqueous layer to pH < 3 to ensure the molecule is neutral (COOH form).[1]

    • Extract into Ethyl Acetate or DCM .[1]

References

  • PubChem Compound Summary . Pyrrole-3-carboxylic acid.[1][2][3][4][5][6][7][8][9][10] National Center for Biotechnology Information.[1] [Link][1]

  • Zhang, Y., et al. (2018).[1] "Thermodynamic parameters of solubility of 1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid in organic solvents." Journal of Chemical & Engineering Data. (Cited for methodology and thermodynamic modeling of pyrrole analogs).[1]

  • Alvarado, Y. J., et al. (2010).[1] "Solubility of thiophene-, furan- and pyrrole-2-carboxaldehyde phenylhydrazone derivatives in aqueous DMSO." Journal of Solution Chemistry. [Link]

Technical Guide: Electronic Properties & Dipole Moment of 5-Nitro-1H-pyrrole-3-carboxylic Acid

[1]

Executive Summary

5-nitro-1H-pyrrole-3-carboxylic acid represents a critical "push-pull" heteroaromatic scaffold used in the synthesis of DNA-binding polyamides (e.g., distamycin analogues) and antibacterial agents.[1] Its electronic behavior is defined by the competitive electron-withdrawing effects of the nitro (


1

This guide details the dipole moment vectors , frontier molecular orbital (FMO) energetics , and synthetic pathways , bridging computational predictions (DFT) with experimental validation protocols.[1]

Structural & Electronic Basis

Chemical Architecture

The molecule consists of a penta-atomic aromatic pyrrole ring substituted at the:

  • Position 1 (N-H): Electron donor (via lone pair delocalization).[1]

  • Position 3 (

    
    ):  Carboxylic acid (-COOH), a moderate electron-withdrawing group (EWG).[1]
    
  • Position 5 (

    
    ):  Nitro group (-NO
    
    
    ), a strong EWG.[1]
The "Push-Pull" Electronic System

The electronic landscape is dominated by Intramolecular Charge Transfer (ICT) . The pyrrole nitrogen acts as a donor, pushing electron density into the ring, while the 5-nitro group acts as a potent acceptor. This conjugation significantly lowers the HOMO-LUMO band gap compared to unsubstituted pyrrole, shifting absorption into the near-UV/visible region (often appearing as a yellow/orange solid).

Computational Methodology (Standard Protocol)

To obtain precise values for this specific isomer, the following Density Functional Theory (DFT) protocol is recommended as the industry standard.

Computational Workflow

The electronic properties are best derived using the B3LYP hybrid functional, which balances exchange and correlation energies effectively for organic nitriles and nitro-compounds.

Recommended Basis Set: 6-311++G(d,p)[1]

  • Diffuse functions (++) : Critical for accurately modeling the lone pairs on Oxygen and the anionic character of the nitro group.

  • Polarization functions (d,p) : Essential for the planar aromatic system.

DFT_WorkflowStartInput Structure(Z-Matrix/SMILES)OptGeometry Optimization(B3LYP/6-311++G(d,p))Start->OptFreqFrequency Calc(Ensure NImag=0)Opt->FreqFreq->Opt  Imaginary Freq > 0SolvSolvation Model(PCM/Water or DMSO)Freq->Solv  Valid MinimaPropCalculate Properties(Dipole, HOMO/LUMO)Solv->Prop

Figure 1: Standardized DFT workflow for determining electronic properties of nitro-pyrroles.

Electronic Properties Analysis

Dipole Moment ( )

The dipole moment is a vector sum of individual bond moments. For 5-nitro-1H-pyrrole-3-carboxylic acid, the vectors align to create a highly polar molecule .[1]

  • Vector Components:

    • Pyrrole Ring: Net dipole points from the ring toward the N-H (approx. 1.8 D).

    • 5-Nitro Group: Strong vector pointing away from the ring (approx.[1] 4.0 D contribution).

    • 3-Carboxyl Group: Vector pointing away from the ring (approx.[1] 1.7 D contribution).

Predicted Result: The 5-nitro and 3-carboxyl vectors reinforce the electron withdrawal from the ring.[1]

  • Net Dipole Moment: Estimated 6.5 – 7.5 Debye (D) .[1]

  • Solubility Implication: Highly soluble in polar aprotic solvents (DMSO, DMF) and basic aqueous solutions; poor solubility in non-polar solvents (Hexane, Toluene).[1]

Frontier Molecular Orbitals (FMO)

The energy gap (

OrbitalCharacterLocalizationEstimated Energy (eV)
HOMO

-Donor
Concentrated on Pyrrole Ring & N1-6.8 to -7.2 eV
LUMO

-Acceptor
Concentrated on Nitro Group (-NO

)
-3.0 to -3.4 eV
Band Gap Reactivity

Semiconductor / Photoreactive
  • Chemical Hardness (

    
    ):  The relatively lower gap (compared to benzene) indicates the molecule is "softer" and more polarizable, facilitating interactions with biological receptors (e.g., DNA minor groove).
    

Experimental Synthesis & Characterization

Synthesis Pathway

The most efficient route utilizes the Hantzsch Pyrrole Synthesis followed by hydrolysis. Direct nitration of pyrrole-3-carboxylic acid is difficult due to regioselectivity issues (preference for C2).[1]

Protocol:

  • Cyclization: Reaction of

    
    -halo ketone with a 
    
    
    -keto ester and amine to form Methyl 5-nitro-1H-pyrrole-3-carboxylate .[1]
  • Hydrolysis: Saponification of the methyl ester using LiOH or NaOH.

SynthesisStartMethyl 5-nitro-1H-pyrrole-3-carboxylateReagentLiOH / THF:H2O(Hydrolysis)Start->ReagentInterLithium CarboxylateIntermediateReagent->InterAcidHCl Workup(pH ~2)Inter->AcidProduct5-nitro-1H-pyrrole-3-carboxylic acidAcid->Product

Figure 2: Hydrolysis pathway from the commercially available methyl ester precursor.[1]

Physicochemical Constants[1]
  • pKa (Predicted): The electron-withdrawing nitro group at position 5 increases the acidity of the carboxylic acid at position 3 via inductive effects.

    • Reference (Pyrrole-3-COOH): pKa

      
       4.5[1]
      
    • Target (5-Nitro-Pyrrole-3-COOH): pKa

      
      3.2 – 3.6 [1]
      
  • UV-Vis Absorption: Expect

    
     shift to 280–320 nm  due to nitro-conjugation (bathochromic shift).[1]
    

Applications in Drug Design

This scaffold is a bioisostere for other 5-membered heterocycles in:

  • DNA Gyrase Inhibitors: The nitro group provides a critical hydrogen bond acceptor point.[1]

  • Polyamides: Used as a "head" or "tail" unit in distamycin-like minor groove binders to recognize specific GC/AT base pairs.[1]

Reference List
  • PubChem. Pyrrole-3-carboxylic acid (CID 101030).[1] National Library of Medicine.[1] Link

  • Cosford, N. D., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives.[1][2] Organic Letters.[1][3] Link

  • Chemistry LibreTexts. Dipole Moments and Vector Analysis.Link[1]

  • Sigma-Aldrich. Methyl 5-nitro-1H-pyrrole-3-carboxylate Product Data.Link[1]

The Ascendant Role of 5-Nitro-1H-pyrrole-3-carboxylic Acid Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of the 5-Nitropyrrole Scaffold

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The introduction of a nitro group at the 5-position of the 1H-pyrrole-3-carboxylic acid framework dramatically amplifies its therapeutic potential, giving rise to a class of compounds with potent antimicrobial and anticancer properties.[2][3] This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanism of action of 5-nitro-1H-pyrrole-3-carboxylic acid derivatives, offering field-proven insights for researchers and professionals in drug development. The strategic placement of the electron-withdrawing nitro group is crucial for the bioactivation of these compounds, a key mechanistic feature that will be explored in detail.

Synthetic Strategies: Crafting the 5-Nitropyrrole Core

The synthesis of 5-nitro-1H-pyrrole-3-carboxylic acid and its derivatives, such as esters and amides, can be approached through several established and modern methodologies. The classical Hantzsch and Paal-Knorr pyrrole syntheses remain relevant for constructing the pyrrole ring, often followed by a nitration step.[4][5]

Classical Approaches to the Pyrrole Ring

The Hantzsch pyrrole synthesis involves the condensation of an α-haloketone with a β-ketoester and an amine or ammonia.[6] This method is versatile, allowing for the introduction of various substituents on the pyrrole ring. The Paal-Knorr synthesis , on the other hand, utilizes the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia to form the pyrrole ring.[5][7] While effective, these traditional methods can sometimes be limited by harsh reaction conditions and modest yields.[7]

Modern Synthetic Protocols: Continuous Flow Synthesis

A significant advancement in the synthesis of pyrrole-3-carboxylic acids is the development of continuous flow methodologies.[4][8] This approach offers several advantages over traditional batch synthesis, including improved reaction control, higher yields, and the potential for rapid library generation.[8] A notable example is the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and α-bromoketones.[4] A key innovation in this process is the in situ hydrolysis of the tert-butyl ester by the hydrogen bromide byproduct of the Hantzsch reaction, directly yielding the carboxylic acid.[4]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 5-nitro-1H-pyrrole-3-carboxylic acid derivatives, starting from the construction of the pyrrole ring to the final derivatization.

G cluster_0 Pyrrole Ring Synthesis cluster_1 Functionalization cluster_2 Derivatization Starting Materials Starting Materials Hantzsch or Paal-Knorr Synthesis Hantzsch or Paal-Knorr Synthesis Starting Materials->Hantzsch or Paal-Knorr Synthesis Pyrrole-3-carboxylate Ester Pyrrole-3-carboxylate Ester Hantzsch or Paal-Knorr Synthesis->Pyrrole-3-carboxylate Ester Nitration Nitration Pyrrole-3-carboxylate Ester->Nitration 5-Nitro-1H-pyrrole-3-carboxylate Ester 5-Nitro-1H-pyrrole-3-carboxylate Ester Nitration->5-Nitro-1H-pyrrole-3-carboxylate Ester Hydrolysis Hydrolysis 5-Nitro-1H-pyrrole-3-carboxylate Ester->Hydrolysis Amidation Amidation 5-Nitro-1H-pyrrole-3-carboxylate Ester->Amidation 5-Nitro-1H-pyrrole-3-carboxylic Acid 5-Nitro-1H-pyrrole-3-carboxylic Acid Hydrolysis->5-Nitro-1H-pyrrole-3-carboxylic Acid 5-Nitro-1H-pyrrole-3-carboxamide Derivatives 5-Nitro-1H-pyrrole-3-carboxamide Derivatives Amidation->5-Nitro-1H-pyrrole-3-carboxamide Derivatives G 5-Nitropyrrole Derivative 5-Nitropyrrole Derivative Nitroreductase Nitroreductase 5-Nitropyrrole Derivative->Nitroreductase 2e⁻ Reduction Reactive Nitroso Intermediate Reactive Nitroso Intermediate Nitroreductase->Reactive Nitroso Intermediate Reactive Hydroxylamine Intermediate Reactive Hydroxylamine Intermediate Reactive Nitroso Intermediate->Reactive Hydroxylamine Intermediate 2e⁻ Reduction Cellular Macromolecules (DNA) Cellular Macromolecules (DNA) Reactive Hydroxylamine Intermediate->Cellular Macromolecules (DNA) Damage Cell Death Cell Death Cellular Macromolecules (DNA)->Cell Death

The reductive bioactivation pathway of 5-nitropyrrole derivatives.

This selective activation in hypoxic environments or specific microorganisms provides a basis for targeted therapy, potentially reducing off-target toxicity.

Structure-Activity Relationships (SAR): Fine-Tuning for Efficacy

The biological activity of 5-nitro-1H-pyrrole-3-carboxylic acid derivatives is highly dependent on their molecular structure. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.

G cluster_0 Core Scaffold cluster_1 Modifications & Effects cluster_2 Outcome 5-Nitro Group 5-Nitro Group Pyrrole Ring Pyrrole Ring 5-Nitro Group->Pyrrole Ring Essential for Activity Carboxylic Acid Derivative (Ester/Amide) Carboxylic Acid Derivative (Ester/Amide) Pyrrole Ring->Carboxylic Acid Derivative (Ester/Amide) Substituents on Pyrrole Ring Substituents on Pyrrole Ring Pyrrole Ring->Substituents on Pyrrole Ring Nature of Carboxylic Acid Derivative Nature of Carboxylic Acid Derivative Carboxylic Acid Derivative (Ester/Amide)->Nature of Carboxylic Acid Derivative Lipophilicity Lipophilicity Substituents on Pyrrole Ring->Lipophilicity Steric Hindrance Steric Hindrance Substituents on Pyrrole Ring->Steric Hindrance Electronic Effects Electronic Effects Substituents on Pyrrole Ring->Electronic Effects Solubility & Bioavailability Solubility & Bioavailability Nature of Carboxylic Acid Derivative->Solubility & Bioavailability Biological Activity (Potency & Selectivity) Biological Activity (Potency & Selectivity) Lipophilicity->Biological Activity (Potency & Selectivity) Steric Hindrance->Biological Activity (Potency & Selectivity) Electronic Effects->Biological Activity (Potency & Selectivity) Solubility & Bioavailability->Biological Activity (Potency & Selectivity)

Key structure-activity relationships for 5-nitro-1H-pyrrole-3-carboxylic acid derivatives.
  • The 5-Nitro Group: As established, the presence of the nitro group at the 5-position is paramount for the biological activity of these compounds. [2][9]Its replacement with other electron-withdrawing groups often leads to a significant decrease in potency. [9]

  • Substituents on the Pyrrole Ring: The nature and position of other substituents on the pyrrole ring can modulate the activity. For instance, the introduction of halogen atoms can enhance antimicrobial efficacy. [2]The steric and electronic properties of these substituents can influence the interaction with target enzymes and the overall pharmacokinetic profile of the molecule.

  • The Carboxylic Acid Derivative: Modification of the carboxylic acid group into various esters and amides allows for the fine-tuning of physicochemical properties such as solubility and bioavailability. [10]These modifications can also impact the molecule's ability to penetrate cell membranes and reach its intracellular target.

Conclusion: A Promising Frontier in Drug Discovery

5-Nitro-1H-pyrrole-3-carboxylic acid derivatives represent a compelling class of compounds with significant therapeutic potential. Their broad-spectrum antimicrobial and anticancer activities, coupled with a well-defined mechanism of action centered on reductive bioactivation, make them attractive candidates for further development. The versatility of their synthesis allows for extensive structural modifications, providing a rich landscape for the exploration of structure-activity relationships and the optimization of lead compounds. As our understanding of the intricate interplay between chemical structure and biological function deepens, these nitropyrrole derivatives are poised to play an increasingly important role in the ongoing quest for novel and effective therapeutic agents.

References

  • Raimondi, M. V., Schillaci, D., Petruso, S., & Cascioferro, S. (2020). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Marine Drugs, 18(6), 295. [Link]

  • Beland, F. A., & Marques, M. M. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(8), 689-705. [Link]

  • Williams, E. T., & Ekins, S. (2021). Nitroaromatic Antibiotics. In Encyclopedia. MDPI. [Link]

  • Augusto, O., & Bonini, M. G. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 987. [Link]

  • Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. [Link]

  • de Souza, M. V. N. (2020). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Revista Virtual de Química, 12(4), 1017-1033. [Link]

  • Kratochvíl, M., Stolaříková, J., Vinšová, J., & Vávrová, K. (2023). Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Pathway. Journal of Medicinal Chemistry, 66(2), 1269–1285. [Link]

  • Nasser, A. J. A., & Sivasankaran, S. (2013). Synthesis of Some New Pyrrole and Pyridine Derivatives and their Antimicrobial, Anticancer Activities. Science Alert, 6(2), 133-146. [Link]

  • Nasser, A. J. A., & Sivasankaran, S. (2012). Synthesis and antimicrobial activity of some new pyrrole derivatives. Journal of Saudi Chemical Society, 16(4), 431-436. [Link]

  • Sharma, A., Kumar, V., & Kumar, S. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233–15266. [Link]

  • Olaru, A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10793. [Link]

  • Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182-5185. [Link]

  • Khulpe, P. B., & Mohite, S. K. (2014). Synthesis, Microscopical Observation of Polymorphism and Antifungal, Antitubercular Activity of Novel Pyrrole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 1(3), 1-11. [Link]

  • Bodaghi, A., et al. (2026). Five membered nitrogen-containing heterocyclic compounds (pyrrole and pyrazole derivatives) as anticancer compounds. ResearchGate. [Link]

  • Nasser, A. J. A., & Sivasankaran, S. (2012). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Revista de la Sociedad Química de México, 56(2), 163-168. [Link]

  • Gu, Y., et al. (2022). Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications. International Journal of Molecular Sciences, 23(3), 1801. [Link]

  • Nasser, A. J. A., & Sivasankaran, S. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica, 3(4), 210-218. [Link]

  • Raimondi, M. V., Schillaci, D., Petruso, S., & Cascioferro, S. (2020). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Marine Drugs, 18(6), 295. [Link]

  • Yilmaz, I., et al. (2025). Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors. Journal of Biochemical and Molecular Toxicology, e23725. [Link]

  • Syrris. (n.d.). Pyrrole-3-carboxylic acid derivatives. [Link]

  • Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. [Link]

  • Kumar, R., et al. (2013). Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles. Bioorganic & Medicinal Chemistry Letters, 23(24), 6758-6762. [Link]

  • Al-Warhi, T., et al. (2021). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. [Link]

  • Bremner, J. B., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364. [Link]

  • Mowbray, C. E., et al. (2004). Structure-Activity Relationships of N-Acyl Pyrroloquinolone PDE-5 Inhibitors. Journal of Medicinal Chemistry, 47(14), 3584-3592. [Link]

  • Morawska, K., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. In Encyclopedia. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]

Sources

An In-depth Technical Guide to Methyl 4-amino-2-methoxy-5-nitrobenzoate (CAS 59338-84-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical synthesis, the efficacy and purity of final active pharmaceutical ingredients (APIs) are fundamentally reliant on the quality of their precursors. Among these crucial building blocks is Methyl 4-amino-2-methoxy-5-nitrobenzoate, a key intermediate in the synthesis of various therapeutic agents. This guide provides a comprehensive technical overview of this compound, identified by the CAS number 59338-84-0. Our objective is to furnish researchers, chemists, and drug development professionals with a detailed understanding of its chemical and physical properties, a robust synthesis protocol, its pivotal role in further synthetic applications, and essential safety considerations. The information compiled herein is grounded in authoritative sources to ensure scientific integrity and support the advancement of pharmaceutical research and development.

Chemical Identity and Molecular Structure

Methyl 4-amino-2-methoxy-5-nitrobenzoate is a substituted aromatic compound. The arrangement of its functional groups—an amino group, a methoxy group, and a nitro group on the benzene ring, along with a methyl ester—renders it a versatile intermediate for the synthesis of more complex molecules.[1][2]

Molecular Structure:

Caption: Molecular Structure of Methyl 4-amino-2-methoxy-5-nitrobenzoate

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective handling, reaction optimization, and purification. The data presented in the following table has been compiled from various authoritative chemical data sources.

PropertyValueSource(s)
Molecular Formula C₉H₁₀N₂O₅[3]
Molecular Weight 226.19 g/mol [3]
Appearance Yellow crystalline solid[4]
Melting Point 155-159 °C
Boiling Point 429.0 ± 40.0 °C (Predicted)[4]
Density 1.367 ± 0.06 g/cm³ (Predicted)[4]
Solubility Soluble in methanol and ethanol. Limited solubility in water.[2][4]
Storage Store in a well-ventilated place. Keep container tightly closed. Recommended to be kept in a dark place and sealed in a dry, room temperature environment.[5]

Synthesis Protocol

The synthesis of Methyl 4-amino-2-methoxy-5-nitrobenzoate is typically achieved through the nitration of a substituted aniline precursor. A crucial aspect of this synthesis is the protection of the highly reactive amino group to ensure the regioselective introduction of the nitro group. The following is a representative, multi-step experimental protocol based on established chemical principles.[6]

Diagram of the Synthesis Workflow

start Start: 4-Methoxyaniline step1 Step 1: Acetylation (Protection of Amino Group) start->step1 intermediate1 N-(4-methoxyphenyl)acetamide step1->intermediate1 step2 Step 2: Nitration intermediate1->step2 intermediate2 N-(4-methoxy-2-nitrophenyl)acetamide step2->intermediate2 step3 Step 3: Hydrolysis (Deprotection) intermediate2->step3 product End Product: Methyl 4-amino-2-methoxy-5-nitrobenzoate step3->product

Caption: Proposed synthesis pathway for Methyl 4-amino-2-methoxy-5-nitrobenzoate.

Step-by-Step Experimental Protocol

Step 1: Acetylation of 4-Methoxyaniline (Amine Protection)

The initial step involves the protection of the amino group of 4-methoxyaniline as an acetamide. This is a critical maneuver to control the regioselectivity of the subsequent nitration reaction and to prevent undesired side reactions.[6]

  • Reagents and Materials:

    • 4-Methoxyaniline

    • Acetic anhydride

    • Glacial acetic acid

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Ice bath

  • Procedure:

    • Dissolve 4-methoxyaniline in glacial acetic acid within a round-bottom flask.

    • Cool the solution in an ice bath while stirring continuously.

    • Slowly add acetic anhydride dropwise to the cooled solution.

    • Once the addition is complete, allow the reaction mixture to naturally warm to room temperature and continue stirring for approximately 18 hours.

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-(4-methoxyphenyl)acetamide product.

    • Filter the precipitate and wash it thoroughly with cold distilled water until the filtrate is neutral.

    • Dry the product under a vacuum.

Step 2: Nitration of N-(4-methoxyphenyl)acetamide

This step introduces the nitro group onto the aromatic ring. The temperature must be carefully controlled to prevent over-nitration and the formation of by-products.[6]

  • Reagents and Materials:

    • N-(4-methoxyphenyl)acetamide (from Step 1)

    • Concentrated sulfuric acid

    • Concentrated nitric acid

    • Ice-salt bath

    • Dropping funnel

  • Procedure:

    • In a round-bottom flask, dissolve the N-(4-methoxyphenyl)acetamide in concentrated sulfuric acid, maintaining a low temperature (0-5 °C) using an ice-salt bath.

    • Prepare a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.

    • Slowly add the cooled acid mixture dropwise to the reaction, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, continue to stir the mixture at a low temperature for an additional 2-3 hours.

    • Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product, N-(4-methoxy-2-nitrophenyl)acetamide.

    • Filter the resulting yellow precipitate and wash with a copious amount of cold water until the washings are neutral.

    • Dry the product.

Step 3: Hydrolysis of the Acetamide (Deprotection and Esterification)

The final step involves the removal of the acetyl protecting group to yield the free amine. In the context of producing the methyl ester, this step can be combined with an esterification process. A more direct synthesis of the final product may involve the nitration of Methyl 4-amino-2-methoxybenzoate's precursor. For the purpose of this guide, a general hydrolysis to the corresponding benzoic acid is described, which can then be esterified. A more direct route involves the hydrolysis of the acetyl group followed by esterification.

A related procedure for the hydrolysis of a similar compound, methyl 4-amino-2-ethoxy-5-nitrobenzoate, to its corresponding carboxylic acid involves refluxing with sodium hydroxide, followed by neutralization with acetic acid.[7] A similar principle would apply here, followed by a standard esterification protocol (e.g., refluxing in methanol with a catalytic amount of sulfuric acid).

Applications in Pharmaceutical Synthesis

Methyl 4-amino-2-methoxy-5-nitrobenzoate is a crucial intermediate in the synthesis of prokinetic agents such as Alizapride and Cinitapride.[1][] These drugs are utilized for the management of gastrointestinal disorders.[]

Role in the Synthesis of Cinitapride

While some synthetic routes for Cinitapride start with the ethoxy analogue, 4-amino-2-ethoxy-5-nitrobenzoic acid, the underlying chemical transformations highlight the utility of Methyl 4-amino-2-methoxy-5-nitrobenzoate as a closely related and valuable precursor.[7][] The synthesis of Cinitapride generally involves the coupling of the substituted benzoic acid with N-(3-cyclohexene-1-methyl)-4-aminopiperidine.[] The presence of the nitro and amino groups on the benzoyl ring of Methyl 4-amino-2-methoxy-5-nitrobenzoate allows for further chemical modifications to achieve the final API structure.

Diagram of Cinitapride Synthesis Logic

start Methyl 4-amino-2-methoxy-5-nitrobenzoate (or its ethoxy analogue) step1 Hydrolysis to Carboxylic Acid start->step1 step2 Coupling Reaction step1->step2 intermediate1 4-amino-2-methoxy-5-nitrobenzoic acid product Cinitapride step2->product reagent N-(3-cyclohexene-1-methyl)-4-aminopiperidine reagent->step2

Caption: Conceptual pathway for the synthesis of Cinitapride.

Analytical Characterization

The purity and identity of Methyl 4-amino-2-methoxy-5-nitrobenzoate are confirmed using a variety of analytical techniques. Commercially available reference standards are typically accompanied by a Certificate of Analysis that includes data from methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][5]

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methoxy group protons, the methyl ester protons, and the amino group protons, confirming the molecular structure.

  • FT-IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ester, N-O stretching of the nitro group, and C-H and C=C vibrations of the aromatic ring.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 4-amino-2-methoxy-5-nitrobenzoate. The following information is based on available Safety Data Sheets (SDS).[9][10][11]

  • Hazard Statements:

    • H302: Harmful if swallowed.[9]

    • H315: Causes skin irritation.[9]

    • H319: Causes serious eye irritation.[9]

    • H341: Suspected of causing genetic defects.[9]

    • H351: Suspected of causing cancer.[9]

    • H361: Suspected of damaging fertility or the unborn child.[9]

  • Precautionary Statements:

    • P201: Obtain special instructions before use.[9]

    • P264: Wash skin thoroughly after handling.[9]

    • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[9]

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

    • If inhaled, move the person into fresh air. If not breathing, give artificial respiration.[11]

    • If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person.[11]

  • Personal Protective Equipment (PPE):

    • Appropriate protective gloves, clothing, and safety glasses or a face shield should be worn.[12]

    • In case of dust formation, a dust respirator is recommended.[12]

  • Handling and Storage:

    • Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.[11]

    • Store in a cool, dark, and dry place in a tightly sealed container.[12]

    • Keep away from incompatible materials such as oxidizing agents.[12]

Conclusion

Methyl 4-amino-2-methoxy-5-nitrobenzoate (CAS 59338-84-0) is a chemical intermediate of significant importance in the pharmaceutical industry. Its well-defined chemical and physical properties, coupled with established synthetic protocols, make it a reliable precursor for the synthesis of complex APIs. A thorough understanding of its characteristics, handling requirements, and synthetic applications is essential for researchers and professionals in the field of drug development. This guide has aimed to provide a comprehensive and technically sound overview to support these endeavors.

References

  • Veeprho. (n.d.). Methyl 4-amino-2-methoxy-5-nitrobenzoate | CAS 59338-84-0. Retrieved February 17, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. Retrieved February 17, 2026, from [Link]

  • ChemBK. (2024, April 9). 4-amino-2-methoxy-5-nitrobenzoic acid. Retrieved February 17, 2026, from [Link]

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Supporting Information - CDC Stacks. (n.d.).
  • Pharmaffiliates. (n.d.). CAS No : 59338-84-0 | Product Name : Methyl 4-amino-2-methoxy-5-nitrobenzoate. Retrieved February 17, 2026, from [Link]

  • Dakenchem. (2026, February 14). Understanding Methyl 4-Amino-2-methoxybenzoate: Properties & Uses for Chemists.
  • Asian Journal of Chemistry. (2015, March 29). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. 27(7), 2647-2650. Retrieved from [Link]

  • Google Patents. (n.d.). CN105367486A - New impurity of cinitapride tartrate and preparation method and application thereof.
  • American Elements. (n.d.). Methyl 4-Amino-3-methoxy-5-nitrobenzoate. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-2-methoxy-5-nitrobenzoic acid. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). Cinitapride impurity 7. Retrieved February 17, 2026, from [Link]

  • Der Pharma Chemica. (2014). Analytical method development and validation for simultaneous estimation of cinitapride and pantoprazole in pharmaceutical dosage form. 6(2), 252-257. Retrieved from [Link]

Sources

Spectroscopic Profiling of Nitropyrroles: A Technical Guide to UV-Vis Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitropyrroles represent a classic class of "push-pull" heterocyclic chromophores where the electron-rich pyrrole ring (donor) is directly coupled to a strongly electron-withdrawing nitro group (acceptor).[1] This electronic architecture creates distinct Intramolecular Charge Transfer (ICT) bands in the UV-Vis region, making spectroscopy a primary tool for structural validation and purity assessment in drug development.[1]

This guide provides a rigorous analysis of the UV-Vis absorption characteristics of 2- and 3-nitropyrroles.[1] It moves beyond basic spectral data to explain the causality of shifts, the impact of positional isomerism, and the critical role of environmental factors (solvatochromism and pH) in experimental reproducibility.

Electronic Architecture & The "Push-Pull" Mechanism

To interpret the spectra of nitropyrroles, one must understand the underlying electronic transition. Unlike simple aromatics like benzene (


), nitropyrroles exhibit a low-energy transition dominated by charge transfer.[1]
  • The Donor: The pyrrole nitrogen lone pair contributes to the aromatic sextet but is also available for donation into the

    
    -system.
    
  • The Acceptor: The nitro group (

    
    ) strongly withdraws electron density via both induction (-I) and resonance (-R).
    
  • The Transition: Upon excitation, electron density shifts from the pyrrole ring toward the nitro group. This reduces the HOMO-LUMO gap significantly compared to unsubstituted pyrrole, shifting absorption from the far-UV (<210 nm) into the near-UV/visible region (280–350 nm).[1]

Structural Determinants of Absorption (Logic Flow)

The following diagram illustrates how structural and environmental inputs dictate the observed spectral output.

Nitropyrrole_Mechanism Input Structural Input Isomer Nitro Position (2- vs 3-) Input->Isomer Solvent Solvent Polarity Input->Solvent pH pH / Protonation Input->pH Mechanism Conjugation Efficiency (Resonance Stability) Isomer->Mechanism Linear vs Cross ICT Intramolecular Charge Transfer (ICT) State Solvent->ICT Stabilization pH->Mechanism Anion Formation Mechanism->ICT Output Observed Lambda Max (Spectral Shift) ICT->Output

Figure 1: Causal pathway linking structural isomerism and environmental factors to the observed spectral shift.[1]

Positional Isomerism: 2-Nitro vs. 3-Nitropyrrole[2][3]

The most critical distinction for the analyst is differentiating between the 2-nitro and 3-nitro isomers. Their spectra differ due to the efficiency of resonance delocalization.

2-Nitropyrrole (The Linear Conjugate)

In 2-nitropyrrole, the conjugation pathway between the pyrrole nitrogen and the nitro group is linear and uninterrupted.[1] This allows for maximal delocalization of the negative charge in the excited state (and the ground state anion).

  • Spectral Result: A significant bathochromic (red) shift .[1]

  • Typical

    
    :  320–340 nm (in ethanol).[1]
    
3-Nitropyrrole (The Cross-Conjugate)

In the 3-isomer, the conjugation pathway is "cross-conjugated."[1] The resonance interaction is less effective because the quinoid-like resonance structures are energetically less favorable than in the 2-isomer.

  • Spectral Result: A hypsochromic (blue) shift relative to the 2-isomer.[1]

  • Typical

    
    :  280–300 nm (in ethanol).[1]
    
Comparative Data Table

Data synthesized from standard spectroscopic literature [1, 2].

Parameter2-Nitropyrrole3-NitropyrroleMechanistic Cause

(Ethanol)
335 ± 5 nm 290 ± 5 nm Linear vs. Cross-conjugation efficiency.[1]
Molar Absorptivity (

)
High (~12,000

)
Moderate (~8,000

)
Probability of electronic transition.[1]
Appearance (Solid) Yellow crystallinePale yellow/WhiteTail of absorption band entering visible spectrum.[1]
pKa (Acidity) ~10.6~11.52-nitro stabilizes the anionic charge more effectively.[1]

Environmental Factors: Solvatochromism & pH

For reproducible data, you must control the solvent environment. Nitropyrroles are highly solvatochromic.

Solvatochromism (Polarity Effect)

Nitropyrroles exhibit positive solvatochromism .[1]

  • Mechanism: The excited ICT state is more polar than the ground state. Polar solvents (like Methanol or DMSO) stabilize the excited state more than the ground state, lowering the energy gap (

    
    ).
    
  • Observation: Moving from Hexane (non-polar) to Methanol (polar) will cause a red shift of 10–20 nm.[1]

  • Protocol Note: Avoid using cutoff solvents like Acetone if scanning below 330 nm, although for nitropyrroles, the primary bands are usually visible.[1] Methanol is the recommended standard.

pH Dependence (The Self-Validating Experiment)

The N-H proton in nitropyrroles is acidic (pKa 10–12).[1]

  • Neutral pH: You observe the neutral molecule species.

  • Basic pH (pH > 12): Deprotonation forms the nitropyrrolate anion .

  • Spectral Shift: The anion is an even stronger donor than the neutral pyrrole. This causes a massive bathochromic shift, often pushing the absorption well into the visible region (>400 nm), turning the solution bright yellow/orange.

  • Validation: If you suspect your sample is a nitropyrrole, add a drop of NaOH. If the peak shifts +50-80 nm instantly, you have confirmed the presence of an acidic, conjugated chromophore.

Experimental Protocol: High-Fidelity Characterization

To ensure data integrity suitable for drug development dossiers, follow this validated workflow.

Workflow Diagram

UV_Protocol cluster_prep Dilution Series Start Start: Sample Preparation Solvent Select Solvent (MeOH recommended) Start->Solvent Blank Baseline Correction (Solvent Only) Solvent->Blank Stock Stock Solution (1 mM in MeOH) Blank->Stock Dilute Working Solution (20-50 µM) Stock->Dilute Scan Scan Parameters (200-500 nm, Fast) Dilute->Scan Check Absorbance Check (Target 0.4 - 0.8 AU) Scan->Check Check->Dilute Abs > 1.0 (Dilute) Final Calculate Epsilon (ε) Check->Final Valid

Figure 2: Step-by-step spectroscopic workflow for accurate extinction coefficient determination.

Detailed Methodology
  • Solvent Selection: Use HPLC-grade Methanol or Ethanol.[1] Avoid water unless buffered, as pH fluctuations can alter the neutral/anion ratio.

  • Blanking: Fill two matched quartz cuvettes with solvent. Run a baseline correction (Autozero) to subtract solvent absorption.[1]

  • Stock Preparation: Weigh ~1-2 mg of nitropyrrole accurately. Dissolve in 10 mL solvent to create a ~1 mM stock.

  • Dilution: Dilute the stock 1:20 to 1:50 to achieve a concentration where Absorbance is between 0.4 and 0.8 AU. This ensures linearity (Beer-Lambert Law).[1]

  • Scanning: Scan from 500 nm down to 200 nm.

    • Note: If the spectrum shows a flat line > 2.0 AU, your sample is too concentrated.

  • Calculation: Calculate Molar Absorptivity (

    
    ) using:
    
    
    
    
    Where
    
    
    is absorbance at
    
    
    ,
    
    
    is molar concentration, and
    
    
    is path length (1 cm).[1][2]

Pharmaceutical Relevance

In drug development, nitropyrroles are not just chromophores; they are pharmacophores.[1]

  • Antibiotics: The Pyrrolomycin class of antibiotics relies on halogenated nitropyrrole scaffolds. The nitro group is essential for the redox-cycling mechanism often toxic to anaerobic bacteria [3].

  • Radiosensitizers: 3-nitropyrrole derivatives have been investigated as hypoxic cell radiosensitizers.[1] Their electron affinity (measurable via the energy of the ICT band) correlates with their ability to sensitize tumors to radiation.

  • Purity Assays: Because the extinction coefficients are high (

    
    ), UV-Vis is a sensitive method for detecting nitropyrrole impurities in synthetic pathways of non-chromophoric drugs.[1]
    

References

  • Morgan, K. J., & Morrey, D. P. (1966). The Ultraviolet Absorption Spectra of Some Nitropyrroles.[1] Tetrahedron, 22(1), 57–62.[1][3] [1]

  • Lubell, W. D., et al. (2015). Synthesis and Spectroscopic Characterization of Nitropyrrole Derivatives.[1] Journal of Organic Chemistry. (General reference for synthetic protocols and characterization).

  • Schillaci, D., et al. (2010). Pyrrolomycins as potential anti-staphylococcal biofilm agents.[1] Biofouling, 26(4), 433-438.[1]

  • PubChem. 3-Nitropyrrole Compound Summary. National Library of Medicine.

Sources

Methodological & Application

Technical Application Note: Strategic Utilization of 5-Nitro-1H-pyrrole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 5-nitro-1H-pyrrole-3-carboxylic acid as a divergent scaffold for accessing novel chemical space in kinase inhibitors, GPCR modulators (specifically CB1 inverse agonists), and DNA-binding polyamides.

Executive Summary & Scaffold Analysis

5-nitro-1H-pyrrole-3-carboxylic acid (CAS: 20722-16-1 for the methyl ester derivative reference) represents a "privileged scaffold" distinct from the more common 4-nitro-pyrrole-2-carboxylic acid used in classical DNA-binding ligands (e.g., Distamycin).

The 3,5-substitution pattern offers unique geometric vectors for drug design:

  • C3-Carboxylic Acid: A handle for amide coupling to solubilizing tails or hinge-binding motifs.

  • C5-Nitro Group: A masked amine precursor. Upon reduction, the resulting C5-amine allows for the installation of urea, sulfonamide, or secondary amide functionalities, creating "Head-to-Tail" bis-amide architectures.

  • N1-Pyrrole Nitrogen: A nucleophilic center for alkylation, allowing modulation of lipophilicity and solubility.

Chemical Profile
PropertySpecification / Note
Molecular Formula C₅H₄N₂O₄
Molecular Weight 156.10 g/mol
pKa (COOH) ~3.8 (Acidic due to electron-withdrawing nitro group)
pKa (Pyrrole NH) ~14 (Weakly acidic; deprotonatable by weak bases like K₂CO₃)
Stability Nitro group stabilizes the electron-rich pyrrole ring against oxidation.[1][2]
Solubility Soluble in DMF, DMSO, MeOH; limited solubility in DCM/Water.

Strategic Synthetic Workflow (Graphviz Visualization)

The following diagram illustrates the divergent synthetic pathways available from this core scaffold.

G cluster_0 Critical Decision Point: Order of Operations Start 5-Nitro-1H-pyrrole- 3-carboxylic Acid StepA Path A: C3-Amide Coupling (HATU/DIPEA) Start->StepA  1. Activation   IntermediateA 5-Nitro-Pyrrole-3-Carboxamide StepA->IntermediateA StepC Path C: N-Alkylation (R-X, K2CO3) IntermediateA->StepC  2. Diversification   StepB Path B: Nitro Reduction (H2, Pd/C or Fe/AcOH) Final Target: Trisubstituted Pyrrole Inhibitor StepB->Final  4. Urea/Amide Formation   IntermediateB 5-Amino-Pyrrole-3-Carboxamide StepC->StepB  3. Unmasking  

Figure 1: Divergent synthesis workflow. Note: N-alkylation (Path C) is often performed before reduction (Path B) to prevent side reactions with the free amine.

Detailed Experimental Protocols

Protocol A: C3-Amide Coupling (The "Right-Hand" Side)

Objective: To attach a functional amine (e.g., benzylamine, piperazine) to the carboxylic acid. Rationale: The electron-withdrawing nitro group at C5 decreases the electron density of the pyrrole, making the carboxylic acid at C3 less prone to decarboxylation but slightly less reactive than standard benzoic acids. High-efficiency coupling agents like HATU are required.

Materials:

  • 5-nitro-1H-pyrrole-3-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]

  • DIPEA (3.0 equiv) [N,N-Diisopropylethylamine]

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve 5-nitro-1H-pyrrole-3-carboxylic acid (1 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (3 mmol) dropwise at 0°C. Stir for 10 minutes. Observation: Solution may darken slightly due to deprotonation.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. Remove the ice bath and stir at Room Temperature (RT) for 30 minutes to form the activated ester.

  • Amine Addition: Add the amine partner (1.1 mmol) dropwise.

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass: M+H).

  • Workup: Dilute with EtOAc (50 mL). Wash with 1M HCl (2x), sat. NaHCO₃ (2x), and brine (1x).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Critical Control Point: Avoid using acid chlorides (SOCl₂) for activation, as the nitro-pyrrole ring can be sensitive to harsh acidic/thermal conditions, potentially leading to polymerization.

Protocol B: Nitro Reduction (The "Left-Hand" Side)

Objective: Convert the C5-nitro group to a C5-primary amine. Rationale: Pyrroles are electron-rich. Standard hydrogenation (Pd/C) works well, but if the substrate contains halogens (e.g., Cl, Br on the amide tail), a milder chemical reduction (Fe/AcOH) is necessary to prevent dehalogenation.

Method 1: Catalytic Hydrogenation (Standard)

  • Setup: Dissolve the nitro-pyrrole intermediate (1 mmol) in MeOH (10 mL).

  • Catalyst: Add 10 wt% Pd/C (10% by mass of substrate).[3] Safety: Add catalyst under a blanket of nitrogen to prevent ignition.

  • Hydrogenation: Purge with H₂ gas (balloon pressure, 1 atm) and stir vigorously for 2–6 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Usage: Concentrate immediately. Note: Aminopyrroles are prone to oxidation (turning black/purple) upon air exposure. Use immediately in the next step.

Method 2: Iron Reduction (Halogen-Compatible)

  • Setup: Dissolve substrate in EtOH/Water (4:1, 10 mL).

  • Reagents: Add Iron powder (5 equiv) and Ammonium Chloride (NH₄Cl, 5 equiv).

  • Reaction: Heat to 70°C for 2 hours.

  • Workup: Filter hot through Celite. Dilute filtrate with EtOAc/Water. Extract and concentrate.[4]

Case Study: Synthesis of a CB1 Inverse Agonist Analog

Context: Cannabinoid Receptor 1 (CB1) inverse agonists often feature a central pyrazole or pyrrole core decorated with aryl groups.

Target Molecule: N-Benzyl-1-methyl-5-(3-phenylureido)-1H-pyrrole-3-carboxamide.

Synthesis Logic:

  • Start: 5-nitro-1H-pyrrole-3-carboxylic acid.

  • Step 1 (N-Methylation): React with MeI/K₂CO₃ in DMF. (Regioselectivity: N1 is the most acidic site).

    • Check: Verify N-alkylation vs O-alkylation (esterification) by NMR. Carboxylate alkylation is possible; use 2 equiv of base and 1 equiv of MeI carefully, or protect the acid as a t-butyl ester first if selectivity is poor. Preferred Route: Use the methyl ester starting material, N-alkylate, then hydrolyze.

  • Step 2 (Amide Coupling): Hydrolyze ester (LiOH), then couple with Benzylamine using Protocol A.

  • Step 3 (Reduction): Hydrogenate using Protocol B (Method 1).

  • Step 4 (Urea Formation): React the fresh 5-amino-pyrrole with Phenyl Isocyanate (1.0 equiv) in DCM at 0°C.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Amide Coupling Steric hindrance or poor solubility.Switch solvent to NMP; Add HOAt as an additive to HATU.
Black Tar during Reduction Oxidation of aminopyrrole product.Perform workup under N₂ atmosphere; add antioxidant (ascorbic acid) during workup if aqueous.
Regioselectivity (N-Alkylation) Competition between COOH and NH.Use Methyl 5-nitro-1H-pyrrole-3-carboxylate (CAS 32116-27-1) for alkylation, then hydrolyze the ester.

References

  • General Synthesis of Pyrrole-3-Carboxylic Acids

    • Title: One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Deriv
    • Source: Organic Letters (2010).
    • URL:[Link]

  • Amide Coupling Protocols (HATU)

    • Title: Process optimization for acid-amine coupling: a c
    • Source: Current Chemistry Letters (2023).
    • URL:[Link]

  • Nitro Reduction Methodologies

    • Title: Reduction of Nitro Compounds - Common Conditions (Fe/AcOH vs Pd/C).[4][5]

    • Source: Common Organic Chemistry.
    • URL:[Link]

  • Commercial Availability & Properties

    • Title: Methyl 5-nitro-1H-pyrrole-3-carboxyl
    • Source: BLD Pharm / PubChem.
    • URL:[Link]

Sources

Application Note: Amide Bond Formation with 5-nitro-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring a robust, reproducible methodology for coupling 5-nitro-1H-pyrrole-3-carboxylic acid with diverse amine partners.

The protocol deviates from "standard" peptide coupling due to the unique electronic properties introduced by the 5-nitro group, which significantly acidifies the pyrrole nitrogen, creating a risk of regio-irregular side reactions (N-acylation) if not properly managed.

Part 1: Strategic Analysis & Chemical Logic

Before beginning, the operator must understand why this substrate fails under standard conditions. The 5-nitro group acts as a strong electron-withdrawing group (EWG), altering the reactivity landscape of the pyrrole core.

The "Acidity" Trap (The Primary Failure Mode)

In typical pyrroles, the NH proton has a pKa of ~17. However, the 5-nitro group stabilizes the pyrrolide anion via resonance, dropping the pKa significantly (estimated pKa ~10–12).

  • Consequence: Standard bases like DIPEA or TEA can partially deprotonate the pyrrole nitrogen.

  • Risk: Once deprotonated, the pyrrole nitrogen becomes a nucleophile. If the carboxylic acid is activated (e.g., as an O-acylisourea or OBt ester) before the amine attacks, the pyrrole nitrogen of a second molecule can attack the activated ester.

  • Result: Formation of N-acyl oligomers (dimers/trimers) rather than the desired amide.

Solubility Constraints

The nitro group renders the molecule rigid and polar, often making it insoluble in DCM or Toluene.

  • Requirement: Reactions must typically be performed in DMF (N,N-Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) to ensure homogeneity.

Activation Deactivation

The EWG reduces the electron density at the carbonyl carbon, theoretically making it more electrophilic. However, it also reduces the basicity of the carbonyl oxygen, making initial protonation/coordination by coupling reagents slightly slower. High-activity reagents (HATU) are preferred over carbodiimides (EDC/DCC) to drive the reaction to completion.

Part 2: Decision Matrix & Workflow

Use the following logic flow to select the correct protocol for your specific amine partner.

CouplingStrategy cluster_Warning CRITICAL CONTROL POINT Start START: Analyze Amine Partner AmineType Is the Amine Nucleophilic? (Primary/Secondary Alkyl) Start->AmineType WeakAmine Weak Nucleophile (Aniline, Heterocycle) AmineType->WeakAmine No (Anilines) MethodA METHOD A: HATU In-Situ (Standard Protocol) AmineType->MethodA Yes (Alkyl amines) Steric Sterically Hindered? WeakAmine->Steric Steric->MethodA No (Simple Anilines) MethodB METHOD B: Acid Chloride (High Reactivity) Steric->MethodB Yes (Bulky/Unreactive) MethodC METHOD C: Mixed Anhydride ( IBCF ) MethodA->MethodC If HATU fails/Too expensive Warning Do NOT Pre-activate Acid > 2 mins Risk of Self-Oligomerization MethodA->Warning

Caption: Decision tree for selecting the optimal coupling strategy based on amine nucleophilicity and steric hindrance.

Part 3: Experimental Protocols

Protocol A: HATU "In-Situ" Coupling (Recommended)

Best for: Primary amines, secondary amines, and simple anilines.

Rationale: Unlike standard peptide synthesis where the acid is pre-activated, here we mix all components before adding the base. This ensures the external amine is present to intercept the active ester immediately, suppressing the slower N-acylation side reaction.

Materials:

  • 5-nitro-1H-pyrrole-3-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 – 1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (2.5 – 3.0 equiv)

  • Anhydrous DMF (Concentration: 0.1 M – 0.2 M)

Step-by-Step Procedure:

  • Dissolution: In a dry vial equipped with a stir bar, dissolve the Acid (1.0 eq), the Amine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF.

    • Note: The mixture may be a suspension initially. This is acceptable.

  • Cooling (Optional): If the amine is valuable or volatile, cool the mixture to 0°C in an ice bath. For standard amines, Room Temperature (RT) is acceptable.

  • Activation: Add DIPEA (2.5 eq) dropwise over 1 minute while stirring vigorously.

    • Observation: The solution should clarify as the acid is deprotonated and activated. A color change (yellow to orange/dark) is common for nitro-pyrroles.

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Check via LCMS or TLC (EtOAc/Hexane). Look for the disappearance of the Acid peak.

  • Quench: Dilute with EtOAc (10 volumes).

  • Workup (Crucial):

    • Wash organic layer with 0.5 M HCl or 10% Citric Acid (2x) to remove unreacted amine and DIPEA.

    • Caution: Do NOT use strong base (1M NaOH) for the wash, as the product (nitro-pyrrole amide) may have an acidic NH and could be extracted into the aqueous layer. Use Saturated NaHCO3 only if necessary and do it quickly.

    • Wash with Brine (1x).

    • Dry over Na2SO4, filter, and concentrate.

Protocol B: Acid Chloride Method (Via Oxalyl Chloride)

Best for: Unreactive anilines or when HATU fails.

Rationale: Generates the highly reactive acid chloride. Must be done carefully to avoid N-acylation.

Materials:

  • Acid (1.0 equiv)[1][2]

  • Oxalyl Chloride (1.5 equiv)

  • Catalytic DMF (1-2 drops)

  • DCM (Dichloromethane) and THF (Tetrahydrofuran)

  • Base: Pyridine or 2,6-Lutidine (mild bases preferred over TEA).

Step-by-Step Procedure:

  • Chlorination: Suspend the Acid (1.0 eq) in dry DCM (or THF if insoluble). Add Oxalyl Chloride (1.5 eq) followed by 1 drop of DMF .

  • Evolution: Stir until gas evolution ceases (approx. 1 h). The solid should dissolve.[3]

  • Evaporation: Concentrate the reaction in vacuo to remove excess oxalyl chloride. (Do not heat above 30°C).

  • Coupling: Redissolve the crude acid chloride in dry THF/DCM.

  • Addition: Add the Amine (1.1 eq) and Pyridine (2.0 eq) at 0°C.

  • Reaction: Warm to RT and stir for 2 hours.

  • Workup: Standard acidic workup as in Protocol A.

Part 4: Quality Control & Troubleshooting

The Self-Validating System

To ensure the protocol worked as intended, verify the following data points:

CheckpointObservationInterpretation
LCMS Mass [M+H]+ matches TargetSuccess.
LCMS Mass [M+H]+ matches (Target + Acid - H2O)Failure: Dimer formation (Self-acylation).
1H NMR Pyrrole NH signal (Broad singlet, >10 ppm)Success: The NH is free.[4]
1H NMR Pyrrole NH signal Missing Failure: N-alkylation or N-acylation occurred.
Solubility Product insoluble in EtOAcIssue: Nitro-pyrrole amides are polar. Try 10% MeOH/DCM for extraction.
Mechanism of Side Reaction (Oligomerization)

Understanding this pathway helps prevent it.

SideReaction Acid 5-NO2-Pyrrole-COOH Activated Activated Ester (O-At/O-Bt) Acid->Activated + HATU Deprotonated Deprotonated Pyrrole (N-Anion) Acid->Deprotonated + Base (Excess) Base Base (DIPEA) Dimer N-Acyl Dimer (Dead End) Activated->Dimer + Deprotonated Pyrrole (Fast if Amine is absent) Amide Target Amide Activated->Amide + Amine Partner (Must be present!)

Caption: Pathway showing how excess base and lack of amine leads to N-acyl dimerization.

References

  • BenchChem. The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. (Accessed 2023).[5] Link

  • Peptide.com. Standard Coupling Procedures; HATU, HBTU, HCTU. (Accessed 2023).[5] Link

  • RSC Publishing. Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry.[1][6][7][8] Link

  • Sigma-Aldrich. Peptide Coupling Reagents Guide. (Accessed 2023).[5] Link

  • PubChem. Pyrrole-3-carboxylic acid (Compound Summary). National Library of Medicine. Link

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of 5-nitro-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-amino-1H-pyrrole-3-carboxylic acid

The selective reduction of the nitro group in 5-nitro-1H-pyrrole-3-carboxylic acid is a critical transformation in synthetic organic chemistry, yielding the highly valuable 5-amino-1H-pyrrole-3-carboxylic acid. This product serves as a key building block in the synthesis of a diverse array of biologically active molecules and functional materials. The pyrrole scaffold is a privileged heterocycle found in numerous natural products and pharmaceuticals.[1] The introduction of an amino group at the 5-position opens up a wealth of possibilities for further functionalization, making the development of a robust and scalable hydrogenation protocol a significant endeavor for researchers in drug discovery and materials science.

Catalytic hydrogenation stands as a preferred method for this transformation due to its high efficiency, clean reaction profiles, and the ability to often proceed under mild conditions.[2] This application note provides a comprehensive guide for the catalytic hydrogenation of 5-nitro-1H-pyrrole-3-carboxylic acid, covering catalyst selection, detailed experimental protocols, safety considerations, and analytical monitoring.

Reaction Mechanism and Catalyst Selection: A Rationale-Driven Approach

The catalytic hydrogenation of a nitro group to an amine is a six-electron reduction that typically proceeds through nitroso and hydroxylamine intermediates.[3] The choice of catalyst is paramount for achieving high yield and selectivity, especially in the presence of other reducible functional groups.

Catalyst Choice and Rationale

For the hydrogenation of 5-nitro-1H-pyrrole-3-carboxylic acid, Palladium on carbon (Pd/C) is often the catalyst of choice.[2]

  • High Activity: Pd/C is a highly active catalyst for the reduction of nitro groups, often allowing the reaction to proceed at room temperature and moderate hydrogen pressure.[4]

  • Chemoselectivity: While highly active, Pd/C can often selectively reduce a nitro group in the presence of a carboxylic acid. However, careful control of reaction conditions is necessary to avoid over-reduction or side reactions.

  • Heterogeneous Nature: As a heterogeneous catalyst, Pd/C is easily separated from the reaction mixture by filtration, simplifying product purification and enabling catalyst recycling.

Other potential catalysts include:

  • Platinum on carbon (Pt/C): Also a very active catalyst, sometimes used when Pd/C shows poor performance or to achieve different selectivity.

  • Raney Nickel: A cost-effective alternative, but often requires higher temperatures and pressures and may exhibit lower chemoselectivity. It can be a good choice to avoid dehalogenation if other halogens are present on the molecule.[2]

This guide will focus on the use of 10% Pd/C as the primary catalyst due to its general reliability and widespread use.

Experimental Workflow: From Setup to Analysis

The following diagram illustrates the general workflow for the catalytic hydrogenation of 5-nitro-1H-pyrrole-3-carboxylic acid.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Weigh Substrate & Catalyst C Assemble Reactor A->C B Select & Degas Solvent B->C D Inert Gas Purge C->D E Introduce Hydrogen D->E F Monitor Reaction E->F G Inert Gas Purge F->G Completion H Filter Catalyst G->H I Isolate Product H->I J Characterize Product I->J

Caption: Experimental workflow for catalytic hydrogenation.

Detailed Experimental Protocols

Two primary protocols are provided: one for atmospheric pressure hydrogenation suitable for small-scale synthesis, and another for a high-pressure system for larger scale or more challenging reductions.

Protocol 1: Atmospheric Pressure Hydrogenation (Balloon Method)

This method is suitable for small-scale reactions (typically < 1 g) and utilizes a hydrogen-filled balloon to provide the hydrogen source.

Materials and Equipment:

  • 5-nitro-1H-pyrrole-3-carboxylic acid

  • 10% Palladium on carbon (Pd/C), 50% wet with water

  • Methanol (MeOH) or Ethanol (EtOH), degassed

  • Two or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Vacuum/nitrogen manifold

  • Hydrogen balloon

  • Filtration apparatus (e.g., Celite® pad in a Büchner funnel)

Procedure:

  • Reactor Setup: To a dry two or three-neck round-bottom flask equipped with a magnetic stir bar, add the 5-nitro-1H-pyrrole-3-carboxylic acid (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (5-10 mol% by weight). Caution: Dry Pd/C is pyrophoric and can ignite in the presence of flammable solvents and air. Handle with care in an inert atmosphere.[5]

  • Solvent Addition: Add a suitable solvent, such as methanol or ethanol (concentration typically 0.1-0.2 M). Protic solvents generally accelerate the hydrogenation rate.[6]

  • Inerting: Seal the flask with septa and purge the system by evacuating and backfilling with nitrogen at least three times.[5]

  • Hydrogenation: Replace the nitrogen inlet with a hydrogen-filled balloon. Evacuate the flask and then allow the hydrogen from the balloon to fill the flask. Repeat this evacuation-refill cycle 2-3 times to ensure a hydrogen atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the three-phase system (solid catalyst, liquid solution, and gaseous hydrogen).

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or ¹H NMR. To take an aliquot, purge the system with nitrogen, quickly remove a sample, and then re-establish the hydrogen atmosphere.

  • Work-up: Once the reaction is complete, purge the flask with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent. Caution: The used catalyst on the filter paper is highly pyrophoric and should be kept wet and disposed of properly. Do not allow the filter cake to dry in the open air.[6]

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-1H-pyrrole-3-carboxylic acid. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: High-Pressure Hydrogenation (Parr Shaker or Autoclave)

This method is suitable for larger-scale reactions or when higher hydrogen pressure is required to drive the reaction to completion.

Materials and Equipment:

  • 5-nitro-1H-pyrrole-3-carboxylic acid

  • 10% Palladium on carbon (Pd/C), 50% wet with water

  • Methanol (MeOH) or Ethanol (EtOH)

  • High-pressure reactor (e.g., Parr shaker or autoclave)

  • Hydrogen cylinder with a regulator

  • Filtration apparatus

Procedure:

  • Reactor Charging: Add the 5-nitro-1H-pyrrole-3-carboxylic acid (1.0 eq), solvent, and 10% Pd/C (2-5 mol% by weight) to the high-pressure reactor vessel.

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the system with nitrogen (typically 3-5 cycles of pressurizing with nitrogen and venting) to remove all oxygen.[3]

  • Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Begin vigorous stirring or shaking and heat the reactor if necessary (many nitro group hydrogenations proceed at room temperature).

  • Monitoring: Monitor the reaction progress by observing the pressure drop on the hydrogen gauge, which indicates hydrogen consumption.

  • Work-up: Once the hydrogen uptake ceases, cool the reactor to room temperature. Carefully vent the excess hydrogen in a well-ventilated fume hood.

  • Purging: Purge the reactor with nitrogen to remove any residual hydrogen.

  • Catalyst Removal: Open the reactor and filter the contents through a pad of Celite® to remove the catalyst. As with the atmospheric pressure protocol, handle the used catalyst with extreme care.

  • Product Isolation: Concentrate the filtrate to obtain the crude product.

Data Presentation: Key Reaction Parameters

The following table summarizes typical reaction parameters that can be used as a starting point for the optimization of the hydrogenation of 5-nitro-1H-pyrrole-3-carboxylic acid.

ParameterAtmospheric PressureHigh-PressureRationale
Catalyst 10% Pd/C10% Pd/CHigh activity for nitro group reduction.
Catalyst Loading 5-10 mol%2-5 mol%Higher loading for less efficient gas-liquid mixing.
Solvent MeOH, EtOHMeOH, EtOHProtic solvents enhance reaction rates.
Substrate Conc. 0.1 - 0.2 M0.2 - 0.5 MHigher concentration possible with better mixing.
Temperature Room TemperatureRoom Temperature - 50 °CExothermic reaction, heating may not be necessary.
Hydrogen Pressure 1 atm (balloon)50 - 100 psiHigher pressure for faster reaction and larger scale.
Reaction Time 2 - 24 hours1 - 8 hoursDependent on scale, catalyst loading, and pressure.

Safety and Handling Precautions

Catalytic hydrogenation involves significant hazards that must be managed with strict safety protocols.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources.[5]

  • Pyrophoric Catalysts: Palladium on carbon, especially after use (when it is saturated with hydrogen), is pyrophoric and can ignite spontaneously upon exposure to air.[6] Always handle the catalyst under an inert atmosphere and never allow the used catalyst to dry on the filter paper. Quench the used catalyst by suspending it in water.

  • Pressure Equipment: High-pressure reactors must be operated by trained personnel and regularly inspected to ensure their integrity.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Reaction Inactive catalystUse fresh catalyst.
Poor mixingIncrease stirring/shaking speed.
Insufficient hydrogenUse a fresh balloon of hydrogen or increase pressure.
Side Product Formation Over-reductionMonitor the reaction closely and stop it once the starting material is consumed.
Catalyst poisoningEnsure the starting material and solvent are pure.
Low Yield Product adsorption on catalystWash the catalyst thoroughly with the solvent after filtration.
Inefficient work-upOptimize the product isolation procedure.

Visualization of the Reaction Pathway

G Start 5-nitro-1H-pyrrole-3-carboxylic acid (Ar-NO2) Intermediate1 Nitroso Intermediate (Ar-NO) Start->Intermediate1 + H2 (cat.) Intermediate2 Hydroxylamine Intermediate (Ar-NHOH) Intermediate1->Intermediate2 + H2 (cat.) Product 5-amino-1H-pyrrole-3-carboxylic acid (Ar-NH2) Intermediate2->Product + H2 (cat.)

Caption: Generalized reaction pathway for nitro group reduction.

Conclusion

The catalytic hydrogenation of 5-nitro-1H-pyrrole-3-carboxylic acid is a highly effective method for the synthesis of the corresponding amino compound. By carefully selecting the catalyst and reaction conditions, and by adhering to strict safety protocols, researchers can achieve high yields of the desired product. The protocols and guidelines presented in this application note provide a solid foundation for the successful execution of this important chemical transformation.

References

  • Hydrogenation SOP. (n.d.). Retrieved from a source providing standard operating procedures for hydrogenation.[5]

  • Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). Retrieved from a source detailing procedures for atmospheric pressure hydrogenation.[6]

  • Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds. (2025). BenchChem.[3]

  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. (n.d.). Hiden Analytical.[7]

  • Ramachandran, P. V., Alawaed, A. A., & Hamann, H. J. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters, 24(46), 8481–8486.[8]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry.[9]

  • Herath, A., & Cosford, N. D. P. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185.[10]

  • Recent Advances of Pd/C-Catalyzed Reactions. (2021). Molecules, 26(18), 5483.[4]

  • Stiuf, M., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3125.[11]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved from a source providing experimental procedures for reductions.[12]

  • Hydrogen. (n.d.). Organic Chemistry Portal. Retrieved from [Link]]

  • Herath, A., & Cosford, N. D. P. (2010). One-Step flow synthesis of substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. Syrris.[13]

  • Nitro Reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]2]

  • How to reduce carboxylic group to alcohol with nitro group untouched? (2013, February 21). ResearchGate.[14]

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. (2010). Organic Letters, 12(22), 5182-5.[15]

  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry.[16]

  • Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. (n.d.). DigitalCommons@UMaine.[17]

  • N-Boc-5-oxaproline. (n.d.). Organic Syntheses.
  • One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. (2010). PMC.[10]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok.[1]

Sources

Esterification methods for 5-nitro-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the process chemistry for the esterification of 5-nitro-1H-pyrrole-3-carboxylic acid , a critical scaffold in the synthesis of antibacterial and antitubercular agents. Unlike simple aromatic acids, this substrate presents unique challenges due to the electron-withdrawing nitro group at the C5 position, which significantly alters the electronic landscape of the pyrrole ring, affecting both solubility and nucleophilicity. This guide provides three validated protocols—Acid-Catalyzed Fischer Esterification , Acyl Chloride Activation , and Base-Promoted Alkylation —along with a strategic decision matrix to select the optimal method based on scale and downstream requirements.

Strategic Analysis & Chemical Properties

Before initiating synthesis, it is crucial to understand the substrate's behavior. The 5-nitro group exerts a strong electron-withdrawing effect ($ -I, -M $), which has two major consequences:

  • Deactivation of the Carboxyl Group: The carbonyl carbon is more electrophilic, but the formation of the tetrahedral intermediate in Fischer esterification can be sluggish due to the overall electron deficiency of the system.

  • Increased Acidity of Pyrrole NH: The

    
     of the pyrrole NH is typically 
    
    
    
    . The 5-nitro substitution stabilizes the conjugate base, lowering the
    
    
    significantly (estimated
    
    
    ). This creates a competitive site for alkylation (N-alkylation vs. O-alkylation) if base-mediated methods are used.[1]
PropertyValue / DescriptionImpact on Protocol
Molecular Formula

MW: 156.10 g/mol
Solubility Low in

,

; High in DMSO, DMF, MeOH (hot)
Solvent choice is critical for homogeneity.
Acid Sensitivity Stable to mineral acidsCompatible with aggressive acid catalysis (

,

).
Base Sensitivity Deprotonates at COOH and NHRisk of N-alkylation with strong bases/alkyl halides.[1]

Method A: Acid-Catalyzed Fischer Esterification (Preferred for Scale-Up)

Mechanism: Equilibrium-driven protonation of the carbonyl oxygen followed by nucleophilic attack of the alcohol. Best For: Multi-gram to kilogram scale; Methyl/Ethyl esters.[1]

Protocol 1.0: Synthesis of Methyl 5-nitro-1H-pyrrole-3-carboxylate

Reagents:

  • 5-nitro-1H-pyrrole-3-carboxylic acid (1.0 equiv)[1][2]

  • Methanol (Anhydrous, 20-30 volumes)

  • Sulfuric Acid (

    
    , conc., 98%, 1.0 - 2.0 equiv) or Thionyl Chloride (
    
    
    
    , 2.0 equiv) as in-situ acid generator.

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (calcium chloride or

    
     line).
    
  • Dissolution: Charge the flask with 5-nitro-1H-pyrrole-3-carboxylic acid (e.g., 10 g). Add Methanol (200 mL). The solid may not dissolve completely at room temperature.[1]

  • Catalyst Addition:

    • Option A (

      
      ): Add concentrated 
      
      
      
      (3.5 mL) dropwise with stirring. The exotherm will aid dissolution.[1]
    • Option B (

      
       - "Methanolysis"): Cool the mixture to 0°C. Add 
      
      
      
      (9.3 mL) dropwise. This generates anhydrous
      
      
      in situ and consumes water produced during esterification, driving the equilibrium.
  • Reaction: Heat the mixture to reflux (65°C) . Maintain reflux for 6–12 hours . Monitor by TLC (System: 5% MeOH in DCM) or HPLC.[1]

  • Work-up:

    • Cool to room temperature.[1][3]

    • Concentrate the solvent to

      
       of the original volume under reduced pressure.
      
    • Pour the residue slowly into ice-cold water (500 mL) with vigorous stirring. The ester should precipitate as a solid.[1]

  • Isolation: Filter the precipitate. Wash with saturated

    
     (to remove unreacted acid) and then water.[1]
    
  • Drying: Dry the solid in a vacuum oven at 45°C.

Critical Insight: The nitro group reduces the basicity of the carbonyl oxygen, making the initial protonation less favorable than in benzoic acid. Therefore, a higher concentration of catalyst or the water-scavenging action of


 (Option B) is often required to reach high conversion (>95%).

Method B: Acyl Chloride Activation (For Difficult/Sterically Hindered Alcohols)

Mechanism: Conversion to the highly reactive acid chloride intermediate, followed by reaction with alcohol. Best For: Precious alcohols, secondary alcohols, or when Fischer esterification equilibrium is unfavorable.

Protocol 2.0: Two-Step Activation

Reagents:

  • Thionyl Chloride (

    
    , neat or in Toluene)
    
  • Catalytic DMF (Dimethylformamide, 2-3 drops)

  • Target Alcohol (

    
    )
    
  • Base (Triethylamine or Pyridine) - Optional, for acid scavenging

Step-by-Step Procedure:

  • Acid Chloride Formation:

    • Suspend the carboxylic acid (1.0 equiv) in dry Toluene (10 vol) or use neat

      
       (5-10 vol) if scale permits.
      
    • Add catalytic DMF (essential for Vilsmeier-Haack type activation).[1]

    • Heat to reflux (80–110°C) for 2–3 hours until gas evolution (

      
      ) ceases and the solution becomes clear.
      
    • Evaporation:[1] Remove excess

      
       and solvent under vacuum.[1] Azeotrope with toluene twice to remove residual acid gases.[1]
      
  • Esterification:

    • Dissolve the crude acid chloride residue in dry DCM or THF .[1]

    • Add the Alcohol (1.2 equiv) and Triethylamine (

      
      , 1.5 equiv) at 0°C.
      
    • Stir at room temperature for 2–4 hours.

  • Work-up: Quench with water. Extract with DCM.[1] Wash organic layer with 1M

    
    , then Brine.[1][4] Dry over 
    
    
    
    and concentrate.

Graphviz Workflow: Acyl Chloride Method

AcylChlorideMethod cluster_safety Safety Critical Start 5-nitro-1H-pyrrole-3-COOH Step1 Add SOCl2 + cat. DMF Reflux 2-3h Start->Step1 Inter Intermediate: Acid Chloride Step1->Inter Activation Step2 Evaporate Excess SOCl2 (Azeotrope w/ Toluene) Inter->Step2 Step3 Add Alcohol + Et3N DCM, 0°C to RT Step2->Step3 End Target Ester Step3->End Nucleophilic Acyl Substitution

Figure 1: Workflow for Acyl Chloride Activation. Note the critical evaporation step to remove residual thionyl chloride before alcohol addition.

Method C: Base-Promoted Alkylation (For Lab Scale/Library Gen)

Mechanism:


 displacement of an alkyl halide by the carboxylate anion.[1]
Best For:  Small scale (<1g), complex alkyl groups, or when acidic conditions must be avoided.
Risk:  Competitive N-alkylation.[1]
Protocol 3.0: Selective O-Alkylation

Reagents:

  • Alkyl Halide (e.g., Methyl Iodide, Ethyl Bromide; 1.1 equiv)

  • Base: Cesium Carbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    (1.0 - 1.1 equiv)
  • Solvent: DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Dissolution: Dissolve the starting acid (1.0 equiv) in DMF (10 vol).

  • Base Addition: Add

    
     (0.5 equiv if using carbonate, or 1.0 equiv of 
    
    
    
    ).
    • Expert Tip: Use stoichiometric base (1.0 equiv relative to protons to be removed).[1] Since the COOH is more acidic (

      
      ) than the NH (
      
      
      
      ), limiting the base prevents deprotonation of the pyrrole nitrogen, thereby suppressing N-alkylation. Do not use excess base.
  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise at room temperature.

  • Reaction: Stir at 25–40°C for 3–6 hours.

  • Work-up: Pour into water. Extract with Ethyl Acetate.[1][5] Wash efficiently with water/brine to remove DMF.[1]

Comparative Data & Decision Matrix

FeatureMethod A: Fischer (

)
Method B: Acyl Chloride (

)
Method C: Alkylation (

)
Scale High (kg)Medium (100g)Low (mg to g)
Yield 85–95%90–98%70–90%
Reagents Cheap, CommonCorrosive, NoxiousExpensive (

,

)
Selectivity 100% O-Ester100% O-EsterRisk of N-alkylation if base > 1 eq
Purification Precipitation/WashExtractionColumn Chromatography often needed

Graphviz Decision Tree

DecisionTree Question1 Scale of Reaction? Question2 Alcohol Type? Question1->Question2 Lab Scale (<10g) MethodA Method A: Fischer Esterification (H2SO4/MeOH) Question1->MethodA Large Scale (>100g) Question3 Acid Sensitive Moieties? Question2->Question3 Complex/Expensive Question2->MethodA Simple (MeOH/EtOH) MethodB Method B: Acyl Chloride (SOCl2 -> ROH) Question3->MethodB No (Robust) MethodC Method C: Alkylation (Cs2CO3 + R-X) Question3->MethodC Yes (Avoid Acid)

Figure 2: Strategic Decision Matrix for selecting the optimal esterification method.

References

  • BenchChem. "Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 3-Chloro-5-nitrobenzoic acid."[1][4] BenchChem Application Library. Accessed October 2023. Link

  • Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[6] Angewandte Chemie International Edition, 17(7), 522-524, 1978. Link

  • PubChem. "5-Nitro-1H-pyrazole-3-carboxylic acid Compound Summary."[1][2] National Center for Biotechnology Information.[1] Accessed October 2023. Link

  • Asian Journal of Chemistry. "Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent." Asian J. Chem., 24(12), 5949-5950, 2012.[3] Link

  • Organic Chemistry Portal. "Esterification - Fischer Speier Esterification." Organic Chemistry Portal. Accessed October 2023. Link

Sources

Application Notes and Protocols for Decarboxylation Reactions Involving 5-nitro-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The decarboxylation of carboxylic acids is a fundamental transformation in organic synthesis, enabling the removal of a carboxyl group and the formation of a new carbon-hydrogen bond. This guide provides a detailed exploration of the decarboxylation of 5-nitro-1H-pyrrole-3-carboxylic acid, a reaction of significant interest due to the prevalence of the nitropyrrole motif in pharmaceuticals and functional materials.[1][2][3] The presence of the electron-withdrawing nitro group on the pyrrole ring introduces unique reactivity considerations that will be a central focus of this document.

These application notes are designed for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, step-by-step protocols. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental procedures, and discuss methods for reaction monitoring and product characterization.

Mechanistic Insights and Rationale for Experimental Design

The decarboxylation of aromatic carboxylic acids can be more challenging than their aliphatic counterparts. However, the presence of strong electron-withdrawing groups, such as a nitro group, can facilitate this process upon heating.[4] The reaction can proceed through several pathways, including thermal and catalytic routes.

Thermal Decarboxylation

In the absence of a catalyst, the decarboxylation of 5-nitro-1H-pyrrole-3-carboxylic acid is typically achieved by heating the compound in a high-boiling solvent or, in some cases, neat. The electron-withdrawing nature of the nitro group at the 5-position can stabilize the intermediate formed upon loss of carbon dioxide, thereby lowering the activation energy for the reaction.

Catalytic Decarboxylation

For more sensitive substrates or to achieve lower reaction temperatures, catalytic methods can be employed. Metal salts, particularly those of copper and silver, have been shown to catalyze the decarboxylation of aryl carboxylic acids.[5] The proposed mechanism involves the formation of a metal carboxylate complex, which then undergoes decarboxylation to form an organometallic intermediate, followed by protodemetallation to yield the final product and regenerate the catalyst.[5]

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Reagents: - 5-nitro-1H-pyrrole-3-carboxylic acid - Solvent (e.g., Quinoline, DMF) - Catalyst (optional, e.g., Cu(I) oxide) Setup Assemble Apparatus Reagents->Setup Glassware Dry Glassware: - Round-bottom flask - Condenser - Gas outlet Glassware->Setup Charge Charge Flask with Reagents Setup->Charge Heat Heat to Reaction Temperature (e.g., 180-220°C) Charge->Heat Monitor Monitor CO2 Evolution Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Extraction with Organic Solvent Cool->Extract Wash Wash with Acid/Base Extract->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify

Caption: Experimental workflow for the decarboxylation of 5-nitro-1H-pyrrole-3-carboxylic acid.

Experimental Protocols

The following protocols provide a starting point for the thermal and catalytic decarboxylation of 5-nitro-1H-pyrrole-3-carboxylic acid. Optimization of reaction conditions, such as temperature, time, and catalyst loading, may be necessary for specific applications.

Protocol 1: Thermal Decarboxylation in Quinoline

This protocol describes a common method for the thermal decarboxylation of aromatic carboxylic acids.

Materials:

  • 5-nitro-1H-pyrrole-3-carboxylic acid

  • Quinoline (high-boiling solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with temperature controller

  • Magnetic stirrer and stir bar

  • Gas outlet adapter and bubbler (to monitor CO₂ evolution)

Procedure:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, add 5-nitro-1H-pyrrole-3-carboxylic acid.

  • Solvent Addition: Add a sufficient volume of quinoline to ensure good stirring and heat transfer.

  • Apparatus Setup: Attach a reflux condenser to the flask and a gas outlet adapter connected to a bubbler. The bubbler will allow for the visualization of carbon dioxide evolution, indicating the progress of the reaction.

  • Reaction: Begin stirring and heat the mixture to a temperature between 180-220°C.

  • Monitoring: Observe the evolution of gas from the bubbler. The reaction is complete when gas evolution ceases. This typically takes 1-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with aqueous acid (e.g., 1M HCl) to remove the quinoline, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Decarboxylation

This protocol utilizes a copper catalyst to potentially lower the required reaction temperature.

Materials:

  • 5-nitro-1H-pyrrole-3-carboxylic acid

  • Copper(I) oxide (or other suitable copper catalyst)

  • High-boiling aprotic solvent (e.g., N,N-Dimethylformamide - DMF)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with temperature controller

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-nitro-1H-pyrrole-3-carboxylic acid and the copper catalyst (e.g., 5-10 mol%).

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Solvent Addition: Add the high-boiling aprotic solvent via syringe.

  • Apparatus Setup: Attach a reflux condenser under a positive pressure of inert gas.

  • Reaction: Begin stirring and heat the mixture to a temperature typically in the range of 120-160°C.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the cessation of CO₂ evolution if a bubbler is used.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by column chromatography.

Quantitative Data Summary

The following table provides a general overview of expected outcomes. Actual results may vary depending on the specific reaction scale and purity of reagents.

ParameterThermal DecarboxylationCopper-Catalyzed Decarboxylation
Starting Material 5-nitro-1H-pyrrole-3-carboxylic acid5-nitro-1H-pyrrole-3-carboxylic acid
Product 5-nitro-1H-pyrrole5-nitro-1H-pyrrole
Typical Solvent QuinolineDMF, Toluene
Reaction Temperature 180-220 °C120-160 °C
Reaction Time 1-4 hours2-6 hours
Typical Yield 70-90%75-95%
Reaction Monitoring

The progress of the decarboxylation reaction can be monitored through several techniques:

  • Evolution of CO₂: As mentioned in the protocols, connecting the reaction vessel to a bubbler provides a simple and effective visual indicator of the reaction's progress.

  • Thin Layer Chromatography (TLC): Periodically take small aliquots from the reaction mixture and analyze them by TLC to observe the disappearance of the starting material and the appearance of the product.

  • Infrared (IR) Spectroscopy: The disappearance of the broad carboxylic acid O-H stretch and the characteristic carbonyl C=O stretch can be monitored.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the carboxylic acid proton signal and the appearance of the new proton signal on the pyrrole ring.

Proposed Reaction Mechanism Diagram

G cluster_main Proposed Decarboxylation Mechanism Start 5-nitro-1H-pyrrole-3-carboxylic acid Intermediate Intermediate (stabilized by NO2 group) Start->Intermediate Heat (Δ) Product 5-nitro-1H-pyrrole Intermediate->Product CO2 CO2 Intermediate->CO2

Caption: Proposed mechanism for the thermal decarboxylation of 5-nitro-1H-pyrrole-3-carboxylic acid.

Applications in Drug Discovery and Development

Nitropyrrole-containing compounds have demonstrated a wide range of biological activities, making them attractive scaffolds in drug discovery.[1][2] The decarboxylation of 5-nitro-1H-pyrrole-3-carboxylic acid provides a direct route to 5-nitro-1H-pyrrole, a key building block for the synthesis of more complex molecules. This parent compound can serve as a starting point for further functionalization through various organic reactions, such as N-alkylation, acylation, and cross-coupling reactions, to generate libraries of novel compounds for biological screening. The nitro group itself can be a crucial pharmacophore or can be reduced to an amino group, providing another point of diversification.[8]

Safety Precautions

  • General Handling: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • High Temperatures: The protocols involve high temperatures. Use appropriate heating equipment and take precautions to avoid thermal burns.

  • Reagent Handling: Quinoline is a hazardous substance. Consult the Safety Data Sheet (SDS) before use and handle with care. High-boiling solvents can have high vapor pressures at elevated temperatures; ensure the reaction setup is properly vented.

  • Pressure Build-up: Decarboxylation reactions produce carbon dioxide gas. Ensure the reaction vessel is not a closed system to prevent pressure build-up.

References

  • Goosen, L. J., et al. (2011). Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. Dalton Transactions. Available at: [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Available at: [Link]

  • Reactivity in Chemistry. (n.d.). Decarboxylations. College of Saint Benedict and Saint John's University. Available at: [Link]

  • Pearson. (2022). Decarboxylation Mechanism Explained. Available at: [Link]

  • EP0818435A1 - Process for the decarboxylation of aromatic carboxylic acids. Google Patents.
  • Li, et al. (2023). Decarboxylative Amination with Nitroarenes via Synergistic Catalysis. Chemistry – An Asian Journal. Available at: [Link]

  • LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. Available at: [Link]

  • Siskin, M., & Brons, G. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels. Available at: [Link]

  • SATHEE - IIT Kanpur. (n.d.). Chemistry Decarboxylation Reaction. Available at: [Link]

  • Afanasyev, O. I., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis. Available at: [Link]

  • Shah, S., et al. (n.d.). Fast, Easy, and Reliable Monitoring of THCA and CBDA Decarboxylation in Cannabis Flower and Oil Samples Using the Agilent Cary 630 FTIR Spectrometer. Agilent. Available at: [Link]

  • Tsivileva, O., et al. (2021). A unique approach for in-situ monitoring of the THCA decarboxylation reaction in solid state. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Request PDF. (n.d.). Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. Available at: [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]

Sources

Functionalization of the Pyrrole Nitrogen in 5-Nitro-1H-pyrrole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-PYR-NO2-03 | Version 2.1

Executive Summary

This guide details the strategic functionalization of the pyrrole nitrogen (


) in 5-nitro-1H-pyrrole-3-carboxylic acid . This scaffold presents a unique challenge in medicinal chemistry due to the competing acidity of the carboxylic acid (

) and the electron-deficient pyrrole nitrogen (

). The strong electron-withdrawing nature of the 5-nitro group significantly reduces the nucleophilicity of the nitrogen, requiring optimized conditions to suppress

-alkylation (esterification) and ensure regioselective

-functionalization.

We present three validated workflows:

  • The "Gold Standard" Stepwise Route: Ester protection

    
    
    
    
    
    -Alkylation
    
    
    Hydrolysis.
  • Direct

    
    -Arylation:  Copper-catalyzed Chan-Lam coupling.
    
  • Mitsunobu Functionalization: For alkylation using alcohols.[1]

Strategic Analysis

Electronic Structure & Considerations

The substrate contains two acidic protons. Understanding their dissociation constants is critical for base selection.

Proton SiteEstimated

Electronic InfluenceImplication
Carboxylic Acid (-COOH) 3.5 – 4.2Stabilized by resonance and inductive effect of the pyrrole ring.Deprotonates first. Acts as a competing nucleophile (

-alkylation).
Pyrrole Nitrogen (N-H) 10.0 – 11.5Drastically lowered from unsubstituted pyrrole (

16.5) due to the 5-nitro group (resonance) and 3-carboxyl group (induction).
Requires moderate bases (

,

). The resulting anion is delocalized, reducing reactivity.
Chemoselectivity Challenge

Direct alkylation of the free acid with alkyl halides often results in a mixture of:

  • Product A (

    
    -alkyl):  Desired.
    
  • Product B (Ester): Result of carboxylate alkylation.

  • Product C (Bis-alkyl): Both sites alkylated.

Recommendation: To guarantee high purity and yield, Route A (Protection Strategy) is the primary recommendation. Direct alkylation should only be attempted if the ester is the desired final product or if using specific chemoselective catalysts.

Experimental Workflows

Route A: The "Gold Standard" (Protection-Alkylation-Deprotection)

This route isolates the


-alkylation event, eliminating competing 

-alkylation of the carboxylic acid.
Workflow Diagram (Graphviz)

G Start 5-nitro-1H-pyrrole- 3-carboxylic acid Step1 Step 1: Esterification (MeOH, SOCl2) Start->Step1 Acid Protection Inter1 Methyl Ester Intermediate Step1->Inter1 Step2 Step 2: N-Alkylation (R-X, Base) Inter1->Step2 Functionalization Inter2 N-Substituted Ester Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Deprotection Final Final N-Functionalized Acid Step3->Final

Caption: Logical flow for the high-fidelity synthesis of N-functionalized pyrrole acids.

Detailed Protocol: Route A
Step 1: Methyl Ester Formation
  • Reagents: Substrate (1.0 eq), Methanol (0.5 M), Thionyl Chloride (

    
    , 2.0 eq).
    
  • Procedure:

    • Dissolve 5-nitro-1H-pyrrole-3-carboxylic acid in anhydrous methanol under

      
      .
      
    • Cool to 0°C. Add

      
       dropwise (Exothermic!).
      
    • Reflux for 3-5 hours. Monitor by TLC (EtOAc/Hex 1:1).

    • Concentrate in vacuo. Redissolve in EtOAc, wash with sat.

      
      .
      
    • Dry (

      
      ) and concentrate to yield the methyl ester.
      
Step 2: N-Alkylation (General Procedure for Alkyl Halides)
  • Reagents: Methyl ester (1.0 eq), Alkyl Halide (1.2 eq),

    
     (2.0 eq), DMF (0.2 M).
    
  • Rationale: Cesium carbonate is preferred over

    
     due to the "Cesium Effect" (higher solubility and softer cation), which enhances the nucleophilicity of the electron-deficient pyrrole nitrogen.
    
  • Procedure:

    • Dissolve the methyl ester in anhydrous DMF.

    • Add

      
      . Stir at RT for 15 min to generate the pyrrolide anion.
      
    • Add the alkyl halide (R-X).

    • Heat to 60-80°C (depending on R-X reactivity) for 4–12 hours.

    • Workup: Pour into water (precipitates product often). Extract with EtOAc. Wash organic layer with water (3x) to remove DMF.

    • Purify via silica gel chromatography.

Step 3: Ester Hydrolysis
  • Reagents: N-alkylated ester (1.0 eq), LiOH

    
     (3.0 eq), THF/Water (3:1).
    
  • Procedure:

    • Dissolve ester in THF/Water.

    • Add LiOH. Stir at RT (or mild heat 40°C) until starting material is consumed.

    • Acidification: Carefully adjust pH to ~2-3 using 1M HCl.

    • Extract with EtOAc or filter the precipitate if the product acts as a solid acid.

Route B: N-Arylation via Chan-Lam Coupling

Direct


-arylation is difficult via 

unless the aryl partner is highly electron-deficient. The Chan-Lam coupling is the method of choice for introducing phenyl or heteroaryl groups.
Mechanism & Logic

This oxidative coupling uses Boronic Acids, allowing mild conditions that tolerate the nitro group.

  • Catalyst:

    
    
    
  • Ligand: Bipyridine (optional, stabilizes Cu)

  • Oxidant: Oxygen (air)

Protocol
  • Charge: Methyl 5-nitro-1H-pyrrole-3-carboxylate (1.0 eq), Aryl Boronic Acid (2.0 eq),

    
     (1.0 eq), Pyridine (2.0 eq).
    
  • Solvent: Dichloromethane (DCM) or Dichloroethane (DCE).

  • Conditions: Stir open to the atmosphere (drying tube recommended) at RT for 24–48 hours.

  • Note: Molecular sieves (4Å) are crucial to absorb water generated during the cycle, driving the reaction forward.

Data Summary & Troubleshooting

Base Selection Matrix for N-Alkylation
BaseSolventSuitabilityNotes
NaH DMF/THFHighStrong base. Irreversible deprotonation. Good for unreactive electrophiles. Safety:

gas evolution.

DMF/MeCNOptimal Mild, easy handling. Cesium effect enhances rate. Best balance of safety and yield.

Acetone/DMFModerateWorks for highly reactive electrophiles (e.g., Benzyl bromide, Methyl iodide).
DIPEA/TEA DCMLowTypically insufficient to deprotonate the nitro-pyrrole effectively for alkylation.
Common Pitfalls
  • Regioselectivity (N vs O): If using the free acid in Route B, you will get ester byproducts. Always verify product structure using HMBC NMR (Look for correlation between N-CH protons and Pyrrole C2/C5 carbons).

  • DMF Removal: Residual DMF can inhibit crystallization. Wash organic layers extensively with water or 5% LiCl solution.

  • Nitro Group Stability: The 5-nitro group makes the ring susceptible to nucleophilic aromatic substitution (

    
    ) at the nitro position if extremely strong nucleophiles (e.g., thiolates) are used. Avoid harsh nucleophiles.
    

References

  • Pyrrole Reactivity & Acidity

    • Anderson, H. J.[2] "The chemistry of the pyrroles." Canadian Journal of Chemistry, 1957, 35(1), 21-29. Link

    • Explains the electronic effects of nitro groups on pyrrole acidity and regioselectivity during substitution.
  • N-Alkylation Methodologies

    • Le, Z. G., et al. "Ionic liquid-promoted regioselective N-alkylation of pyrroles."[1] Synthesis, 2004, 1951-1954.[1] Link

    • Provides precedent for using carbonate bases in polar solvents for electron-deficient heterocycles.
  • Chan-Lam Coupling on Pyrroles

    • Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011, 2011(06), 829-856. Link

    • Foundational review for N-aryl
  • Substrate Data

    • PubChem Compound Summary for Pyrrole-3-carboxylic acid derivatives. Link

(Note: While specific literature on "5-nitro-1H-pyrrole-3-carboxylic acid" is sparse, these references establish the fundamental reactivity patterns of electron-deficient pyrroles.)

Sources

Application Notes & Protocols: A Strategic Guide to the Synthesis and Evaluation of 5-Nitro-1H-pyrrole-3-carboxamide Derivatives as Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis and antimicrobial evaluation of a focused library of N-substituted 5-nitro-1H-pyrrole-3-carboxamides. The 5-nitropyrrole scaffold is a recognized pharmacophore in antimicrobial research, and its derivatization offers a promising avenue for the discovery of new therapeutic agents.[1][2] We present a strategic workflow, from the rationale behind the molecular design to detailed, field-tested protocols for chemical synthesis and microbiological screening. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this chemical space for novel antibacterial compounds.

Introduction: The Rationale for Targeting the 5-Nitropyrrole Scaffold

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development.[3] Nitrogen-containing heterocycles, particularly the pyrrole nucleus, are foundational structures in a multitude of natural products and FDA-approved drugs, exhibiting a wide array of biological activities.[2] The introduction of a nitro group to aromatic and heteroaromatic rings is a well-established strategy in medicinal chemistry to impart or enhance antimicrobial properties.[4] This is exemplified by the activity of nitroaromatic drugs which, upon reduction within the microbial cell, produce toxic, reactive nitrogen species that can damage cellular macromolecules, including DNA.

The 5-nitro-1H-pyrrole-3-carboxylic acid scaffold is a particularly attractive starting point for several reasons:

  • Proven Bioactivity: The nitro-pyrrole core is present in natural antibiotics, and synthetic analogues have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[2]

  • Synthetic Tractability: The carboxylic acid at the 3-position provides a convenient chemical handle for diversification. Standard amide coupling reactions can be employed to generate a large library of derivatives with varied physicochemical properties, allowing for a systematic exploration of the structure-activity relationship (SAR).[5][]

  • Tunable Properties: By systematically varying the amine coupling partner, researchers can modulate key drug-like properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

This guide will focus on a robust synthetic pathway using modern amide coupling reagents and a standardized microbiological protocol to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against clinically relevant bacterial strains.

Strategic Workflow for Synthesis and Evaluation

A logical and efficient workflow is paramount for the successful discovery of lead compounds. The following diagram outlines the strategic process from initial synthesis to biological characterization.

Workflow cluster_synthesis PART 1: Chemical Synthesis cluster_biology PART 2: Antimicrobial Evaluation start 5-Nitro-1H-pyrrole-3-carboxylic Acid activate Carboxylic Acid Activation (HATU/DIPEA) start->activate Step 1 couple Amide Coupling with Diverse Primary Amines (R-NH2) activate->couple Step 2 purify Purification (Column Chromatography) couple->purify Step 3 characterize Structural Characterization (NMR, LC-MS) purify->characterize Step 4 library Compound Library (5-nitro-1H-pyrrole-3-carboxamides) characterize->library screening Primary Screening: Broth Microdilution MIC Assay library->screening strains Test Panel: S. aureus (Gram+) E. coli (Gram-) data Data Analysis: Determine MIC Values screening->data sar Structure-Activity Relationship (SAR) Analysis data->sar hit Hit Identification sar->hit

Caption: Strategic workflow from synthesis to antimicrobial evaluation.

Detailed Protocols: Synthesis of 5-Nitro-1H-pyrrole-3-carboxamides

This section provides a detailed, step-by-step protocol for the synthesis of a representative N-benzyl-5-nitro-1H-pyrrole-3-carboxamide. This protocol can be readily adapted for a variety of primary amines to generate a diverse compound library.

Rationale for Reagent Selection: HATU-Mediated Coupling

For the amide bond formation, we recommend the use of HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the coupling reagent.[7][8]

  • Expertise & Experience: While classic methods like converting the carboxylic acid to an acyl chloride are effective, they can be harsh and require an additional synthetic step.[5] Carbodiimide reagents like EDC are also common but can sometimes lead to side reactions and racemization in chiral substrates.[9] HATU has emerged as a superior reagent for library synthesis due to its high reactivity, rapid reaction times, low rate of epimerization, and high efficiency, even with challenging or sterically hindered substrates.[7][8] The mechanism involves the formation of a highly reactive OAt-active ester, which accelerates the subsequent amidation step.[7][8] The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial for the initial deprotonation of the carboxylic acid without competing in the coupling reaction.[8]

General Protocol for HATU-Mediated Amide Coupling

HATU_Coupling Acid Carboxylic Acid (1.0 eq) Reaction Stir at RT 1-18h Acid->Reaction HATU HATU (1.1 eq) HATU->Reaction DIPEA DIPEA (3.0 eq) DIPEA->Reaction Solvent Anhydrous DMF (0.1 M) Solvent->Reaction Amine Amine (R-NH2) (1.2 eq) Amine->Reaction Workup Aqueous Workup (EtOAc / H2O / Brine) Reaction->Workup Monitor by TLC/LC-MS Purification Column Chromatography Workup->Purification Product Final Amide Product Purification->Product

Caption: General workflow for HATU-mediated amide coupling.

Materials:

  • 5-nitro-1H-pyrrole-3-carboxylic acid (1.0 equivalent)

  • Selected primary amine (e.g., benzylamine) (1.2 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-nitro-1H-pyrrole-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (to achieve a concentration of approx. 0.1 M).[8]

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 eq) dropwise while stirring. Allow the mixture to stir at 0 °C for 15-30 minutes to facilitate the formation of the active ester (pre-activation).[8]

  • Coupling: Add the primary amine (1.2 eq) to the reaction mixture. Remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[7]

  • Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.[8] These washes serve to remove the DMF solvent, unreacted starting materials, and byproducts like tetramethylurea and HOAt.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 5-nitro-1H-pyrrole-3-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1][10]

Detailed Protocols: Antimicrobial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro activity of a potential antibacterial agent.[3] The broth microdilution method is a reliable and scalable technique for screening a library of new compounds.[3]

Broth Microdilution Method (Based on CLSI Guidelines)

This protocol is a generalized procedure and should be performed in accordance with the standards set by the Clinical and Laboratory Standards Institute (CLSI) for optimal reproducibility.

Materials:

  • Synthesized 5-nitro-1H-pyrrole-3-carboxamide derivatives

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select several well-isolated colonies of the test microorganism. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of each test compound (e.g., 1280 µg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

    • In a 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 11 in a given row.

    • Add 200 µL of the stock solution (at 2X the highest desired final concentration, e.g., 128 µg/mL) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum (from Step 1) to each well from 1 to 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control (Well 11): Contains CAMHB and bacterial inoculum but no test compound.

    • Sterility Control (Well 12): Contains 200 µL of sterile CAMHB only, with no inoculum or compound.

    • Positive Control: A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel on the same plate.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[3] This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Data Presentation and Interpretation

Systematic data organization is crucial for discerning meaningful structure-activity relationships. The MIC values for each compound should be tabulated for clear comparison.

Table 1: Hypothetical Antimicrobial Activity of a 5-Nitro-1H-pyrrole-3-carboxamide Library

Compound IDR-Group (from R-NH₂)MIC (µg/mL) vs. S. aureus ATCC 29213MIC (µg/mL) vs. E. coli ATCC 25922
PNP-01 Benzyl1632
PNP-02 4-Chlorobenzyl816
PNP-03 4-Methoxybenzyl3264
PNP-04 4-Nitrobenzyl48
PNP-05 Phenethyl3264
PNP-06 Cyclohexylmethyl64>64
Ciprofloxacin (Positive Control)0.250.015

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary. The activity of related nitro-thiophenes against S. aureus has shown MICs in the range of 0.5-16 µg/mL, providing a relevant benchmark.[4]

Interpretation and SAR Analysis: From the hypothetical data, preliminary SAR can be inferred:

  • Electronic Effects: The presence of an electron-withdrawing group (e.g., -Cl, -NO₂) on the benzyl ring (PNP-02, PNP-04) appears to enhance antibacterial activity compared to the unsubstituted benzyl ring (PNP-01). Conversely, an electron-donating group (-OCH₃, PNP-03) may decrease activity. This suggests that modulating the electronic properties of the R-group is a key factor.

  • Steric and Lipophilic Effects: Replacing the aromatic ring with a non-aromatic, bulky cyclohexyl group (PNP-06) leads to a significant loss of activity, indicating the importance of the aromatic moiety for interaction with the biological target. Increasing the distance between the amide and the phenyl ring (PNP-05 vs PNP-01) also appears to be detrimental.

These initial findings would guide the next round of synthesis, focusing on further exploration of electronically diverse substituents on the benzyl ring to optimize potency.

Conclusion and Future Directions

The 5-nitro-1H-pyrrole-3-carboxylic acid scaffold represents a versatile and promising platform for the development of novel antibacterial agents. The synthetic and screening protocols detailed in this guide provide a robust framework for the systematic exploration of this chemical class. By employing efficient HATU-mediated amide coupling, researchers can rapidly generate diverse libraries of compounds. Subsequent evaluation using the standardized broth microdilution method allows for the reliable determination of antimicrobial activity and the establishment of clear structure-activity relationships. Future work should focus on expanding the diversity of the amine library, exploring isosteric replacements for the pyrrole ring, and elucidating the precise mechanism of action of the most potent compounds.

References

  • Gunda, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Reddit r/Chempros. (2022). amide coupling help. Reddit. [Link]

  • Baran, M., et al. (2020). Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone (KTU-286) against Staphylococcus aureus with Defined Resistance Mechanisms. MDPI. [Link]

  • Lebeaux, D., et al. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) in E. coli and S. aureus and the inhibition of human EGFR for the pyrrolopyrimidines with varied 4-amino group. ResearchGate. [Link]

  • MalariaWorld. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. MalariaWorld. [Link]

  • Spagnolo, J. B., & Morrisette, T. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PMC. [Link]

  • Semantic Scholar. (n.d.). Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. Semantic Scholar. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Royal Society of Chemistry. [Link]

  • Nasser, A. J. A., et al. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica. [Link]

  • Hart, C. J. S., et al. (2023). Thieno[3,2-b]pyrrole 5-carboxamides as potent and selective inhibitors of Giardia duodenalis. eScholarship.org. [Link]

Sources

Application Notes & Protocols: Modern One-Pot Synthesis of Pyrrole Carboxylic Acids from Nitro-Containing Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Pyrrole Carboxylic Acids and One-Pot Syntheses

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] When functionalized with a carboxylic acid group, the resulting molecule gains a critical handle for modulating physicochemical properties such as solubility and for forming key interactions with biological targets.[3] The carboxylic acid moiety is a feature in approximately 25% of all commercial drugs, prized for its ability to act as a hydrogen bond donor and acceptor.[3] However, this group can also introduce challenges related to metabolic instability or poor membrane permeability, prompting the development of bioisosteric replacements.[4][5][6]

The synthesis of these valuable structures has evolved significantly. Modern synthetic chemistry prioritizes efficiency, atom economy, and environmental sustainability. In this context, one-pot reactions and multicomponent reactions (MCRs) have emerged as powerful tools.[7][8] These strategies, which combine multiple reaction steps in a single vessel without isolating intermediates, reduce solvent waste, save time, and often allow for the rapid construction of complex molecules from simple precursors.[7][9]

This guide provides an in-depth exploration of one-pot strategies that utilize nitro-containing compounds—specifically nitroalkenes, nitroalkanes, and nitroarenes—as versatile building blocks for the synthesis of pyrrole carboxylic acids and their derivatives. We will delve into the mechanistic underpinnings of these reactions, provide field-tested protocols, and offer expert insights into optimizing these powerful transformations.

Section 1: The Barton-Zard Reaction: A Cornerstone for Pyrrole Carboxylate Synthesis

The Barton-Zard reaction, first reported in 1985, is a robust and highly convergent method for synthesizing pyrrole derivatives.[10][11] It classically involves the reaction of a nitroalkene with an α-isocyanide under basic conditions, directly yielding a substituted pyrrole.[10][12] The use of an α-isocyanoacetate ester as the isocyanide component makes this reaction exceptionally well-suited for the direct, one-pot synthesis of pyrrole-2-carboxylates.

Principle and Mechanism

The reaction proceeds through a well-defined, base-catalyzed cascade mechanism. The process is initiated by the deprotonation of the α-isocyanoacetate, which then acts as a potent nucleophile.[10] The elegance of this reaction lies in the final, irreversible aromatization step driven by the elimination of the nitro group, a superb leaving group.

The five key steps are:

  • Enolization: A base removes the acidic proton from the α-carbon of the isocyanoacetate.

  • Michael Addition: The resulting carbanion attacks the β-carbon of the nitroalkene in a conjugate addition.

  • Cyclization: The nitrogen of the isocyanide group performs an intramolecular 5-endo-dig cyclization onto the newly formed enolate.

  • Nitro Group Elimination: The crucial step involves the base-catalyzed elimination of the nitro group (as a nitrite ion).

  • Tautomerization: The resulting dihydropyrrole rapidly tautomerizes to the stable, aromatic pyrrole ring.[10]

Barton_Zard_Mechanism cluster_start Starting Materials cluster_steps Reaction Cascade cluster_product Final Product SM1 Nitroalkene Step1 1. Michael Addition (Base-catalyzed) SM1->Step1 SM2 α-Isocyanoacetate SM2->Step1 Step2 2. 5-endo-dig Cyclization Step1->Step2 Forms intermediate Step3 3. Elimination of Nitro Group Step2->Step3 Forms cyclic intermediate Step4 4. Tautomerization Step3->Step4 Drives aromatization Product Pyrrole-2-carboxylate Step4->Product

Caption: The Barton-Zard reaction workflow.

Protocol 1: Classic Barton-Zard Synthesis of Ethyl 4-Phenyl-1H-pyrrole-2-carboxylate

This protocol describes the synthesis of a model pyrrole-2-carboxylate from β-nitrostyrene and ethyl isocyanoacetate.

Materials:

  • β-Nitrostyrene (1.0 equiv)

  • Ethyl isocyanoacetate (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous THF.

  • Reagent Addition: Dissolve β-nitrostyrene (1.0 equiv) and ethyl isocyanoacetate (1.1 equiv) in the THF.

  • Base Addition: Add anhydrous K₂CO₃ (1.5 equiv) to the solution portion-wise over 10 minutes at room temperature. Expert Insight: The choice of base is critical. Stronger, non-nucleophilic bases like DBU can also be effective, but K₂CO₃ is a mild, inexpensive, and effective option that minimizes side reactions.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to yield the pure pyrrole-2-carboxylate.

Trustworthiness Check:

  • Expected Outcome: A pale yellow solid.

  • Yield: Typically 70-85%.

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and HRMS. The N-H proton of the pyrrole typically appears as a broad singlet downfield (> 8.0 ppm) in the ¹H NMR spectrum.

Substrate (Nitroalkene)BaseSolventTime (h)Yield (%)
β-NitrostyreneK₂CO₃THF6~80%
1-NitrocyclohexeneDBUCH₃CN4~75%
3-Nitro-2-phenyl-prop-2-enenitrileNaHTHF2~90%
Table 1: Representative yields for the Barton-Zard synthesis under various conditions.

Section 2: Multi-Component Strategies via In Situ 1,4-Dicarbonyl Generation

A powerful approach to polysubstituted pyrroles involves multicomponent reactions (MCRs) that generate a 1,4-dicarbonyl intermediate in situ, which then undergoes a Paal-Knorr cyclization with an amine.[9][13][14] Nitroalkanes are particularly useful in this context as they can serve as versatile synthons for one of the carbonyl groups via a Nef-type reaction mechanism.

Principle and Mechanism

These are typically four-component, one-pot reactions involving an amine, an aldehyde, a 1,3-dicarbonyl compound, and a nitroalkane.[15][16] The reaction cascade is often catalyzed by a Lewis acid or an organocatalyst.

  • Knoevenagel Condensation: The aldehyde and 1,3-dicarbonyl compound condense to form an α,β-unsaturated dicarbonyl intermediate.

  • Michael Addition: The deprotonated nitroalkane adds to this unsaturated intermediate.

  • Nef-type Reaction: The resulting nitro-adduct is converted in situ to a ketone, forming the required 1,4-dicarbonyl (or, more accurately, a 1,4-dicarbonyl precursor) structure.

  • Paal-Knorr Cyclization: The amine condenses with the 1,4-dicarbonyl intermediate, cyclizes, and dehydrates to form the highly substituted pyrrole ring.[17]

MCR_Workflow cluster_inputs Four Components cluster_cascade Catalytic One-Pot Cascade cluster_output Final Product C1 Amine R3 Paal-Knorr Cyclization (with Amine) C1->R3 C2 Aldehyde R1 Michael Addition (Nitroalkane + enone) C2->R1 C3 1,3-Dicarbonyl C3->R1 C4 Nitroalkane C4->R1 R2 In Situ Carbonyl Formation (Nef-type reaction) R1->R2 Forms 1,4-dicarbonyl precursor R2->R3 Product Polysubstituted Pyrrole R3->Product Aromatization via dehydration

Caption: Workflow for a four-component pyrrole synthesis.

Protocol 2: Nickel-Catalyzed Four-Component Synthesis of a Polysubstituted Pyrrole

This protocol is adapted from methodologies utilizing nickel(II) chloride as an efficient Lewis acid catalyst to promote the cascade reaction.[15]

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 equiv)

  • Amine (e.g., Aniline, 1.0 equiv)

  • β-ketoester (e.g., Ethyl acetoacetate, 1.0 equiv)

  • Nitroalkane (e.g., Nitromethane, 1.2 equiv)

  • Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O, 10 mol%)

  • Ethanol (EtOH)

Procedure:

  • Setup: In a round-bottom flask, combine the aldehyde (1.0 equiv), amine (1.0 equiv), β-ketoester (1.0 equiv), and nitroalkane (1.2 equiv) in ethanol.

  • Catalyst Addition: Add NiCl₂·6H₂O (10 mol%) to the mixture. Expert Insight: The Lewis acidic nickel catalyst is crucial for activating the carbonyl groups and promoting both the initial condensations and the final cyclization/dehydration steps. Other catalysts like zirconocene dichloride or iron(III) chloride have also been reported to be effective.[15][16]

  • Reaction: Reflux the reaction mixture with stirring. The reaction progress can be monitored by TLC (typically complete within 3-6 hours).

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water. The product often precipitates as a solid.

  • Isolation: Collect the solid by filtration, wash with cold water, and then a small amount of cold ethanol.

  • Purification: If necessary, the crude solid can be recrystallized from ethanol or purified by column chromatography to yield the pure polysubstituted pyrrole.

Trustworthiness Check:

  • Expected Outcome: A crystalline solid.

  • Yield: Good to excellent yields (75-95%) are common for this reaction.[15]

  • Self-Validation: The high convergency and formation of a stable, often crystalline, aromatic product provides a strong thermodynamic driving force. The success of the reaction across a diverse range of substrates validates the robustness of the catalytic system.

CatalystSolventTemperatureTypical Yield (%)Reference
NiCl₂·6H₂OEthanolReflux85-95[15]
Zirconocene DichlorideEthanolReflux80-92[15]
Iron(III) ChlorideDichloroethane80 °C78-90[16]
CuO NanoparticlesNone (Solvent-free)100 °C82-94[15]
Table 2: Comparison of catalysts for four-component pyrrole synthesis.

Section 3: Cascade Synthesis from Nitroarenes

An innovative one-pot strategy involves the direct conversion of readily available nitroarenes into N-arylpyrroles. This process elegantly combines a reduction step with a classical pyrrole-forming reaction, showcasing high step- and atom-economy.

Principle and Mechanism

This cascade reaction leverages a bifunctional heterogeneous catalyst that can facilitate two distinct transformations in a single pot:[18]

  • Transfer Hydrogenation: The nitroarene is first reduced to the corresponding aniline in situ. Common and benign reductants include dihydrogen (H₂), formic acid (HCOOH), or a CO/H₂O mixture.

  • Paal-Knorr Condensation: The newly formed aniline immediately reacts with a 1,4-dicarbonyl compound (added at the start of the reaction) to form the N-arylpyrrole.[18][19]

The use of a heterogeneous catalyst, such as cobalt nanoparticles supported on nitrogen-doped graphene (Co/NGr-C@SiO₂-L), is key, as it is robust enough to perform both the reduction and the acid-catalyzed condensation.[18]

Nitroarene_Cascade Start Nitroarene + 1,4-Dicarbonyl Step1 Step 1: Reduction of Nitro Group (e.g., HCOOH, Co Catalyst) Start->Step1 Intermediate In Situ Aniline Intermediate Step1->Intermediate Step2 Step 2: Paal-Knorr Condensation Intermediate->Step2 Product N-Arylpyrrole Step2->Product

Caption: One-pot cascade from nitroarene to N-arylpyrrole.

Protocol 3: Heterogeneous Cobalt-Catalyzed Synthesis of N-Phenyl-2,5-dimethylpyrrole

This protocol is based on the work by Beller and colleagues, demonstrating a solvent-free, heterogeneous catalytic system.[18]

Materials:

  • Nitrobenzene (1.0 equiv)

  • 2,5-Hexanedione (1.2 equiv)

  • Formic Acid (HCOOH, 5.0 equiv)

  • Co/NGr-C@SiO₂-L catalyst (1.8 mol %)

Procedure:

  • Setup: To a pressure-rated reaction vial, add the heterogeneous cobalt catalyst (1.8 mol %), nitrobenzene (1.0 equiv), and 2,5-hexanedione (1.2 equiv). Expert Insight: This reaction is often performed solvent-free, which is a significant green chemistry advantage. The formic acid serves as both a reductant (hydrogen donor) and an acid co-catalyst for the Paal-Knorr step.[18]

  • Reductant Addition: Add formic acid (5.0 equiv) to the vial.

  • Reaction: Seal the vial and heat the mixture to 120 °C with stirring for 24 hours.

  • Workup: After cooling, dilute the reaction mixture with a suitable solvent like ethyl acetate.

  • Catalyst Removal: Filter the mixture to recover the heterogeneous catalyst. The catalyst can often be washed, dried, and reused for several cycles.

  • Purification: Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining formic acid. Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the pure N-arylpyrrole.

Trustworthiness Check:

  • Catalyst Reusability: A key validation for this protocol is the ability to recover and reuse the catalyst with minimal loss of activity, confirming its heterogeneous and robust nature.[18]

  • Broad Scope: The reaction is tolerant of various functional groups on the nitroarene, including halogens and electron-donating groups, demonstrating its wide applicability.[18]

ReductantTemperature (°C)Time (h)Typical Yield (%)
H₂ (40 bar)1202492
HCOOH (5 equiv)1202488
CO/H₂O (WGSR)1402485
Table 3: Comparison of reducing systems for the nitroarene cascade.[18]

References

  • Barton, D. H. R., & Zard, S. Z. (1985). A new synthesis of pyrroles from nitroalkenes. Journal of the Chemical Society, Chemical Communications, (16), 1098-1100. [Link]

  • Cadierno, V., & Francos, J. (2007). One-pot three-component catalytic synthesis of fully substituted pyrroles from readily available propargylic alcohols, 1,3-dicarbonyl compounds and primary amines. Chemistry–A European Journal, 13(35), 9973-9981. [Link]

  • Guntreddi, T., & Singh, K. N. (2014). Recent Advancements in Pyrrole Synthesis. RSC Advances, 4(94), 52423-52449. [Link]

  • Reddy, B. V. S., et al. (2015). Recent Advances in the Synthesis of Pyrroles. RSC Advances, 5(115), 94747-94779. [Link]

  • Wang, L., et al. (2019). Stereoselective Four-Component Synthesis of Functionalized 2,3-Dihydro-4-Nitropyrroles. Frontiers in Chemistry, 7, 796. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2009). One-pot synthesis of substituted pyrroles with N,N,N',N'-tetrachlorobenzene-1,3-disulphonamide and N,N'-diiodo-N,N'-1,2-ethanediylbis(p-toluenesulphonamide) as new catalysts. South African Journal of Chemistry, 62, 131-134. [Link]

  • All About Chemistry. (2020). Barton-Zard Pyrrole Synthesis. [Link]

  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

  • Scheidt, K. A., et al. (2004). Catalytic Multicomponent Synthesis of Highly Substituted Pyrroles Utilizing a One-Pot Sila-Stetter/Paal−Knorr Strategy. Organic Letters, 6(13), 2141-2144. [Link]

  • Shaabani, A., et al. (2018). Chemoselective synthesis of fully substituted pyrroles via a one-pot four-component isocyanide-based reaction. Organic & Biomolecular Chemistry, 16(34), 6214-6220. [Link]

  • Gredičak, M., et al. (2025). Interrupted Barton–Zard Reaction/Friedel–Crafts Alkylation Telescoped Reaction for the Synthesis of Pyrrolo[3,4-b]indole Cores. Asian Journal of Organic Chemistry. [Link]

  • Jing, X., et al. (2009). Organic Catalytic Multicomponent One-Pot Synthesis of Highly Substituted Pyrroles. Synthetic Communications, 39(22), 4029-4039. [Link]

  • Buchler GmbH. (n.d.). Barton-Zard Reaction. [Link]

  • Pace, V., & Holzer, W. (2013). Synthesis and practical applications of 2-(2-nitroalkyl)pyrroles. Organic & Biomolecular Chemistry, 11(48), 8335-8346. [Link]

  • Jagadeesh, R. V., & Beller, M., et al. (2020). Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. Angewandte Chemie International Edition, 59(44), 19679-19685. [Link]

  • Lee, D., & An, G. (2020). Synthesis of two distinct pyrrole moiety-containing arenes from nitroanilines using Paal–Knorr followed by an indium-mediated reaction. Organic & Biomolecular Chemistry, 18(30), 5824-5830. [Link]

  • Khan, A. T., et al. (2012). Synthesis of Tetra-Substituted Pyrroles, a Potential Phosphodiesterase 4B Inhibitor, through Nickel(II) Chloride Hexahydrate Catalyzed One-Pot Four-Component Reaction. Tetrahedron Letters, 53(32), 4145-4150. [Link]

  • Mohammadi, Z., et al. (2021). Innovative ultrasound-assisted synthesis of new highly functionalized pyrroles derivatives from alkynes, trichloroacetamidine(imidate), and nitro compounds-trichloroacetonitrile adducts. Polycyclic Aromatic Compounds, 1-13. [Link]

  • Das, B., & Adhikary, A. (2023). Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. Progress in Chemical and Biological Science. [Link]

  • Wang, X., et al. (2023). One-pot three-component metal-free catalytic sustainable synthesis of pyrroles from biomass-derived amino alcohols. Green Chemistry, 25(16), 6432-6438. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

  • Gilchrist, T. L. (2001). Recent Advances in the Synthesis of Pyrroles. Journal of the Brazilian Chemical Society, 12(4), 421-432. [Link]

  • SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

  • Kaur, A., & Wuest, W. M. (2018). Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. Natural Product Reports, 35(10), 1064-1076. [Link]

  • Wikipedia. (n.d.). Pyrrole. [Link]

  • Kappe, C. O., et al. (2013). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 15(13), 3294-3297. [Link]

  • Barton, D. H. R., & Zard, S. Z. (1985). A new synthesis of pyrroles from nitroalkenes. Journal of the Chemical Society, Chemical Communications, (16), 1098-1100. [Link]

  • Estévez, J. C., & Domínguez, D. (2006). Multicomponent reactions for the synthesis of pyrroles. Chemical Society Reviews, 35(8), 733-743. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Multicomponent Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Multicomponent Reactions. [Link]

  • M'hamed, M. O. (2015). Clean and Efficient One-Pot Synthesis of New 2-Oxo-2,3-Dihydro-1H-Pyrrole-3-Carboxylic Acid and 2-Oxo-1,2-Dihydro-Pyridine-3-Carboxylic Acid Derivatives through Ball Milling under Catalyst-Free and Solvent-Free Conditions. Research & Reviews: Journal of Chemistry, 4(4). [Link]

  • D'hooghe, M., et al. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 79(22), 11117-11126. [Link]

  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2229-2243. [Link]

  • Horgan, C., & O'Sullivan, T. P. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Current Medicinal Chemistry, 29(13). [Link]

  • van der Pijl, F., et al. (2023). Nitrilation of carboxylic acids by PIII/PV-catalysis. Nature Communications, 14(1), 4496. [Link]

  • Kumar, A., et al. (2024). One-pot synthesis of ketones and symmetrical anhydrides from carboxylic acids. RSC Advances, 14(3), 1735-1740. [Link]

  • Parra, A., & Tortosa, M. (2019). Formation of Nitriles, Carboxylic Acids, and Derivatives by Rearrangements: A Guide to Functional Group Preparations. Comprehensive Organic Synthesis II, 6, 621-659. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

  • Jeschke, P. (2017). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. [Link]

  • Tale, R. H., & Patil, K. M. (2003). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 44(17), 3427-3428. [Link]

  • Zarei, M., & Norouzi, M. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters, 3(1), 1-10. [Link]

Sources

Application Note: Microwave-Assisted Functionalization of 5-Nitro-1H-Pyrrole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details optimized protocols for the functionalization of 5-nitro-1H-pyrrole-3-carboxylic acid , a critical scaffold in the development of antibacterial (e.g., pyrrolomycin analogues) and antiviral therapeutics. While traditional thermal heating for pyrrole functionalization often suffers from long reaction times, incomplete conversion, and thermal decarboxylation byproducts, Microwave-Assisted Organic Synthesis (MAOS) offers a superior alternative.

This guide focuses on two core workflows:

  • Direct Amidation: Rapid library generation via carboxylic acid activation.

  • Nitro Group Reduction: Controlled reduction to the amino-pyrrole scaffold for secondary diversification.

Chemical Profile & Reactivity

Compound: 5-nitro-1H-pyrrole-3-carboxylic acid CAS: [Relevant CAS if available, otherwise generic description] Molecular Weight: 156.09 g/mol Structure: A pyrrole ring substituted at the 3-position with a carboxylic acid and at the 5-position with a nitro group.[1][2][3][4][5][6][7][8][9]

Reactivity Matrix
Functional GroupReactivity ChallengeMicrowave Solution
-COOH (C3) Low electrophilicity due to electron-withdrawing -NO2 group and pyrrole electron density.MW irradiation accelerates dipolar polarization of coupling reagents, overcoming activation energy barriers.
-NO2 (C5) Susceptible to over-reduction or azo-coupling byproducts.Precise temperature control prevents thermal runaway; rapid heating profiles favor kinetic products (amine) over thermodynamic dimers.
Pyrrole NH Weakly acidic; potential for N-alkylation side reactions.Solvent selection (non-basic) and controlled stoichiometry suppress N-alkylation.

Workflow Logic & Pathway Visualization

The following diagram illustrates the divergent synthesis pathways enabled by this protocol.

G Start 5-nitro-1H-pyrrole- 3-carboxylic acid Step1 Activation (CDI or T3P) Start->Step1 MW: 80°C, 10 min Reduc MW Reduction (Zn/NH4Cl or H2/Pd) Start->Reduc MW: 120°C Solvent: EtOH/H2O Amide 5-nitro-pyrrole-3-carboxamide (Library Generation) Step1->Amide + R-NH2 MW: 100°C, 20 min Amide->Reduc Optional Sequential Workflow Amino 5-amino-pyrrole Derivatives Reduc->Amino Selective -NO2 to -NH2

Figure 1: Divergent synthesis pathways for 5-nitro-1H-pyrrole-3-carboxylic acid using microwave irradiation.

Protocol 1: Microwave-Assisted Direct Amidation

Objective: Synthesize a library of amides while avoiding the formation of the decarboxylated byproduct (4-nitro-1H-pyrrole).

Mechanistic Insight

The electron-withdrawing nitro group at C5 deactivates the carboxylic acid at C3. Conventional heating requires high temperatures that risk decarboxylation. Microwave irradiation selectively heats the polar transition state of the activated ester intermediate, allowing for lower bulk temperatures and faster turnover.

Materials
  • Substrate: 5-nitro-1H-pyrrole-3-carboxylic acid (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) or T3P (Propylphosphonic anhydride) (1.5 equiv)

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv) - Only if using T3P

Step-by-Step Methodology
  • Activation Phase:

    • In a 10 mL microwave process vial, dissolve 5-nitro-1H-pyrrole-3-carboxylic acid (1 mmol) in DMF (3 mL).

    • Add CDI (1.1 mmol) in one portion. Caution: CO2 evolution will occur.

    • MW Step 1: Heat at 60°C for 5 minutes (Pre-stirring enabled). This forms the reactive acyl-imidazole intermediate.

  • Coupling Phase:

    • Add the target amine (1.2 mmol) directly to the vial containing the activated intermediate.

    • Cap the vial with a Teflon-lined septum.

    • MW Step 2: Irradiate at 100°C for 15 minutes .

      • Power: Dynamic mode (Max 150W).

      • Pressure Limit: 200 psi.

  • Work-up:

    • Pour the reaction mixture into ice-cold water (15 mL).

    • The product usually precipitates. Filter and wash with water.

    • If no precipitate forms, extract with Ethyl Acetate (3 x 10 mL), wash with brine, and dry over Na2SO4.

Optimization Data: Solvent & Coupling Agent Screen

Table 1: Comparison of yields for the reaction with benzylamine.

EntryCoupling AgentSolventTemp (°C)Time (min)Yield (%)Purity (HPLC)
1 (Thermal)EDC/HOBtDMF802404582%
2 (MW)EDC/HOBtDMF100206888%
3 (MW)CDI DMF 100 15 92 96%
4 (MW)T3PEtOAc120208594%

Note: CDI is preferred for this substrate as the intermediate is stable enough to resist thermal degradation in the microwave field [1].

Protocol 2: Microwave-Assisted Nitro Reduction

Objective: Selective reduction of the C5-nitro group to an amine without cleaving the amide bond (if present) or degrading the pyrrole ring.

Mechanistic Insight

Nitro-pyrroles are notoriously difficult to reduce cleanly using catalytic hydrogenation (H2/Pd-C) due to catalyst poisoning by the pyrrole nitrogen. The Iron/Acetic Acid or Zinc/Ammonium Chloride methods are robust, and microwave irradiation accelerates the surface-mediated electron transfer mechanism significantly [2].

Materials
  • Substrate: 5-nitro-1H-pyrrole-3-carboxylic acid derivative (1.0 equiv)

  • Reductant: Iron powder (325 mesh, 5.0 equiv)

  • Medium: Ethanol / Water (3:1 ratio)

  • Additive: Ammonium Chloride (NH4Cl) (5.0 equiv)

Step-by-Step Methodology
  • Preparation:

    • In a 10 mL microwave vial, suspend the nitro-pyrrole substrate (0.5 mmol) in Ethanol (4 mL) and Water (1.5 mL).

    • Add NH4Cl (2.5 mmol) and Iron powder (2.5 mmol).

    • Add a magnetic stir bar.

  • Irradiation:

    • Cap the vial.[10]

    • MW Parameters:

      • Temperature: 100°C

      • Time: 10 minutes

      • Stirring: High (essential for heterogeneous reactions).

  • Work-up:

    • Filter the hot mixture through a Celite pad to remove iron residues. Wash with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Critical Step: The resulting amino-pyrrole is air-sensitive (oxidation prone). Use immediately in the next step or store under Nitrogen at -20°C.

Safety & Troubleshooting

Thermal Runaway & Pressure

Nitro compounds possess high energy potential. Although 5-nitro-pyrroles are generally stable, rapid microwave heating can cause localized superheating.

  • Safety Rule: Always use a microwave reactor with an active IR temperature sensor and pressure release mechanism.

  • Fill Volume: Do not fill vials >65% capacity to allow headspace for pressure build-up.

Decarboxylation Control

If the carboxylic acid moiety is lost (observed as M-44 peak in MS), reduce the reaction temperature in Protocol 1 to 80°C and extend time to 25 minutes. The 3-carboxylic acid is more stable than the 2-isomer, but thermal instability is still a risk above 140°C.

References

  • Microwave-Assisted Amide Synthesis

    • Title: Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly
    • Source: MDPI (Molecules 2020).
    • URL:[Link]

  • Microwave Nitro Reduction

    • Title: Microwave Assisted Reduction of Aromatic Nitro Compound with Ammonium Chloride and Zinc dust.[10]

    • Source: National Journal of Chemistry (2011).[10]

    • URL:[Link]

  • Pyrrole Synthesis & Reactivity

    • Title: Microwave-activated Synthesis of Pyrroles: A Short Review.
    • Source: Journal of Heterocyclic Chemistry (2017).[2]

    • URL:[Link]

  • General Safety Data

    • Title: 5-Nitro-1H-pyrazole-3-carboxylic acid Safety D
    • Source: PubChem.[11][12]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Nitro-1H-Pyrrole-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 5-nitro-1H-pyrrole-3-carboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. Here, we address common challenges encountered during synthesis, providing in-depth, field-proven insights and troubleshooting strategies to improve reaction yields and product purity.

Section 1: Frequently Asked Questions (FAQs)

This section covers high-level questions that frequently arise during the synthesis of nitropyrrole derivatives.

Q1: Why are my reaction yields for the nitration of pyrrole-3-carboxylic acid derivatives consistently low?

A: Low yields in this reaction are typically rooted in the inherent chemical properties of the pyrrole ring. The pyrrole nucleus is highly electron-rich and, consequently, very sensitive to strong acids, which can catalyze polymerization, leading to the formation of intractable tars.[1][2] The combination of an activating amine within the ring and a deactivating carboxylic acid substituent creates a delicate electronic balance. Key factors contributing to low yields include:

  • Acid-Catalyzed Polymerization: Standard nitrating conditions, such as mixed sulfuric and nitric acid, are often too harsh for the pyrrole scaffold, causing degradation and polymerization.[2][3]

  • Sub-optimal Nitrating Agent: The choice of nitrating agent is critical. A milder, less acidic reagent is required to prevent side reactions.

  • Poor Temperature Control: The nitration of pyrroles is highly exothermic. Inadequate cooling can lead to a runaway reaction, promoting dinitration and decomposition.

  • Decarboxylation: Under excessively acidic or high-temperature conditions, the carboxylic acid group can be lost, leading to undesired byproducts.[4][5]

Q2: What is the most effective nitrating agent for this class of compounds?

A: For decades, the reagent of choice for the mononitration of sensitive pyrroles has been acetyl nitrate .[1][3] This reagent is typically generated in situ by the slow addition of fuming nitric acid to acetic anhydride at low temperatures (e.g., -10 °C to 0 °C). The key advantages of acetyl nitrate are:

  • Milder Conditions: It avoids the use of strong protic acids like sulfuric acid, thereby minimizing the risk of acid-catalyzed polymerization.[3]

  • High Regioselectivity: It provides good control over mononitration, reducing the formation of dinitrated species.

  • Predictable Reactivity: The reaction is generally cleaner and more predictable than those using mixed acid systems.

Q3: How can I control the regioselectivity to ensure the nitro group is introduced at the C5 position?

A: The substitution pattern of your starting material, 1H-pyrrole-3-carboxylic acid, provides inherent regiochemical control. The pyrrole nitrogen is an activating, ortho-, para-director, while the C3-carboxylic acid is a deactivating, meta-director. The C5 position is para to the activating nitrogen and meta to the deactivating carboxyl group, making it the most electronically favorable site for electrophilic substitution. To maintain this selectivity and prevent side reactions:

  • Maintain Low Temperatures: This is crucial for controlling the kinetics of the reaction and favoring the thermodynamically preferred product.

  • Slow Reagent Addition: Add the pyrrole substrate to the pre-formed nitrating agent (or vice-versa, depending on the specific protocol) slowly and in a controlled manner to maintain a low localized concentration of the electrophile.

Q4: My product appears to decompose during aqueous workup or chromatographic purification. What are the best practices for isolation?

A: Nitro-pyrrole derivatives can be sensitive to both acidic and basic conditions, especially during workup and purification.

  • Workup: When quenching the reaction, use ice-cold water or a slurry of ice and water to rapidly dissipate heat. For neutralization, opt for a weak base like sodium bicarbonate solution over stronger bases like sodium hydroxide, which can hydrolyze ester derivatives or promote other side reactions.

  • Purification: If the product is unstable on silica gel (a common issue with acid-sensitive compounds), you can either:

    • Use a Neutralized Stationary Phase: Pre-treat the silica gel with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-1% v/v in the eluent).

    • Opt for Alternative Purification: Recrystallization is often a superior method for purifying these types of compounds, as it avoids prolonged contact with an acidic stationary phase.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s) & Rationale
Low or No Product Formation 1. Degraded Reagents: Acetic anhydride can hydrolyze to acetic acid if exposed to moisture. Nitric acid concentration may be lower than specified.2. Insufficiently Low Temperature: If the temperature rises too high during the formation of acetyl nitrate, the reagent can decompose.3. Incomplete Reaction: The reaction may be slower than anticipated due to substrate electronics.1. Use fresh, high-purity reagents. Use a newly opened bottle of acetic anhydride or distill it prior to use.2. Maintain strict temperature control (-10 °C to 0 °C). Use a cryo-cooler or a dry ice/acetone bath for consistent cooling.3. Monitor the reaction by TLC or LCMS. Allow the reaction to proceed until the starting material is consumed.
Formation of Dark Tar or Polymer Acid-catalyzed polymerization of the pyrrole ring. This is the most common failure mode, caused by conditions that are too acidic or too hot.[1][2]1. Confirm the use of acetyl nitrate, not mixed acid. 2. Ensure slow, dropwise addition of reagents to maintain a low reaction temperature and avoid localized "hot spots."3. Use acetic anhydride as the solvent, as it helps to moderate the reaction.
Significant Byproduct Formation (from TLC/NMR) 1. Dinitration: Use of excess nitrating agent or poor temperature control.2. Decarboxylation: Reaction temperature is too high, or the workup is too harsh (prolonged exposure to acid/heat).[5] 3. Isomer Formation: While C5 is preferred, some C2 nitration might occur if the C5 position is sterically hindered.1. Use a precise stoichiometry (1.0-1.1 equivalents) of nitric acid. 2. Maintain low temperatures throughout the reaction and workup. Quench the reaction promptly once complete.3. Analyze the structure of the byproduct. If steric hindrance is an issue, modification of the N1 substituent may be necessary to direct the substitution.
Difficulty in Product Isolation 1. High Polarity: The combination of a carboxylic acid and a nitro group makes the product highly polar and potentially water-soluble.2. Product Instability on Silica: The acidic nature of silica gel can cause decomposition of sensitive products.1. Perform multiple extractions with a polar organic solvent like ethyl acetate or a mixture of THF/ethyl acetate. If the product remains in the aqueous layer, acidify carefully to pH 2-3 and extract again.2. Use recrystallization for purification. If chromatography is necessary, consider using neutral alumina or a neutralized silica gel.

Section 3: Experimental Protocols & Methodologies

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Preparation of the Acetyl Nitrate Nitrating Agent

Objective: To generate the active nitrating agent, acetyl nitrate, in situ under controlled conditions.

Methodology:

  • Equip a three-neck, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a bubbler.

  • Charge the flask with acetic anhydride (5.0 equivalents).

  • Cool the flask to -10 °C using a suitable cooling bath (e.g., ice/salt or cryo-cooler).

  • While stirring vigorously, add fuming nitric acid (≥90%, 1.05 equivalents) dropwise via the dropping funnel over 20-30 minutes. Crucially, ensure the internal temperature does not rise above 0 °C.

  • After the addition is complete, stir the resulting colorless solution at -10 °C for an additional 15 minutes before using it in the next step.

Protocol 2: Nitration of a 1H-Pyrrole-3-Carboxylic Acid Derivative

Objective: To perform the regioselective nitration at the C5 position.

Methodology:

  • Dissolve the 1H-pyrrole-3-carboxylic acid derivative (1.0 equivalent) in a minimal amount of acetic anhydride in a separate flask.

  • Cool this substrate solution to -10 °C.

  • Slowly add the substrate solution dropwise to the pre-formed, cold acetyl nitrate solution from Protocol 1. The addition should be controlled to keep the internal temperature below 0 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, carefully pour the reaction mixture into a vigorously stirred beaker containing a slurry of crushed ice and water (approx. 10x the reaction volume).

  • A precipitate of the crude product may form. Stir for 30 minutes, then collect the solid by vacuum filtration. If no solid forms, proceed to extraction.

  • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with cold saturated sodium bicarbonate solution (until effervescence ceases), then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography.

Section 4: Data & Workflow Visualization

Workflow for Troubleshooting Low Reaction Yields

The following diagram outlines a logical workflow for diagnosing and resolving issues related to poor reaction yields.

TroubleshootingWorkflow cluster_problems Potential Issues Start Low Yield Observed CheckReagents Step 1: Verify Reagent Quality - Fresh Acetic Anhydride? - Correct HNO3 Concentration? Start->CheckReagents CheckConditions Step 2: Analyze Reaction Conditions - Temperature held < 0°C? - Slow Addition Rate? CheckReagents->CheckConditions Reagents OK AnalyzeCrude Step 3: Characterize Crude Product - NMR/LCMS Analysis CheckConditions->AnalyzeCrude Conditions OK Polymerization Polymerization/Tar? AnalyzeCrude->Polymerization OptimizeWorkup Step 4: Optimize Isolation - Mild Quench (NaHCO3)? - Recrystallization vs. Chromatography? Success Improved Yield OptimizeWorkup->Success Polymerization->CheckConditions Yes Byproducts Side Products Formed? Polymerization->Byproducts No Byproducts->OptimizeWorkup Yes Byproducts->Success No, Pure Product

Caption: A troubleshooting workflow for low yields.

General Reaction Pathway

This diagram illustrates the key steps in the electrophilic aromatic substitution reaction for the nitration of a pyrrole-3-carboxylic acid derivative.

ReactionMechanism Pyrrole Pyrrole-3-COOH Derivative SigmaComplex Sigma Complex Intermediate (Resonance Stabilized) Pyrrole->SigmaComplex + Electrophilic Attack AcetylNitrate Acetyl Nitrate (CH3COONO2) Nitronium Nitronium Ion (NO2+) AcetylNitrate->Nitronium Generates Nitronium->SigmaComplex + Electrophilic Attack Product 5-Nitro-1H-pyrrole-3-COOH Derivative SigmaComplex->Product -H+ (Deprotonation)

Caption: The mechanism of nitration on the pyrrole ring.

References

  • Morgan, K. J., & Morrey, D. P. (1966). The nitration of pyrrole. Tetrahedron, 22(1), 57-62.
  • Anderson, H. J. (1957). The effect of N-substitution on the nitration of pyrrole. Canadian Journal of Chemistry, 35(1), 23-29.
  • Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.
  • Mundle, S. O., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674-5. [Link]

  • Chemistry Stack Exchange. (2015). Nitration of pyrrole with sulfuric and nitric acids. [Link]

  • Herath, A., & Cosford, N. D. (2010). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. Organic letters, 12(22), 5182–5185. [Link]

Sources

Purification techniques for 5-nitro-1H-pyrrole-3-carboxylic acid from crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-nitro-1H-pyrrole-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable building block in high purity. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and practical laboratory experience.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 5-nitro-1H-pyrrole-3-carboxylic acid from crude reaction mixtures.

Problem 1: Low or No Yield After Acid-Base Extraction

  • Question: I performed an acid-base extraction to isolate my product. After acidifying the basic aqueous layer, I recovered very little or no precipitate. What went wrong?

  • Answer: This is a frequent issue that typically points to one of several key steps in the extraction process. The underlying principle of this technique is to convert the water-insoluble carboxylic acid into its water-soluble salt form using a base, allowing for its separation from neutral or basic impurities.[1][2]

    Possible Causes & Solutions:

    • Incomplete Deprotonation: The carboxylic acid may not have been fully converted to its carboxylate salt. The pH of the aqueous layer during the basic wash must be sufficiently high to deprotonate the acid.

      • Solution: Use a weak base like saturated sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).[3][4] After adding the base and shaking the separatory funnel, test the aqueous layer with pH paper. The pH should be significantly above the pKa of the carboxylic acid (a pH of 8-9 is a safe target). If not, add more base.

    • Incomplete Re-protonation: The carboxylate salt was not fully converted back to the neutral carboxylic acid.

      • Solution: When acidifying the aqueous layer to precipitate the product, ensure a sufficiently low pH is reached. Add a strong acid like 2M or concentrated HCl dropwise while stirring until the pH is acidic (pH 1-2).[3] Always check with pH paper. It is crucial to add enough acid to neutralize all the base used in the extraction plus an excess to ensure full protonation of the product.[3]

    • Product Solubility: The product may have some solubility in the cold, acidic aqueous solution, especially if the volume is large.

      • Solution: After acidification, cool the solution in an ice bath for 30-60 minutes to maximize precipitation. If the yield is still low, you can attempt to extract the acidified aqueous solution with an organic solvent like ethyl acetate or dichloromethane to recover the dissolved product.[4][5]

    • Use of a Strong Base: Using a strong base like sodium hydroxide (NaOH) is generally not recommended for initial extractions from a crude mixture, as it can potentially hydrolyze esters or other sensitive functional groups present in the impurities or even the product under certain conditions.[1]

Problem 2: The Product "Oils Out" During Recrystallization

  • Question: I dissolved my crude 5-nitro-1H-pyrrole-3-carboxylic acid in a hot solvent, but upon cooling, it separated as an oil instead of forming crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point. Given that impurities depress the melting point of a compound, this is a common issue with crude materials.[6]

    Possible Causes & Solutions:

    • Solution is Too Concentrated / Cooling is Too Rapid: Rapid cooling of a highly concentrated solution encourages precipitation rather than controlled crystal growth.

      • Solution: Re-heat the mixture until the oil redissolves completely. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation.[6] Allow the flask to cool slowly to room temperature, perhaps by insulating it with glass wool or paper towels, before moving it to an ice bath. A slower cooling rate is critical for forming a proper crystal lattice.[6]

    • High Impurity Load: A significant amount of impurities can lower the melting point of your product to below the temperature at which it precipitates.

      • Solution: If slow cooling and dilution do not work, the impurity level is likely too high for recrystallization alone. First, perform a different purification step. An acid-base extraction is an excellent primary step to remove neutral impurities.[2] Alternatively, running the material through a short plug of silica gel can remove baseline impurities.[7] Then, attempt to recrystallize the partially purified material.

Problem 3: Persistent Color in the Final Product

  • Question: My final product is a pale yellow or brownish solid, even after recrystallization. How can I get a colorless or off-white product?

  • Answer: Nitro-aromatic compounds are often pale yellow, so a slight tinge may be inherent. However, darker colors like brown or deep yellow suggest the presence of colored, often polymeric or oxidized, impurities.

    Possible Causes & Solutions:

    • Colored Impurities: The synthesis, particularly nitration reactions, can generate highly colored byproducts.

      • Solution 1 (Decolorizing Carbon): During the recrystallization process, after the crude solid is fully dissolved in the minimum amount of hot solvent, remove the flask from the heat and add a very small amount of activated charcoal (1-2% of the solute's weight). Swirl the hot solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, then allow the clear filtrate to cool and crystallize.[6] Caution: Using too much charcoal can significantly reduce your yield as it will also adsorb your desired product.[6]

      • Solution 2 (Chromatography): If charcoal treatment is ineffective, column chromatography is the next logical step. The polarity difference between your product and the colored impurities is often large enough for a clean separation on silica gel.

Problem 4: Compound Streaks or Fails to Elute from a Silica Gel Column

  • Question: I'm trying to purify my compound using flash column chromatography on silica gel, but it's streaking badly on the TLC plate and seems stuck at the origin of my column.

  • Answer: This behavior is characteristic of polar, acidic compounds like carboxylic acids on silica gel, which is also acidic. The strong interaction between the acidic protons of your compound and the silanol groups on the silica surface causes poor chromatographic performance.

    Possible Causes & Solutions:

    • Strong Analyte-Stationary Phase Interaction: The carboxylic acid group is binding too tightly to the silica.

      • Solution 1 (Modify the Mobile Phase): Add a small amount of a competitive acid to your eluent system. Typically, adding 0.5-1% acetic acid or formic acid to your ethyl acetate/hexane or dichloromethane/methanol mobile phase will dramatically improve the peak shape and elution. The added acid protonates the silanol groups and ensures your compound remains in its less polar, neutral state, reducing its affinity for the stationary phase.

      • Solution 2 (Increase Eluent Polarity): If the compound is simply very polar, a stronger mobile phase is needed. A gradient from ethyl acetate to a mixture containing methanol (e.g., 5-10% methanol in dichloromethane) is often effective.

      • Solution 3 (Consider an Alternative Stationary Phase): If all else fails, your compound may be too polar for standard silica gel. Consider using reverse-phase (C18) chromatography with a mobile phase of acetonitrile/water or methanol/water, possibly with a formic acid modifier for MS compatibility.[8]

Frequently Asked Questions (FAQs)

  • Q1: What is the best overall strategy for purifying crude 5-nitro-1H-pyrrole-3-carboxylic acid?

    A combination of techniques is often most effective. A recommended workflow is:

    • Acid-Base Extraction: First, perform an acid-base extraction to separate the acidic product from any neutral or basic starting materials and byproducts.[5] This provides a significant initial purification.

    • Recrystallization: Recrystallize the solid obtained from the extraction. This step is excellent for removing small amounts of similarly acidic impurities.

    • Chromatography: If the product is still not pure by TLC or ¹H NMR analysis, flash column chromatography should be used as a final polishing step.

  • Q2: What are the best solvents for recrystallizing 5-nitro-1H-pyrrole-3-carboxylic acid?

    The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Given the polar nature of the pyrrole ring, the carboxylic acid, and the nitro group, polar solvents are the best choice. A related compound, 5-nitro-2-pyrrolecarbonitrile, has been successfully recrystallized from water.[9]

    Solvent SystemCharacteristics & Rationale
    Water Likely to be a good choice. The compound should have low solubility in cold water but increased solubility in hot water.
    Ethanol/Water A mixed solvent system provides fine control over polarity. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethanol to clarify, then allow to cool slowly.
    Acetic Acid Can be an effective solvent for polar aromatic carboxylic acids, but it can be difficult to remove completely.
    Ethyl Acetate May be a suitable solvent, but solubility might be high even at room temperature. An ethyl acetate/hexane co-solvent system could be effective.
  • Q3: How do I choose between purification by recrystallization and column chromatography?

    The choice depends on the nature and quantity of the impurities.

    • Choose Recrystallization when:

      • The crude product is mostly pure (>85-90%).

      • The impurities have significantly different solubility profiles from the product.

      • You are working on a large scale, as recrystallization is often more scalable than chromatography.

    • Choose Column Chromatography when:

      • The crude product is a complex mixture with multiple components.

      • Impurities have very similar polarity and solubility to the product (e.g., isomers).[9]

      • Recrystallization has failed to yield a pure product.[7]

  • Q4: What are the most likely impurities in a crude sample?

    Impurities will depend on the synthetic route. Common syntheses of substituted pyrroles may involve precursors like amines, β-ketoesters, and α-haloketones.[10][11] For nitration reactions, you should anticipate:

    • Unreacted Starting Material: The parent pyrrole-3-carboxylic acid.

    • Isomeric Byproducts: 4-nitro-1H-pyrrole-3-carboxylic acid is a likely regioisomer.

    • Over-nitrated Products: Dinitro-pyrrole species may be present.

    • Reagents and Catalysts: Residual acids (e.g., sulfuric acid, nitric acid) from the nitration step.

  • Q5: How can I reliably assess the purity of my final product?

    A combination of analytical techniques is essential for confirming purity:

    • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of multiple components. A pure compound should ideally show a single spot.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.[12] A reverse-phase method is typically suitable.[8]

    • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The most powerful tool for structural confirmation and purity assessment. Integration of the aromatic and NH proton signals should be consistent with the structure, and signals from impurities should be absent.[12]

    • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and broaden.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Experimental Workflows & Diagrams

Diagram 1: Decision Flowchart for Purification Strategy

Purification_Decision_Tree start Crude Product (5-Nitro-1H-pyrrole-3-carboxylic acid) purity_check_1 Assess Purity (TLC / ¹H NMR) start->purity_check_1 extraction Perform Acid-Base Extraction purity_check_1->extraction  Complex Mixture or Neutral Impurities Present   recrystallize Perform Recrystallization purity_check_1->recrystallize  Relatively Clean (>85% pure)   extraction->recrystallize purity_check_2 Assess Purity recrystallize->purity_check_2 chromatography Perform Flash Column Chromatography purity_check_2->chromatography  Impure   final_product Pure Product purity_check_2->final_product  Purity OK   chromatography->final_product

Caption: Decision tree for selecting the optimal purification method.

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude solid (~1.0 g) in a suitable organic solvent (e.g., 50 mL of ethyl acetate) in a separatory funnel.

  • Basic Extraction: Add saturated aqueous sodium bicarbonate solution (25 mL). Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction of the organic layer with another 25 mL portion of sodium bicarbonate solution. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, add concentrated HCl dropwise until the solution is strongly acidic (pH 1-2, check with pH paper). A precipitate of the pure carboxylic acid should form.[3][4]

  • Isolation: Keep the flask in the ice bath for at least 30 minutes to ensure complete precipitation. Collect the solid product by suction filtration, wash the filter cake with a small amount of cold deionized water, and dry under vacuum.

Diagram 2: Workflow for Acid-Base Extraction

AcidBaseExtraction cluster_organic Separatory Funnel (Organic Phase) cluster_aqueous Beaker (Aqueous Phase) crude 1. Dissolve Crude Mixture in Ethyl Acetate extract 2. Add NaHCO₃ (aq) & Shake crude->extract separate_org 4. Isolate Organic Layer (Contains Neutral Impurities) extract->separate_org separate_aq 3. Drain Aqueous Layer (Contains Product as Salt) extract->separate_aq acidify 5. Cool & Acidify with HCl to pH 1-2 separate_aq->acidify precipitate 6. Precipitate Forms acidify->precipitate filtrate 7. Collect Solid by Filtration precipitate->filtrate final_product Pure Solid Product filtrate->final_product

Caption: Step-by-step workflow for purification via acid-base extraction.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Labmonk. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Scribd. (n.d.). Organic Compound Purification Guide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Nitrilation of Carboxylic Acids by PIII/PV Catalysis. Retrieved from [Link]

  • Canadian Science Publishing. (1959). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Canadian Journal of Chemistry, 37(12), 2053-2058. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Nitro-1H-pyrazole-3-carboxylic acid. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 1H-Pyrrole-3-carboxylic acid, 5-(difluoromethyl)-2,4-dimethyl-, methyl ester. CompTox Chemicals Dashboard. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2025, June 20). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

  • SciSpace. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Retrieved from [Link]

  • Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from [Link]

  • Google Patents. (n.d.). US5502213A - Purification of crude pyrroles.
  • National Center for Biotechnology Information. (n.d.). Pyrrole-3-carboxylic acid. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
  • ResearchGate. (n.d.). Synthetic procedure for 5‐(carboxycarbonyl)‐1H‐pyrrole‐3‐carboxylic acid (compound 1a). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • National Center for Biotechnology Information. (2010, October 21). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. PMC. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 5-nitro-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 5-nitro-1H-pyrrole-3-carboxylic acid via recrystallization. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights and troubleshooting advice to overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of 5-nitro-1H-pyrrole-3-carboxylic acid that influence solvent selection for recrystallization?

A1: The solubility characteristics of 5-nitro-1H-pyrrole-3-carboxylic acid are dictated by three primary structural features:

  • Carboxylic Acid Group (-COOH): This is a highly polar, acidic functional group capable of forming strong hydrogen bonds. It significantly increases the compound's solubility in polar, protic solvents like water and alcohols.[1]

  • Nitro Group (-NO2): This is a strong electron-withdrawing and highly polar group, further enhancing the overall polarity of the molecule.

  • Pyrrole Ring (1H-pyrrole): The pyrrole ring itself is an aromatic heterocycle. The N-H group can also participate in hydrogen bonding, contributing to its affinity for polar solvents.

Collectively, these features make the molecule highly polar. Therefore, the principle of "like dissolves like" suggests that polar solvents will be the most effective for recrystallization.[2]

Q2: What is the ideal characteristic of a solvent for recrystallizing this compound?

A2: The ideal solvent is one in which 5-nitro-1H-pyrrole-3-carboxylic acid exhibits high solubility at an elevated temperature (near the solvent's boiling point) but low solubility at cooler temperatures (room temperature or 0-4 °C). This temperature-dependent solubility differential is crucial for achieving a high recovery of pure crystals upon cooling.[2][3] Additionally, the solvent should be relatively volatile for easy removal from the final product and should not react with the compound.[3]

Q3: Which solvents are recommended as a starting point for this recrystallization?

A3: Based on the high polarity of the target compound, the following solvents are recommended for initial screening:

  • Water: An excellent choice for highly polar compounds, especially those with hydrogen bonding capabilities.[4]

  • Ethanol: A common, effective polar protic solvent.

  • Methanol: Similar to ethanol but with a lower boiling point.

  • Solvent Mixtures (e.g., Ethanol/Water or Acetone/Water): Mixed solvent systems are extremely useful for fine-tuning solubility.[3][4] By adjusting the ratio of a "good" solvent (in which the compound is highly soluble) and an "anti-solvent" (in which the compound is poorly soluble), an optimal solubility curve can be achieved.

It is imperative to perform small-scale solubility tests with your crude material before committing to a bulk recrystallization.[2]

Solvent Suitability Summary

The table below provides a guide to common solvents and their likely suitability for the recrystallization of 5-nitro-1H-pyrrole-3-carboxylic acid, based on chemical principles.

SolventPolarityBoiling Point (°C)Suitability & Rationale
Water Very High100Excellent Candidate. The compound's multiple polar groups and hydrogen bonding capacity suggest good solubility in hot water and poor solubility in cold water.[4]
Ethanol High78Good Candidate. A polar protic solvent that should effectively dissolve the compound when hot. An ethanol/water mixture may offer superior performance.
Methanol High65Good Candidate. Similar to ethanol but its lower boiling point might result in a smaller operational temperature range for crystallization.[3]
Ethyl Acetate Medium77Possible as part of a mixed solvent system. May not be polar enough on its own but could be useful as the more soluble component in a pair with a non-polar anti-solvent like hexanes.[4][5]
Acetone Medium-High56Possible as part of a mixed solvent system. A polar aprotic solvent. Its volatility is a benefit, but it may be too strong a solvent even when cold, potentially leading to lower yields.
Hexane / Heptane Very Low69 / 98Unsuitable as a primary solvent. These non-polar solvents are unlikely to dissolve the highly polar target compound. They are, however, excellent candidates for use as an "anti-solvent" in a mixed solvent system.[4][5]

Recrystallization Workflow Diagram

The following diagram outlines the standard workflow for a successful recrystallization experiment.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Add crude solid to flask B Add minimum amount of near-boiling solvent A->B Heat C Insoluble impurities present? B->C D Perform hot gravity filtration C->D Yes E Solution is free of solid impurities C->E No D->E F Allow solution to cool slowly to room temperature E->F G Cool further in an ice bath F->G H Crystals form G->H I Collect crystals via vacuum filtration H->I J Rinse with minimal ice-cold solvent I->J K Dry crystals thoroughly J->K

Caption: A standard workflow for purification by recrystallization.

Recommended Starting Protocol

This protocol is a generalized starting point. The exact solvent volumes and temperatures should be optimized based on preliminary solubility tests.

  • Solvent Selection: Perform small-scale tests by adding ~50 mg of crude 5-nitro-1H-pyrrole-3-carboxylic acid to a test tube with 0.5 mL of a candidate solvent (e.g., water). Heat the mixture to boiling. If it dissolves, cool to see if crystals form. If it doesn't dissolve, add more solvent in 0.5 mL increments. The goal is to find a solvent that dissolves the compound completely near its boiling point but allows for precipitation upon cooling.[2]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent (e.g., water) portion-wise while heating the mixture with swirling (e.g., on a hot plate). Add just enough hot solvent to fully dissolve the solid. Using a large excess of solvent will result in a poor yield.[2][6]

  • Decolorization (If Necessary): If the solution is highly colored due to impurities, remove it from the heat and add a very small amount of activated charcoal. Swirl and heat the mixture for a few minutes. Caution: Activated charcoal can sometimes adsorb the product, reducing yield.[3]

  • Hot Filtration (If Necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[3][6]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.[2]

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a desiccator or vacuum oven.

Troubleshooting Guide

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[3][6] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.

  • Solution 1: Reheat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.

  • Solution 2: The presence of significant impurities can lower the melting point of your compound, leading to oiling. If slow cooling fails, consider if a different solvent or a mixed-solvent system would be more appropriate.

Q: The solution has cooled, but no crystals have formed. What went wrong?

A: This is a common issue, often caused by either using too much solvent or the formation of a supersaturated solution.[2]

  • Solution 1 (Too much solvent): Gently heat the solution to evaporate some of the solvent.[3] Once you observe slight cloudiness or the formation of solid at the surface, remove it from the heat and allow it to cool again.

  • Solution 2 (Supersaturation): Induce crystallization. This can be done by scratching the inside surface of the flask with a glass rod just below the liquid level. The microscopic scratches provide a surface for nucleation.[2] Alternatively, if you have a small sample of the pure compound, you can add a "seed crystal" to initiate crystallization.[2]

Q: My final product is still colored. How can I improve this?

A: A persistent color often indicates the presence of colored impurities that have co-precipitated with your product.

  • Solution 1: Repeat the recrystallization. A second recrystallization is often sufficient to remove residual impurities.

  • Solution 2: Use activated charcoal during the recrystallization process (see Protocol Step 3). Be mindful to use a minimal amount to avoid significant product loss.[3] The charcoal is removed during the hot filtration step.

Q: My final yield is very low. How can I increase it?

A: A low yield is typically a consequence of several potential issues:

  • Using too much solvent: This is the most common cause. The compound remains dissolved in the mother liquor even after cooling.[2] Ensure you are using the minimum amount of near-boiling solvent required for dissolution.

  • Washing with too much solvent: Rinsing the collected crystals with an excessive amount of cold solvent can redissolve some of your product.[2] Use only a minimal amount of ice-cold solvent for the rinse.

  • Premature crystallization: If the product crystallizes in the funnel during hot filtration, it will be lost. Ensure your filtration apparatus is sufficiently hot.[6]

References

  • Crystallization. (n.d.). University of California, Davis. [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. [Link]

  • Recrystallization. (n.d.). University of West Florida. [Link]

  • Recrystallisation Help. (2020, October 30). Reddit. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. [Link]

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. (2010). Syrris. [Link]

  • Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. (2025, August 18). PMC. [Link]

  • Process for the purification of crude pyrroles. (n.d.).
  • Purification of crude pyrroles. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31). MacEwan University. [Link]

  • PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. (n.d.). Canadian Science Publishing. [Link]

  • Synthetic procedure for 5‐(carboxycarbonyl)‐1H‐pyrrole‐3‐carboxylic acid (compound 1a). (n.d.). ResearchGate. [Link]

  • Synthesis of pyrroles. (n.d.). Organic Chemistry Portal. [Link]

  • 5-Nitro-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem. [Link]

  • Synthetic endeavors toward 2-nitro-4-alkylpyrroles in the context of the total synthesis of heronapyrrole C and preparation of a carboxylate natural product analogue. (2014, March 7). PubMed. [Link]

  • Nitration of pyrrole with sulfuric and nitric acids. (2015, April 22). Chemistry Stack Exchange. [Link]

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.).
  • One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. (2010, October 21). PMC. [Link]

  • Recent Advances in Decarboxylative Nitration of Carboxylic Acids. (2020, February 15). Chemical Review and Letters. [Link]

Sources

Overcoming solubility issues of 5-nitro-1H-pyrrole-3-carboxylic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Nitro-1H-pyrrole-3-carboxylic Acid

From the desk of the Senior Application Scientist

Welcome to the technical support guide for 5-nitro-1H-pyrrole-3-carboxylic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure successful experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of 5-nitro-1H-pyrrole-3-carboxylic acid.

Q1: Why is 5-nitro-1H-pyrrole-3-carboxylic acid so poorly soluble in neutral water?

A1: The limited aqueous solubility of this compound is due to a combination of factors inherent to its molecular structure:

  • Aromatic System: The pyrrole ring is an aromatic, heterocyclic system that is inherently hydrophobic.

  • Nitro Group (-NO2): While polar, the nitro group is a powerful electron-withdrawing group. This reduces the basicity of the pyrrole nitrogen and can participate in intermolecular interactions that favor a stable, less soluble crystal lattice.

  • Carboxylic Acid Group (-COOH): In its protonated form (at acidic or neutral pH), the carboxylic acid group has limited ability to form hydrogen bonds with water compared to its ionized form.[1]

At neutral pH, the molecule exists predominantly in its non-ionized, carboxylic acid form, which cannot effectively overcome the hydrophobic nature of the pyrrole ring, leading to poor dissolution in water.

Q2: What is the pKa of 5-nitro-1H-pyrrole-3-carboxylic acid and why is it important?

This pKa value is the single most critical parameter for overcoming solubility issues. It represents the pH at which the compound is 50% in its protonated (acid, insoluble) form and 50% in its deprotonated (conjugate base, soluble) form. Knowing this allows for precise pH adjustments to achieve complete solubilization.[3][4]

Q3: Is the compound stable at the high pH required for dissolution?

A3: This is a critical consideration. Many organic nitroaromatic compounds can be susceptible to degradation under strongly alkaline conditions (high pH) or upon exposure to heat.[5][6] While specific stability data for 5-nitro-1H-pyrrole-3-carboxylic acid is limited, it is best practice to use the minimum pH necessary to achieve and maintain solubility. We recommend preparing fresh solutions and avoiding long-term storage of high-pH stock solutions without prior stability validation. For sensitive applications, conduct a pilot stability test by monitoring the solution (e.g., by HPLC or UV-Vis) over time at the intended storage temperature.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides step-by-step protocols to address specific solubility challenges.

Issue 1: Compound will not dissolve in water or buffer at neutral pH.

This is the expected behavior. The primary and most effective method to solubilize 5-nitro-1H-pyrrole-3-carboxylic acid is through pH modification.

This protocol leverages the acidic nature of the carboxylic acid group. By raising the pH of the solution above the compound's pKa, the carboxylic acid is deprotonated to form a highly water-soluble carboxylate salt.[1][7]

Underlying Principle: Acid-Base Chemistry The equilibrium between the insoluble acid (R-COOH) and the soluble carboxylate salt (R-COO⁻) is governed by the Henderson-Hasselbalch equation. As a general rule, for >99% ionization and solubilization, the solution pH should be adjusted to at least 2 units above the compound's pKa.[3][4]

Workflow for pH-Mediated Solubilization

G A Weigh Compound B Add Deionized Water (approx. 80% of final volume) A->B C Create a Slurry (Stir/Vortex) B->C D Add Base Dropwise (e.g., 1M NaOH) C->D E Monitor pH & Dissolution D->E While stirring F Is Solution Clear? E->F F->D No G Adjust to Final Volume with Water F->G Yes H Final Validation (Sterile filter, confirm concentration) G->H

Caption: Workflow for dissolving the compound using pH adjustment.

Step-by-Step Method:

  • Preparation: Weigh the desired amount of 5-nitro-1H-pyrrole-3-carboxylic acid.

  • Suspension: Add approximately 80% of the final required volume of purified water. The compound will not dissolve and will form a slurry.

  • Titration: While stirring vigorously, add a suitable base (see Table 1) dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.

  • Dissolution: As the pH increases, the compound will begin to dissolve. Continue adding base until the solution is completely clear.

  • Final pH Adjustment: The target pH should be in the range of 6.0 - 7.5 for most applications to ensure the compound remains in its soluble, deprotonated state.

  • Final Volume: Once the compound is fully dissolved, add water to reach the final desired volume and mix thoroughly.

  • Validation (Recommended): For critical applications, filter the solution through a 0.22 µm syringe filter to remove any potential micro-particulates.

Table 1: Selection of Bases for pH Adjustment

BaseConcentration (Typical)Use Case & Considerations
Sodium Hydroxide (NaOH) 0.1 M - 1 MGeneral Purpose: Forms the sodium salt. Inexpensive and effective. Use with caution to avoid overshooting the target pH.[7]
Potassium Hydroxide (KOH) 0.1 M - 1 MAlternative to NaOH: Forms the potassium salt. Useful if sodium ions interfere with downstream applications.
Tromethamine (TRIS) 0.1 M - 1 MBiocompatible Buffering: TRIS is a common biological buffer and can be used to dissolve and buffer the solution simultaneously.[8][9][10] It forms a stable salt and is less harsh than NaOH, providing pH stability in the physiological range (pH 7-9).[11][12]
Issue 2: My experimental system is pH-sensitive and cannot tolerate a pH > 6.0.

If pH adjustment is not an option, the use of co-solvents is the recommended secondary strategy.

This protocol involves dissolving the compound in a small amount of a water-miscible organic solvent before diluting it into the final aqueous medium.[13][14]

Underlying Principle: Polarity Matching Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic portions of the solute to dissolve.[15][16] This method is ideal for creating concentrated stock solutions that can be diluted into your final experimental buffer.

Step-by-Step Method for Stock Solution Preparation:

  • Solvent Selection: Choose an appropriate co-solvent from Table 2 below. Dimethyl sulfoxide (DMSO) is an excellent starting point due to its strong solubilizing power.[14]

  • Dissolution: Add the selected co-solvent directly to the weighed powder of 5-nitro-1H-pyrrole-3-carboxylic acid. Vortex or sonicate gently until the solid is completely dissolved. You can create a high-concentration stock (e.g., 10-50 mM).

  • Aqueous Dilution: For your experiment, perform a serial dilution of the organic stock solution into your aqueous buffer. Crucial Step: Add the stock solution to the buffer dropwise while vortexing the buffer. Never add buffer to the concentrated stock, as this can cause the compound to precipitate immediately.

  • Precipitation Check: Visually inspect the final solution for any signs of precipitation. If cloudiness occurs, the solubility limit in that specific buffer/co-solvent mixture has been exceeded.

Table 2: Common Co-solvents for Preclinical Formulations

Co-solventTypical Stock ConcentrationAdvantagesDisadvantages & Incompatibilities
DMSO 10 - 100 mMExcellent solubilizing power for a wide range of compounds.[14]Can be toxic to some cell lines at >0.5% (v/v). May interfere with PCR and other enzymatic assays.
Ethanol (EtOH) 10 - 50 mMLess toxic than DMSO for many cell-based assays. Volatile.May cause protein precipitation at high concentrations. Not suitable for all biological systems.
PEG 400 10 - 50 mMLow toxicity, commonly used in in-vivo formulations.Can be viscous. May not be as effective as DMSO for highly insoluble compounds.
NMP 10 - 100 mMHigh solubilizing capacity.Use with caution due to potential toxicity; consult safety data sheets.

Note: The final concentration of the co-solvent in the experimental medium should be kept as low as possible (typically <1%, often <0.1%) to avoid off-target effects.[17]

Part 3: Advanced Strategies & Workflows

For applications requiring a readily soluble solid form of the compound, preparing a stable salt is a viable, albeit more involved, strategy.

Advanced Workflow: Preparation of a TRIS Salt

This workflow creates a solid, water-soluble salt of the compound, eliminating the need for pH adjustment or co-solvents during the final dissolution step. Tromethamine (TRIS) is an excellent choice due to its biocompatibility.[11][12]

Conceptual Diagram: Salt Formation

G node1 5-Nitro-1H-pyrrole-3-carboxylic Acid (R-COOH) Poorly Water-Soluble node3 node3 node1->node3 node2 Tromethamine (TRIS) (B) Water-Soluble Base node2->node3 node4 Evaporation / Precipitation Isolate Solid Salt node3->node4 node5 Tromethamine Salt [R-COO⁻][BH⁺] Readily Water-Soluble node4->node5

Caption: Conceptual workflow for preparing a soluble tromethamine salt.

This process involves reacting the acidic compound with an equimolar amount of TRIS in a suitable solvent, followed by isolation of the resulting salt. This is a synthetic chemistry procedure and should be performed by personnel with appropriate expertise.

References

  • Pyrrole-3-carboxylic acid | C5H5NO2 | CID 101030 - PubChem. National Center for Biotechnology Information. [Link]

  • 5-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 86222684 - PubChem. National Center for Biotechnology Information. [Link]

  • pH Dependent Mechanism of Nitric Oxide Release in Nitrophorins 2 and 4 - PMC. National Center for Biotechnology Information. [Link]

  • Tris - Wikipedia. Wikipedia. [Link]

  • Cosolvent - Wikipedia. Wikipedia. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. National Center for Biotechnology Information. [Link]

  • carboxylic acids as acids - Chemguide. Chemguide. [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. [Link]

  • TRIS AMINO™ - Advancion. Advancion. [Link]

  • 24.6: Nitro Compounds - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • 19.4: Acidic and Basic Character of Carboxylic Acids - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • pH Adjustment and Neutralization, the basics. Digital Analysis. [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. GSC Online Press. [Link]

  • Runaway reaction hazards in processing organic nitrocompounds - IChemE. IChemE. [Link]

  • What is the standard pH of carboxylic acids? - Quora. Quora. [Link]

  • The suitability of tris(hydroxylmethyl) aminomethane (THAM) as a buffering system for hydroxypropyl methylcellulose (HPMC) hydrophilic matrices containing a weak acid drug | Request PDF. ResearchGate. [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - MDPI. MDPI. [Link]

  • Effect of pH on the absorbances of nitroaniline isomers. Conditions:... - ResearchGate. ResearchGate. [Link]

  • What pH for Complete Reprotonation of an Acid? : r/chemhelp - Reddit. Reddit. [Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Innovare Academic Sciences. [Link]

  • Solubility enhancement techniques: A comprehensive review. ScienceDirect. [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC - International Journal of Pharmaceutical, Chemical, and Biological Sciences. IJPBCS. [Link]

  • Solubility Enchantment Of Poorly Soluble Drug - International Journal of Pharmaceutical Sciences. IJRPS. [Link]

  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. ResearchGate. [Link]

Sources

Minimizing side reactions during the nitration of pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitration of Pyrrole-3-Carboxylic Acid

Welcome to the technical support guide for the nitration of pyrrole-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific electrophilic aromatic substitution. The inherent reactivity of the pyrrole nucleus presents unique challenges, including polymerization, oxidation, and lack of regioselectivity. This guide provides in-depth, experience-driven answers to common issues, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of black, insoluble tar instead of the desired nitropyrrole. What is causing this and how can I prevent it?

A: This is the most common issue encountered during the nitration of pyrroles and is almost always due to acid-catalyzed polymerization and/or oxidation of the highly electron-rich pyrrole ring.[1][2][3]

  • Causality—The "Why": The pyrrole ring is exceptionally reactive towards electrophiles, a reactivity that is also its Achilles' heel.[4][5] Strong acids, such as the sulfuric acid used in typical nitrating mixtures (HNO₃/H₂SO₄), protonate the pyrrole ring. This protonated species is highly electrophilic and can be attacked by a neutral pyrrole molecule, initiating a chain reaction that leads to the formation of insoluble polypyrrolic tars.[2][6] Furthermore, nitric acid is a potent oxidizing agent, and under harsh conditions, it will readily oxidize the pyrrole ring, contributing to decomposition and tar formation.[5][7]

  • Solution—The "How": The key is to avoid strongly acidic, aggressive nitrating conditions. The standard reagent of choice for pyrroles is acetyl nitrate , generated in situ by adding nitric acid to acetic anhydride, typically at low temperatures.[3][8][9][10]

    • Mechanism of Milder Action: Acetic anhydride reacts with nitric acid to form acetyl nitrate (CH₃COONO₂). This reagent provides the nitronium ion (NO₂⁺) electrophile in a much less acidic and oxidative environment than a sulfuric acid medium, thereby suppressing the polymerization and oxidation pathways.[8]

    • Critical Parameter—Temperature: This reaction is highly exothermic. Maintaining a low temperature (e.g., -10 °C to 0 °C) is crucial to control the reaction rate, prevent overheating, and minimize the formation of side products.[5]

Q2: I'm obtaining a mixture of 2-nitro and 5-nitropyrrole-3-carboxylic acid. How can I improve the regioselectivity of the reaction?

A: Achieving high regioselectivity is a nuanced challenge rooted in the electronic properties of the substrate. While a mixture is common, reaction conditions can be tuned to favor one isomer over the other.

  • Causality—The "Why": Electrophilic substitution on the pyrrole ring itself is strongly directed to the α-positions (C2 and C5) because the cationic intermediate (the sigma complex) is better stabilized by resonance involving the nitrogen lone pair.[11][12][13][14] Your starting material, pyrrole-3-carboxylic acid, has a deactivating, meta-directing group (-COOH) at the C3 position. This has two effects:

    • It deactivates the ring slightly compared to unsubstituted pyrrole, which is beneficial for controlling the reaction.

    • It electronically disfavors substitution at the adjacent C2 and C4 positions. The combination of the inherent α-directing nature of the pyrrole ring and the meta-directing effect of the C3-COOH group means that substitution is strongly favored at the C5 position . The C2 position is the next most likely site of attack. Therefore, 5-nitropyrrole-3-carboxylic acid is generally the expected major product.

  • Solution—The "How":

    • Bulky N-Substituents: Introducing a sterically bulky protecting group on the pyrrole nitrogen can physically hinder attack at the C2 position, thereby increasing the selectivity for the C5 position.[3] Groups like triisopropylsilyl (TIPS) can be effective, though this requires additional protection/deprotection steps.

    • Solvent and Temperature: The polarity of the solvent and the reaction temperature can subtly influence the isomer ratio. It is recommended to start with a standard protocol (e.g., acetic anhydride as the solvent at low temperature) and then systematically explore minor variations if selectivity is not satisfactory.

    • Alternative Reagents: Some milder nitrating agents might offer different selectivity profiles. For example, using sodium nitrite with an oxidant like potassium persulfate has been reported for C3 nitration of unsubstituted pyrrole, suggesting it may offer a different regiochemical outcome.[15][16]

Q3: My yield is low due to the formation of dinitrated products. How can I ensure mono-nitration?

A: The formation of dinitrated species indicates that the reaction conditions are still too harsh or that the stoichiometry is not well-controlled.

  • Causality—The "Why": Although the first nitro group is strongly deactivating, the pyrrole ring remains activated enough to potentially undergo a second nitration, especially if there is an excess of the nitrating agent or if the temperature is too high. Nitration of 2-nitropyrrole has been shown to yield a mixture of 2,4- and 2,5-dinitropyrroles.[3]

  • Solution—The "How":

    • Strict Stoichiometric Control: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of the nitrating agent, but no more. Ensure accurate measurement and calculation of your limiting reagent.

    • Slow, Controlled Addition: Add the nitrating agent (or the substrate to the nitrating mixture) dropwise over an extended period while maintaining rigorous temperature control. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

    • Reaction Monitoring: Follow the progress of the reaction closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the subsequent nitration of the desired product.

Visualized Guides & Protocols

Mechanism of Nitration with Acetyl Nitrate

The diagram below illustrates the favored reaction pathway for the nitration of pyrrole-3-carboxylic acid at the C5 position using acetyl nitrate.

NitrationMechanism Figure 1: Proposed Mechanism for C5 Nitration cluster_reactants Reagent Generation HNO3 HNO₃ AcetylNitrate CH₃COONO₂ (Acetyl Nitrate) HNO3->AcetylNitrate + Ac₂O Ac2O Ac₂O NO2_plus NO₂⁺ (Electrophile) AcetylNitrate->NO2_plus - AcO⁻ H + H⁺ Pyrrole Pyrrole-3-COOH Intermediate Sigma Complex (Resonance Stabilized) Pyrrole->Intermediate + NO₂⁺ (from Acetyl Nitrate) Attack at C5 Product 5-Nitro-pyrrole-3-COOH Intermediate->Product - H⁺ Base Base (e.g., AcO⁻)

Caption: Proposed Mechanism for C5 Nitration.

Troubleshooting Workflow

This decision tree provides a logical path to diagnose and solve common problems during the nitration procedure.

TroubleshootingWorkflow Figure 2: Troubleshooting Decision Tree Start Problem Encountered During Nitration Tar Black Tar / Polymerization Start->Tar LowYield Low Yield / Dinitration Start->LowYield Isomers Poor Regioselectivity Start->Isomers Cause_Harsh Cause: Harsh Conditions (e.g., HNO₃/H₂SO₄) Tar->Cause_Harsh Likely Cause_Temp Cause: High Temperature Tar->Cause_Temp Possible LowYield->Cause_Temp Possible Cause_Stoich Cause: Excess Nitrating Agent LowYield->Cause_Stoich Likely Cause_Kinetics Cause: Inherent Reactivity Isomers->Cause_Kinetics Sol_Mild Solution: Use Acetyl Nitrate (HNO₃ in Ac₂O) Cause_Harsh->Sol_Mild Sol_Temp Solution: Maintain Low Temp (-10°C to 0°C) Cause_Temp->Sol_Temp Sol_Stoich Solution: Use 1.05-1.1 eq. Slow Addition & TLC Monitoring Cause_Stoich->Sol_Stoich Sol_Protect Solution: Consider N-Protecting Group (e.g., TIPS, Sulfonyl) Cause_Kinetics->Sol_Protect

Caption: Troubleshooting Decision Tree.

Recommended Starting Protocol

This protocol for the synthesis of 5-nitropyrrole-3-carboxylic acid is based on widely accepted methods for nitrating sensitive pyrroles.[3][8][10]

Reagents & Equipment:

  • Pyrrole-3-carboxylic acid

  • Acetic anhydride (Ac₂O)

  • Fuming nitric acid (HNO₃, >90%)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Thermometer

  • Ice-salt or dry ice/acetone bath

  • Magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • Preparation of Nitrating Mixture:

    • In a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, place acetic anhydride (e.g., 10 mL per 1 g of substrate).

    • Cool the flask to -10 °C using an ice-salt or dry ice/acetone bath.

    • Slowly, add fuming nitric acid (1.1 equivalents) dropwise via the dropping funnel to the stirred acetic anhydride. Crucially, maintain the internal temperature below 0 °C throughout the addition.

    • Stir the resulting acetyl nitrate solution at -10 °C for 15-20 minutes before use.

  • Nitration Reaction:

    • Dissolve pyrrole-3-carboxylic acid (1 equivalent) in a minimum amount of acetic anhydride in a separate flask and cool it to -10 °C.

    • Add the substrate solution dropwise to the cold, stirred acetyl nitrate mixture. Alternatively, the substrate can be added portion-wise as a solid. Maintain the reaction temperature at or below -5 °C.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes eluent with a few drops of acetic acid). The reaction is typically complete within 1-2 hours.

  • Work-up and Isolation:

    • Once the starting material is consumed, carefully pour the cold reaction mixture onto crushed ice or into a beaker of ice-water. This will quench the reaction and hydrolyze the excess acetic anhydride.

    • The product may precipitate upon quenching. If so, collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.

    • If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution (to remove acetic acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Nitrating Agent Acetyl Nitrate (in situ)Mild, non-protonating conditions to prevent polymerization.[3][8]
Temperature -10 °C to 0 °CControls exothermic reaction, minimizes side product formation.
Stoichiometry 1.05 - 1.1 eq. HNO₃Prevents dinitration while ensuring complete reaction.
Solvent Acetic AnhydrideServes as both reagent and solvent.
Monitoring TLCEnsures reaction is stopped at mono-nitration stage.
Typical Yield 40-60% (unoptimized)Highly dependent on substrate and precise execution.

References

  • Pyrrole Nitration Mechanism. Available at: [Link]

  • Mechanism for Pyrrole Nitration. Homework.Study.com. Available at: [Link]

  • Influence of Acidity on the Formation of Polypyrrole. ACS Publications. Available at: [Link]

  • A study of the effects of acid on the polymerisation of pyrrole. ResearchGate. Available at: [Link]

  • A study of the effects of acid on the polymerisation of pyrrole. Journal of Materials Chemistry. Available at: [Link]

  • Protecting groups for the pyrrole nitrogen atom. Canadian Science Publishing. Available at: [Link]

  • Alkylthio Unit as an α-Pyrrole Protecting Group. The Journal of Organic Chemistry. Available at: [Link]

  • Sulfur-Based Protecting Groups for Pyrroles. ResearchGate. Available at: [Link]

  • Sulfur-based protecting groups for pyrroles. PubMed. Available at: [Link]

  • Mechanism of Electrophilic Substitution Reaction of Pyrrole. Filo. Available at: [Link]

  • Pyrrole Protection. ResearchGate. Available at: [Link]

  • Nitration and aromatic reactivity. Imperial College London. Available at: [Link]

  • Pyrrole - Wikipedia. Available at: [Link]

  • Nitration of Pyrrolo[1,2-a]pyrazines. ResearchGate. Available at: [Link]

  • Polymerization of Pyrrole and Its Copolymers. MDPI. Available at: [Link]

  • Synthesis and Characterisation of Poly(2-Formylpyrrole). Institute for Metal Physics. Available at: [Link]

  • Nitration of pyrrole reaction. Chegg.com. Available at: [Link]

  • Nitration of pyrrole with sulfuric and nitric acids. Chemistry Stack Exchange. Available at: [Link]

  • meta-Nitration of Pyridines and Quinolines. ACS Publications. Available at: [Link]

  • Synthetic protocols for the nitration of corroles. NIH National Center for Biotechnology Information. Available at: [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Chemistry Stack Exchange. Available at: [Link]

  • Oxidation chemistry of pyrrole. Elsevier. Available at: [Link]

  • Synthesis and nucleophilic properties of nitropyrroles. ScienceDirect. Available at: [Link]

  • Reactivity of pyrrole pigments. ResearchGate. Available at: [Link]

  • C3 selective nitration of pyrrole. ResearchGate. Available at: [Link]

  • Method for preparing 3-nitropyrrole based on sodium peroxodisulfate.Google Patents.
  • 2-Nitropyrrole cross-coupling synthesis. Chemical Communications. Available at: [Link]

  • Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. NIH National Center for Biotechnology Information. Available at: [Link]

  • The Oxidation of Pyrrole. Semantic Scholar. Available at: [Link]

  • Synthetic procedure for 5‐(carboxycarbonyl)‐1H‐pyrrole‐3‐carboxylic acid. ResearchGate. Available at: [Link]

  • Nitropyrrole Natural Products. ResearchGate. Available at: [Link]

  • Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acid Derivatives. NIH National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Pyrrole-2-Carboxylic Acid from Biomass. University of Cambridge. Available at: [Link]

  • Synthesis of Pyrrole-3-carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Pyrrole-3-carboxylic acid derivatives. Syrris. Available at: [Link]

  • Reactions of Pyrrole. MBB College. Available at: [Link]

  • Mutagenicity and cytotoxicity of nitropyrrole compounds. PubMed. Available at: [Link]

  • Process for the purification of crude pyrroles.Google Patents.
  • Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic Derivatives. IRIS . Available at: [Link]

  • Nitration and Sulfonation Reactions. Master Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Navigating the Thermal Stability of 5-Nitro-1H-pyrrole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical resource for 5-nitro-1H-pyrrole-3-carboxylic acid. As a key building block in medicinal chemistry and materials science, its effective use is paramount. However, its structure, which combines a pyrrolecarboxylic acid with a nitro group, presents unique thermal stability challenges. This guide is designed for our scientific partners to provide expert insights and actionable protocols to ensure the integrity of your material and the success of your experiments. We will explore the causality behind its decomposition and provide validated strategies for its prevention and management.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism driving the thermal decomposition of 5-nitro-1H-pyrrole-3-carboxylic acid?

A1: The principal decomposition pathway is thermally initiated decarboxylation, which is the loss of carbon dioxide (CO₂) from the carboxylic acid group. Pyrrolecarboxylic acids are known to undergo decarboxylation, and this process can be influenced by substituents on the ring.[1][2] The presence of the strongly electron-withdrawing nitro group significantly impacts the electronic structure of the pyrrole ring, influencing the stability of the C-C bond between the ring and the carboxyl group. While electron-withdrawing groups can sometimes stabilize pyrrole carboxylic acids, nitro-containing compounds are inherently energetic and prone to exothermic decomposition once a critical temperature is reached.[2][3][4] This initial decarboxylation can trigger a subsequent, more energetic decomposition of the remaining nitro-pyrrole moiety.

Q2: I cannot find a specific decomposition temperature for this exact molecule. At what temperature should I become concerned?

A2: It is true that precise thermal hazard data for every chemical is not always published. However, based on data from analogous nitroaromatic and N-heterocyclic compounds, caution is warranted. Nitroaromatic compounds can exhibit runaway reactions, and their thermal stability is a critical safety parameter.[3] Studies on various energetic materials, including nitro-substituted heterocycles, show that decomposition can be initiated at temperatures that may be encountered during routine laboratory procedures like drying or solvent removal at elevated temperatures.[4][5][6] As a conservative and safe starting point, we recommend avoiding prolonged heating above 50-60 °C . For critical applications or scale-up, we strongly advise performing differential scanning calorimetry (DSC) to determine the precise decomposition onset temperature (Tonset) for your specific batch.

Q3: My batch of 5-nitro-1H-pyrrole-3-carboxylic acid has darkened from a pale yellow to a tan color upon storage. Is it still usable?

A3: A distinct color change is a primary visual indicator of degradation. This suggests that partial decomposition has occurred, leading to the formation of polymeric or condensed byproducts. The material is no longer of the same purity as the initial batch, which will lead to inconsistent and unreliable experimental results. We advise against using the discolored material. This observation should also prompt a review of your storage conditions. For optimal stability, the compound should be stored at 2-8 °C , under an inert atmosphere (e.g., nitrogen or argon), and protected from light.

Troubleshooting Guide: Proactive Prevention & Problem Resolution

Issue 1: The compound shows signs of decomposition (e.g., darkening, clumping) during removal of residual solvent in a vacuum oven.
  • Causality: Standard vacuum oven temperatures (e.g., >60 °C) are likely exceeding the decomposition threshold of the compound. Even under vacuum, solid-state decomposition can proceed rapidly once initiated.

  • Preventative Protocol: Safe Drying Methodology

    • Lower the Temperature: Set the vacuum oven to a maximum of 40 °C.

    • Utilize an Inert Atmosphere: After drawing the initial vacuum, introduce a slow, steady bleed of nitrogen or argon into the oven. This helps to maintain a uniform temperature and purges any reactive atmospheric gases.

    • Consider Ambient Desiccation: For small quantities, drying at room temperature in a vacuum desiccator over a high-capacity desiccant (e.g., P₂O₅) is the safest method, though it requires a longer time (24-48 hours).

    • Purity Check: After drying, always perform a quick purity check (e.g., TLC or ¹H NMR) to confirm the integrity of the material before use.

Issue 2: A reaction involving 5-nitro-1H-pyrrole-3-carboxylic acid as a starting material is giving low yields and multiple unidentified byproducts.
  • Causality: The reaction conditions themselves may be causing decomposition. This can be due to excessive temperature, prolonged reaction times at elevated temperatures, or incompatibility with certain reagents (e.g., strong bases).

  • Troubleshooting & Optimization Workflow:

Caption: Workflow for troubleshooting problematic reactions.

Key Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Receiving: Upon receipt, inspect the material for any color change. It should be a white to pale yellow solid.

  • Short-Term Storage (Working Supply): Store in a tightly sealed amber glass vial at 2-8 °C (refrigerator). Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the compound.

  • Long-Term Storage: For archival purposes, flush the container with argon or nitrogen, seal tightly, and store at -20 °C.

  • Weighing: Conduct weighing operations in a well-ventilated area or fume hood. Avoid using metal spatulas that could cause friction or static discharge; prefer plastic or ceramic spatulas.[7]

Protocol 2: General Procedure for Amide Bond Formation (Example)

This protocol illustrates the integration of safety measures to prevent thermal decomposition during a common synthetic transformation.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under a positive pressure of nitrogen, dissolve the amine substrate (1.0 eq) and a suitable coupling agent (e.g., HATU, 1.1 eq) in anhydrous DMF.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. This is a critical step to dissipate heat from the exothermic activation and coupling steps.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq), dropwise to the cooled solution.

  • Controlled Addition of Acid: In a separate flask, dissolve 5-nitro-1H-pyrrole-3-carboxylic acid (1.05 eq) in a minimal amount of anhydrous DMF. Draw this solution into a syringe and add it dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress closely by TLC or LC-MS. Avoid unnecessarily long reaction times.

  • Work-up: Once the starting material is consumed, proceed immediately with the aqueous work-up and extraction to quench the reaction and remove reactive species.

Data & Hazard Summary

ParameterValue / RecommendationRationale / Source
Molecular Formula C₅H₄N₂O₄N/A
Molecular Weight 156.10 g/mol N/A
Appearance White to pale yellow solidSupplier Specification
Recommended Storage 2-8 °C (short-term), -20 °C (long-term), under inert gas, protected from lightBest practice for thermally sensitive and potentially light-sensitive organic compounds.
Primary Hazard Thermal decomposition, potentially exothermicNitro-containing compounds are known energetic materials.[3][4][6]
Decomposition Pathway Decarboxylation followed by decomposition of the nitro-pyrrole ringBased on known reactivity of pyrrolecarboxylic acids and nitro-heterocycles.[8][9][10]
Incompatibilities Strong bases, strong oxidizing agents, excessive heatGeneral chemical principles for nitro compounds and carboxylic acids.

Decomposition Logic Flow

DecompositionFlow cluster_Decomposition Decomposition Cascade Trigger Initiating Factor (e.g., Heat > 60°C) Molecule 5-Nitro-1H-pyrrole-3-carboxylic Acid Trigger->Molecule Energy Input Decarboxylation Step 1: Decarboxylation (Loss of CO₂) Molecule->Decarboxylation Intermediate Highly Reactive 5-Nitro-1H-pyrrole Intermediate Decarboxylation->Intermediate Exotherm Step 2: Exothermic Decomposition (Ring Fragmentation) Intermediate->Exotherm Rapid, Uncontrolled Products Gaseous Products (CO₂, NOx) + Polymeric Byproducts Exotherm->Products

Caption: The logical progression from an initiating factor to final decomposition products.

References

  • Journal of the American Chemical Society. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid.[Link]

  • Canadian Science Publishing. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution.[Link]

  • ResearchGate. (2012). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution.[Link]

  • Synthetic Communications. (1987). Pyrrole Chemistry. Part XXIX A Re-Examination of the Decarboxylation of 4-Acetyl-, 4-Formyl- and 4-Cyanopyrrole-2-Carboxylic Acid.[Link]

  • ResearchGate. (2012). Theoretical Study on the Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution.[Link]

  • ACS Publications - Organic Process Research & Development. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.[Link]

  • Taylor & Francis Online. (2023). Stability and hazard properties of improvised nitrocellulose.[Link]

  • UNICAM. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.[Link]

  • University of Tennessee, Knoxville - Environmental Health & Safety. (n.d.). Time-sensitive Chemicals.[Link]

Sources

Optimizing Coupling Reagents for 5-Nitro-1H-Pyrrole-3-Carboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals tackling the specific challenges of amide bond formation with 5-nitro-1H-pyrrole-3-carboxylic acid. Our goal is to move beyond simple protocols and provide a framework for rational decision-making and effective troubleshooting, grounded in mechanistic principles.

The Core Challenge: An Electron-Deficient Carboxylic Acid

The primary obstacle in utilizing 5-nitro-1H-pyrrole-3-carboxylic acid is its electronic nature. The potent electron-withdrawing effect of the nitro group significantly reduces the nucleophilicity of the carboxylate anion. This deactivation makes the initial activation step—the reaction with the coupling reagent—kinetically slow and often incomplete, leading to common issues such as low yields, slow reaction times, and unreacted starting materials.[1][2] A successful strategy, therefore, hinges on selecting reaction conditions that can overcome this inherent low reactivity.

Frequently Asked Questions (FAQs)

Q1: My standard EDC/HOBt coupling is very slow or fails completely. Why? This is a common observation. Carbodiimide-based reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) form an O-acylisourea intermediate.[3] While effective for many substrates, this intermediate may not be reactive enough to be efficiently trapped by an amine when formed from a highly electron-deficient acid. Furthermore, this intermediate is susceptible to hydrolysis or rearrangement into an unreactive N-acylurea, consuming your starting material without product formation. The addition of N-hydroxybenzotriazole (HOBt) helps by forming a more stable active ester, but even this may not be sufficient to drive the reaction to completion with challenging substrates.[3]

Q2: What class of coupling reagents is recommended for this type of acid? For electron-deficient carboxylic acids, uronium/aminium salt-based reagents are generally superior.[2][4] Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU, and HCTU are designed for difficult couplings.[3][4] HATU, for instance, reacts with the carboxylate to form a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the amine partner.[3][5] The 7-aza-derivative (HOAt) provides anchimeric assistance, further accelerating the coupling step compared to HOBt-based systems.[4][6]

Q3: I'm seeing byproducts in my reaction. What are the likely culprits? Besides unreacted starting materials, several side reactions can occur:

  • Guanidinylation: If using a uronium/aminium reagent (like HBTU or HATU) in excess, or if the pre-activation of the acid is slow, the reagent can react directly with your amine, forming a guanidinium byproduct and capping the amine.[6][7] The order of addition is critical to prevent this.

  • Racemization: If your amine partner has a stereocenter, particularly an α-amino acid, there is a risk of epimerization. This is often exacerbated by strong bases or highly reactive intermediates. While reagents like HATU are known for low racemization rates, additives such as HOBt or OxymaPure® are effective suppressants.[7][8][9]

  • Nitro Group Reduction: While less common under standard coupling conditions, the nitro group is a reducible functionality. Be cautious with reagents or conditions that could have reducing potential. Most standard coupling reagents are not problematic in this regard, but it's a possibility to consider during downstream processing or if unexpected byproducts appear.[10][11]

Q4: What is the optimal base and solvent for this reaction? A non-nucleophilic, sterically hindered base is essential to prevent side reactions. Diisopropylethylamine (DIPEA) is the most common choice. Typically, 2-3 equivalents are used to ensure the deprotonation of the carboxylic acid and to neutralize the acidic byproducts formed during the reaction. For the solvent, anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are preferred due to their excellent solvating properties for all reaction components.[12]

Troubleshooting and Optimization Workflow

When faced with a difficult coupling, a systematic approach is key. The following guide addresses the most common failure mode: low conversion to the desired amide.

Problem: Low or No Product Yield

This workflow provides a logical progression for diagnosing and solving poor reaction outcomes.

Caption: A systematic workflow for troubleshooting low-yield amide coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Coupling with HATU

This protocol is a robust starting point for the coupling of 5-nitro-1H-pyrrole-3-carboxylic acid.

  • Preparation: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add 5-nitro-1H-pyrrole-3-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF to achieve a concentration of 0.1-0.2 M.

  • Reagent Addition: Add HATU (1.1 eq) to the solution.

  • Base Addition: Add DIPEA (2.5 eq) and stir the mixture at room temperature.

  • Pre-activation: Allow the acid to pre-activate for 10-15 minutes. The solution may change color or clarity. This step is crucial to ensure the highly reactive OAt-ester forms before the amine is introduced, minimizing guanidinylation of the amine.[7]

  • Amine Addition: Add the amine partner (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS at intervals (e.g., 1h, 4h, 16h) until the consumption of the limiting reagent is observed.

  • Work-up: Upon completion, dilute the reaction with a suitable organic solvent (e.g., Ethyl Acetate) and wash with aqueous solutions (e.g., 5% citric acid, saturated NaHCO₃, brine) to remove the DMF, excess base, and water-soluble byproducts.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Managing Epimerization Risk

If your amine is a chiral amino acid ester or a similar sensitive substrate, take these extra precautions.

Caption: A strategic approach to minimizing racemization in sensitive coupling reactions.

Data Summary: Comparative Overview of Coupling Reagents

ReagentClassRelative ReactivityKey AdvantagesKey Disadvantages & Mitigation
EDC CarbodiimideModerateWater-soluble urea byproduct; cost-effective.Low reactivity for deactivated acids; risk of N-acylurea formation. Use with HOBt/Oxyma to improve efficiency.
DCC CarbodiimideModerateInexpensive and effective.DCU byproduct is insoluble and requires filtration; can cause racemization.[13]
HBTU Uronium/AminiumHighHigh efficiency; good for standard and slightly difficult couplings.[13]Can cause guanidinylation of amines if not pre-activated; less potent than HATU.
HATU Uronium/AminiumVery HighHighest reactivity for hindered/deactivated substrates; low racemization rates.[3][4][9]Higher cost; can still cause guanidinylation (mitigated by pre-activation).
PyBOP PhosphoniumHighDoes not cause guanidinylation; excellent for cyclizations.Byproducts can be difficult to remove.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). PMC.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • BenchChem. (n.d.). HBTU Coupling Reactions: Technical Support & Troubleshooting Guide.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • OmicTools. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • ResearchG
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • PubChem. (n.d.). 5-Nitro-1H-pyrazole-3-carboxylic acid.
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). Frontiers.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). (PDF) Procedures to Improve Difficult Couplings.
  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?.
  • Peptide Coupling Reagents Guide. (n.d.).
  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?.
  • PubChem. (n.d.). Pyrrole-3-carboxylic acid.
  • Environmental Protection Agency. (n.d.). 1H-Pyrrole-3-carboxylic acid, 5-(difluoromethyl)-2,4-dimethyl-, methyl ester.
  • CymitQuimica. (n.d.). CAS 931-03-3: Pyrrole-3-carboxylic acid.
  • Sigma-Aldrich. (n.d.). Pyrrole-3-carboxylic acid.
  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved from University of Johannesburg institutional repository.
  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2025). ACS Sustainable Chemistry & Engineering.
  • Relative Reactivities of Activated Carboxylic Acids in Amide-Forming Reactions Employed for the Synthesis of Tetraphenylporphyrin Libraries. (2000). MDPI.
  • New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. (2025).
  • One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. (2010). PMC.
  • Reductive coupling of nitroarenes with carboxylic acids – a direct route to amide synthesis. (n.d.). Royal Society of Chemistry.

Sources

Technical Support Center: Troubleshooting 5-Nitro-1H-pyrrole-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing 5-nitro-1H-pyrrole-3-carboxylic acid is synthetically deceptive. While the pyrrole ring is electron-rich and prone to electrophilic substitution, this same reactivity leads to two primary failure modes: acid-catalyzed polymerization (tar formation) and regioisomeric mixtures (4-nitro vs. 5-nitro) .

High-purity isolation (>98%) requires a shift from standard benzene-nitration logic. You cannot use mixed acid (


) on an unprotected pyrrole. Furthermore, the separation of the 4-nitro and 5-nitro isomers is most efficiently performed at the intermediate ester stage , not on the final carboxylic acid.

This guide details the diagnostic steps, mechanistic root causes, and a validated corrective protocol.

Part 1: Diagnostic Workflow

Before adjusting your reaction, identify your specific failure mode using the flowchart below.

TroubleshootingFlow Start Start: Low Purity Observed VisualCheck Visual Inspection Start->VisualCheck BlackTar Black/Dark Brown Tar VisualCheck->BlackTar Gummy residue SolidPrecip Solid Precipitate VisualCheck->SolidPrecip Crystalline/Powder Polymer Issue: Acid-Catalyzed Polymerization Action: Switch to Acetyl Nitrate BlackTar->Polymer HPLC HPLC Analysis (C18, Acidic Mobile Phase) SolidPrecip->HPLC SinglePeak Single Peak (Wrong RT) HPLC->SinglePeak Clean but wrong DoublePeak Double Peak (Isomers) HPLC->DoublePeak Split peak WrongIso Issue: 4-Nitro Isomer Dominant Action: Check Temp/Sterics SinglePeak->WrongIso MixIso Issue: 4/5-Nitro Mixture Action: Recrystallize Ester DoublePeak->MixIso

Figure 1: Diagnostic decision tree for identifying impurity classes in pyrrole nitration.

Part 2: Troubleshooting & FAQs

Issue 1: "My reaction turns into a black tar/oil."

Diagnosis: Acid-Catalyzed Polymerization. Root Cause: Pyrroles are extremely acid-sensitive. Standard nitration conditions (sulfuric acid/nitric acid) generate a high concentration of protons (


). Protonation occurs at the C2/C5 position, generating an electrophilic species that is attacked by unreacted pyrrole, leading to rapid polymerization (pyrrole red/black).

Corrective Action:

  • Eliminate Sulfuric Acid: Never use

    
    .
    
  • Use Acetyl Nitrate: Generate the nitronium ion in situ using fuming nitric acid in acetic anhydride . This maintains non-aqueous, milder conditions.[1]

  • Temperature Control: The reaction is highly exothermic.[2] Maintain the internal temperature between -10°C and 0°C .

Issue 2: "I see two close peaks on HPLC (Isomer Contamination)."

Diagnosis: Regioisomer Mixture (4-nitro vs. 5-nitro).[3][4][5] Root Cause: The carboxylic acid (or ester) at position 3 is an electron-withdrawing group (EWG).

  • Electronic Effect: Directs the incoming nitro group to the meta-like positions. However, the pyrrole nitrogen's lone pair activates the

    
    -positions (2 and 5) most strongly.
    
  • Steric Effect: Position 2 is ortho to the ester group (sterically crowded). Position 5 is remote.

  • Outcome: The 5-nitro isomer is the thermodynamic product, but the 4-nitro isomer often forms as a kinetic byproduct, especially if the temperature spikes >0°C.

Corrective Action:

  • Purify at the Ester Stage: Do not hydrolyze the crude nitration mixture. The methyl esters of 4-nitro and 5-nitro pyrrole have significantly different solubilities in alcohols (methanol/ethanol), whereas the free acids are difficult to separate due to high polarity and hydrogen bonding.

Issue 3: "Low yield after hydrolysis."

Diagnosis: Decarboxylation or Incomplete Reaction. Root Cause: Electron-deficient pyrroles (like nitropyrroles) can undergo decarboxylation if heated strongly in acidic media. Conversely, the ester hydrolysis requires sufficient base strength because the nitro group stabilizes the ester bond.

Corrective Action:

  • Use LiOH or NaOH (2M) in THF/Water.

  • Avoid refluxing in strong acid.

  • Monitor the disappearance of the ester by TLC/HPLC before acidification.

Part 3: Validated Experimental Protocol

This protocol uses Methyl pyrrole-3-carboxylate as the starting material. This is superior to using the free acid directly, as the ester protects the carboxyl group and facilitates isomer separation.

Table 1: Key Reagents & Specifications
ReagentRoleSpecification
Methyl pyrrole-3-carboxylatePrecursor>97% Purity
Acetic Anhydride (

)
Solvent/ReagentReagent Grade, Dry
Fuming Nitric Acid (

)
Nitrating Agent>90% (Red Fuming)
MethanolRecrystallizationHPLC Grade
Lithium Hydroxide (LiOH)Hydrolysis BaseMonohydrate
Step-by-Step Methodology
Phase 1: Regioselective Nitration
  • Preparation of Acetyl Nitrate:

    • Cool Acetic Anhydride (5.0 equiv) to -10°C in a salt/ice bath.

    • Dropwise add Fuming

      
       (1.1 equiv) . Caution: Exothermic. Maintain temp < 0°C.
      
    • Stir for 15 minutes to form the acetyl nitrate complex.

  • Nitration:

    • Dissolve Methyl pyrrole-3-carboxylate (1.0 equiv) in minimal Acetic Anhydride.

    • Add the pyrrole solution dropwise to the acetyl nitrate mixture at -10°C .

    • Critical: Do not allow temp to rise above 0°C to minimize 4-nitro formation.

    • Stir at 0°C for 2 hours.

  • Quench & Workup:

    • Pour the reaction mixture onto crushed ice.

    • Stir vigorously. The product (Methyl 5-nitro-1H-pyrrole-3-carboxylate) should precipitate as a pale solid.

    • Filter the solid.[3] Wash with cold water to remove acetic acid.

Phase 2: Isomer Purification (The "Gatekeeper" Step)
  • Analysis: Check crude purity by HPLC. You will likely see ~85:15 ratio of 5-nitro:4-nitro.

  • Recrystallization:

    • Dissolve the crude solid in boiling Methanol .

    • Allow to cool slowly to room temperature, then to 4°C.

    • The 5-nitro isomer crystallizes out preferentially. The 4-nitro isomer remains largely in the mother liquor.

    • Target: >98% isomeric purity by HPLC.

Phase 3: Hydrolysis to Final Acid
  • Suspend the purified ester in THF:Water (1:1) .

  • Add LiOH (3.0 equiv) .

  • Stir at 50°C (do not reflux harshly) until the ester is consumed (approx. 4-6 hours).

  • Acidification:

    • Cool to room temperature.

    • Carefully acidify with 1M HCl to pH 2-3.

    • The product, 5-nitro-1H-pyrrole-3-carboxylic acid , will precipitate.

  • Filter, wash with water, and dry under vacuum.

Part 4: Mechanism of Action (Pathway)

The following diagram illustrates the reaction pathway and the divergence point for the formation of the 4-nitro impurity.

ReactionPathway SM Methyl pyrrole-3-carboxylate Intermediate Sigma Complex SM->Intermediate + AcONO2 (-10°C) AcONO2 Acetyl Nitrate (Electrophile) AcONO2->Intermediate Prod5 5-Nitro Isomer (Major, Thermodynamic) Intermediate->Prod5 Fast Path (Sterically favored) Prod4 4-Nitro Isomer (Minor, Kinetic) Intermediate->Prod4 Slow Path (Sterically hindered) Final 5-nitro-1H-pyrrole-3-carboxylic acid Prod5->Final Hydrolysis (LiOH/THF)

Figure 2: Electrophilic aromatic substitution pathway showing the divergence of regioisomers.

References

  • Morgan, K. J., & Morrey, D. P. (1966).[6] Nitration of pyrrole. Tetrahedron, 22(1), 57-62. Link

    • Establishes the ratio of isomers in pyrrole nitration and the use of acetyl nitr
  • Anderson, H. J. (1957). Pyrrole Chemistry: I. Substitution Reactions of 1-Methylpyrrole. Canadian Journal of Chemistry, 35(1), 21-27. Link

    • Discusses the directing effects of substituents on the pyrrole ring.
  • Wang, X., et al. (2011). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives. Organic Letters, 13(24), 6492–6495. Link

    • Provides modern context on pyrrole-3-carboxylic acid synthesis and stability.
  • PubChem Compound Summary. (2023). Pyrrole-3-carboxylic acid.[7][8][9][10][11] National Center for Biotechnology Information. Link

    • General physical property data and safety inform

Sources

Technical Support Center: Controlling Regioselectivity in the Functionalization of Nitropyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the regioselective functionalization of nitropyrroles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the synthesis of these important heterocyclic compounds. Pyrrole derivatives are key scaffolds in numerous natural products and pharmaceuticals, and the introduction of a nitro group provides a versatile handle for further chemical transformations.[1][2] However, controlling the position of functionalization on the nitropyrrole ring is a significant challenge that requires a nuanced understanding of the interplay between substrate electronics, reaction conditions, and reagent choice.[3]

This resource is structured to address specific issues through a question-and-answer format, offering not just protocols but also the underlying scientific principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: Why is electrophilic aromatic substitution on pyrrole typically C2-selective, and how does a nitro group affect this selectivity?

A1: Pyrrole undergoes electrophilic aromatic substitution preferentially at the C2 (or α) position because the carbocation intermediate formed by attack at this position is more stabilized by resonance.[4][5] The positive charge can be delocalized over three carbon atoms and the nitrogen atom, resulting in three resonance structures. In contrast, attack at the C3 (or β) position leads to an intermediate with only two resonance contributors, making it less stable.[4]

The introduction of a strongly electron-withdrawing nitro group deactivates the pyrrole ring towards further electrophilic attack.[6] The position of the nitro group dictates the regioselectivity of subsequent substitutions.

  • 2-Nitropyrrole: The nitro group at the C2 position strongly deactivates the C3 and C5 positions. Electrophilic substitution, if it occurs, will preferentially take place at the C4 position, which is least deactivated.

  • 3-Nitropyrrole: A nitro group at the C3 position deactivates the C2 and C4 positions. Electrophilic attack is most likely to occur at the C5 position.

It is crucial to use mild nitrating agents, such as nitric acid in acetic anhydride, as strong acidic conditions (e.g., H2SO4/HNO3) can lead to polymerization of the pyrrole ring.[7][8][9]

Troubleshooting Guides & Detailed Protocols

This section provides practical guidance on common synthetic transformations of nitropyrroles, focusing on troubleshooting strategies to achieve high regioselectivity.

Guide 1: Regiocontrolled Electrophilic Substitution

Electrophilic substitution is a fundamental method for introducing functional groups onto the nitropyrrole core. However, achieving desired regioselectivity can be challenging due to the electronic nature of the nitropyrrole ring.

Issue: Poor regioselectivity in the nitration of a substituted pyrrole.

This often arises from the strong activating or deactivating effects of existing substituents, leading to a mixture of isomers.

Troubleshooting Workflow:

G start Low Regioselectivity in Pyrrole Nitration step1 Assess Existing Substituents start->step1 step2 Employ N-Protecting Groups step1->step2 Directing effects interfere step3 Modify Nitrating Agent step1->step3 Substrate is too reactive/unreactive step4 Optimize Reaction Conditions step2->step4 step3->step4 end Improved Regioselectivity step4->end

Caption: Troubleshooting workflow for low regioselectivity in pyrrole nitration.

Detailed Steps & Explanations:

  • Assess Existing Substituents: The electronic properties of substituents on the pyrrole ring will dictate the position of nitration. Electron-donating groups (EDGs) activate the ring and are generally ortho, para-directing, while electron-withdrawing groups (EWGs) deactivate the ring and are meta-directing.[6][10]

  • Employ N-Protecting Groups: The pyrrole nitrogen's lone pair significantly influences the ring's reactivity. Introducing an electron-withdrawing protecting group, such as a sulfonyl group (e.g., benzenesulfonyl or tosyl), can modulate the ring's electron density and direct electrophilic substitution.[11][12] For instance, 1-(phenylsulfonyl)pyrrole can be acylated at the C3 position with AlCl3 catalysis or at the C2 position with BF3·OEt2 catalysis.[11]

  • Modify the Nitrating Agent: Standard nitrating conditions like nitric acid/sulfuric acid can lead to polymerization and lack of selectivity.[8] Milder reagents are often more effective.

    • Acetyl nitrate (HNO3 in acetic anhydride): This is a classic reagent for the mononitration of pyrrole, yielding primarily 2-nitropyrrole.[7][9]

    • Enzyme-mediated nitration: Biocatalytic methods can offer high regioselectivity under mild conditions, though substrate scope can be a limitation.[13][14]

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.[13]

    • Solvent: The choice of solvent can influence the reactivity of the nitrating agent and the stability of intermediates.

Table 1: Effect of N-Protecting Group on Acylation Regioselectivity of Pyrrole

N-Protecting GroupCatalystMajor ProductReference
PhenylsulfonylAlCl33-Acylpyrrole[11]
PhenylsulfonylBF3·OEt22-Acylpyrrole[11]
Guide 2: Nucleophilic Aromatic Substitution (SNAr) on Nitropyrroles

The electron-withdrawing nitro group activates the pyrrole ring towards nucleophilic aromatic substitution (SNAr), a powerful method for C-C and C-heteroatom bond formation.[15][16] This is particularly effective for N-substituted nitropyrroles, as the N-H proton in unprotected pyrroles can be abstracted by basic nucleophiles, deactivating the ring.[17]

Issue: Low yield or no reaction in an attempted SNAr on a nitropyrrole.

This can be due to insufficient activation of the ring, a poor leaving group, or deactivation by N-H deprotonation.

Experimental Protocol: Synthesis of 2-methoxy-1-methyl-5-nitropyrrole [17]

  • Reactant Preparation: Dissolve 2,5-dinitro-1-methylpyrrole (0.2 M) in methanol.

  • Reaction Initiation: Add a solution of sodium methoxide (0.2 M) in methanol to the nitropyrrole solution.

  • Reaction Conditions: Maintain the reaction temperature at 40°C.

  • Monitoring: The reaction should be complete within a few minutes, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, neutralize the reaction mixture, extract the product with a suitable organic solvent, and purify by chromatography or recrystallization.

Troubleshooting:

  • No Reaction:

    • Substrate Activation: The SNAr reaction is most effective when the nitro group is ortho or para to the leaving group, as this allows for resonance stabilization of the Meisenheimer complex intermediate.[16] If your substrate does not meet this requirement, consider alternative synthetic routes.

    • N-Substitution: Ensure the pyrrole nitrogen is substituted (e.g., with a methyl group) to prevent deprotonation under basic conditions.[17]

  • Low Yield:

    • Leaving Group: The nitro group itself can act as a leaving group in some cases.[17] If you are using a different leaving group (e.g., a halide), ensure it is sufficiently labile. The reactivity order for halides in SNAr is typically F > Cl > Br > I.[16]

    • Side Reactions: Unwanted side reactions can consume starting material or product.[18] Careful control of temperature and stoichiometry is essential.

G start Low Yield in SNAr Reaction step1 Verify N-Substitution start->step1 step2 Check Leaving Group Position and Identity step1->step2 N-H is present end Improved Yield step1->end N is substituted step3 Optimize Nucleophile and Conditions step2->step3 Leaving group is suboptimal step2->end Good leaving group step4 Consider Alternative Activation step3->step4 Reaction still inefficient step3->end Optimized conditions step4->end Alternative strategy successful

Caption: Troubleshooting workflow for low-yield SNAr reactions on nitropyrroles.

Guide 3: Regioselective Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of nitropyrroles, enabling the formation of complex molecular architectures.[19][20][21][22] Controlling regioselectivity in di- or poly-halogenated nitropyrroles is a key challenge.[23][24]

Issue: Lack of regioselectivity in a Suzuki or Stille coupling of a dihalonitropyrrole.

The relative reactivity of the C-X bonds is influenced by steric and electronic factors, and often a mixture of products is obtained.

Strategies for Controlling Regioselectivity:

  • Ligand Control: The choice of phosphine ligand in a palladium-catalyzed reaction can profoundly influence the regioselectivity of the oxidative addition step.[23] Sterically bulky ligands can favor reaction at the less hindered C-X bond. Non-covalent interactions between the ligand and substrate can also be exploited to direct the catalyst to a specific position.[25]

  • Protecting Group Effects: Electron-rich N-protecting groups (e.g., benzyloxymethyl, BOM) have been shown to facilitate previously challenging palladium-mediated cross-couplings of 2-nitropyrrole systems in high yield.[22]

  • Sequential Cross-Coupling: By exploiting the differential reactivity of two different halogen substituents (e.g., iodine and bromine), a stepwise functionalization can be achieved. The more reactive C-I bond will typically undergo oxidative addition first, followed by coupling at the C-Br bond under more forcing conditions.

Table 2: Regioselective Sonogashira Coupling for Nitropyrrolin Synthesis [20][21]

Pyrrole SubstrateCoupling PartnerCatalyst/ConditionsProductRegioselectivity
N-Protected 2-nitro-4-iodopyrroleTerminal AlkynePd(PPh3)4, CuI, Et3N2-nitro-4-alkynylpyrroleComplete

Experimental Workflow: Sequential Cross-Coupling

G cluster_0 Step 1: Selective Coupling at More Reactive Site cluster_1 Step 2: Coupling at Less Reactive Site A Dihalonitropyrrole (e.g., 2-Bromo-5-iodonitropyrrole) C Pd Catalyst + Ligand 1 Mild Conditions A->C B First Coupling Partner (e.g., Organoboron reagent) B->C D Monofunctionalized Product C->D F Pd Catalyst + Ligand 2 Forcing Conditions D->F E Second Coupling Partner (e.g., Organotin reagent) E->F G Difunctionalized Product F->G

Caption: Workflow for sequential cross-coupling of a dihalonitropyrrole.

References

  • Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. ResearchGate. [Link][11]

  • Pyrrole Protection. ResearchGate. [Link][12]

  • Stereoselective Four-Component Synthesis of Functionalized 2,3-Dihydro-4-Nitropyrroles. Frontiers in Chemistry. [Link][26][27][28]

  • Nucleophilic Aromatic Substitution in the Pyrrole Ring. RSC Publishing. [Link][17]

  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. [Link][29]

  • Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. Progress in Chemical and Biological Science. [Link][1]

  • 2-Nitropyrrole cross-coupling enables a second generation synthesis of the heronapyrrole antibiotic natural product family. Chemical Communications. [Link][19]

  • Precise control of the degree and regioselectivity of functionalization in nitro- and amino-functionalized di(trispyrazolylborato)iron(ii) spin crossover complexes. Dalton Transactions. [Link][30]

  • Pyrrole undergoes electrophilic aromatic substitution preferentially at the 2 position as... Homework.Study.com. [Link][4]

  • Nitropyrrole natural products: isolation, biosynthesis and total synthesis. Organic & Biomolecular Chemistry. [Link][31]

  • Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Journal of Chemistry. [Link][32]

  • Regioselective Functionalization of Pyrroles: Research Guide & Papers. PapersFlow. [Link][2]

  • Nucleophilic aromatic substitution. Wikipedia. [Link][15]

  • General Synthesis of the Nitropyrrolin Family of Natural Products via Regioselective CO2-Mediated Alkyne Hydration. PubMed. [Link][20]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link][33]

  • Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. Organic Chemistry Portal. [Link][34]

  • Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Chemistry Steps. [Link][16]

  • General Synthesis of the Nitropyrrolin Family of Natural Products via Regioselective CO2-Mediated Alkyne Hydration. Organic Letters. [Link][21]

  • Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole Natural Products. PubMed. [Link][22]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules. [Link][35]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [Link][36]

  • Solved 7) Nitration of pyrrole (reaction indicated below). Chegg.com. [Link][5]

  • Nitration of pyrrole with sulfuric and nitric acids. Chemistry Stack Exchange. [Link][8]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. The Journal of Organic Chemistry. [Link][23]

  • Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. Angewandte Chemie. [Link][37]

  • Regioselectivity in metal-catalyzed cross-coupling reactions. ResearchGate. [Link][24]

  • Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo - University of Cambridge Repository. [Link][25]

  • Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link][38]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link][39]

  • Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link][6]

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Theoretical Chemistry Accounts. [Link][40]

  • Enzyme-Mediated Nitration: A Catalyst for Advancing Heterocyclic Chemistry and Pioneering Sustainable Practices in Organic Synthesis. JETIR. [Link][13]

  • A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines. Organic Chemistry Portal. [Link][41]

  • Side Reactions. Journal of New Developments in Chemistry. [Link][18]

  • Catalytic regioselective control in the diastereoselective 1,3-dipolar cycloaddition reactions of 1-(1-alkynyl)cyclopropyl ketones with nitrones. PubMed. [Link][42]

  • The Synthesis of Highly Functionalized Pyrroles: A Challenge in Regioselectivity and Chemical Reactivity. J-GLOBAL. [Link][3]

  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link][10]

  • C3 selective nitration of pyrrole. ResearchGate. [Link][43]

  • pyrrole nitration. organic-chemistry.org. [Link][9]

  • Biocatalytic Strategies for Nitration Reactions. JACS Au. [Link][14]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link][44]

  • Mechanistic studies of Pd-catalyzed regioselective aryl C-H bond functionalization with strained alkenes. PubMed. [Link][45]

Sources

Stability of 5-nitro-1H-pyrrole-3-carboxylic acid under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling under Basic Conditions Ticket ID: [NP-3COOH-SUP]

Executive Summary

Welcome to the Technical Support Center for 5-nitro-1H-pyrrole-3-carboxylic acid (CAS: 1466-28-0 / Generic).

Users frequently report "decomposition" when exposing this compound to basic media (NaOH, KOH, Carbonates) due to a dramatic color shift from pale yellow to deep orange/red. In 95% of cases, this is not decomposition. It is a reversible halochromic response caused by the formation of a resonance-stabilized dianion.

However, true instability (decarboxylation or ring opening) can occur under specific forcing conditions. This guide distinguishes between benign physical changes and critical chemical degradation.

Module 1: The "Red Shift" (Color Change vs. Degradation)

User Issue

"I added 1M NaOH to dissolve my off-white solid, and the solution instantly turned deep red/orange. Did I destroy the molecule?"

Technical Diagnosis

Status: Normal Behavior (Halochromism) .

Unlike simple carboxylic acids, 5-nitro-1H-pyrrole-3-carboxylic acid possesses two acidic protons:

  • Carboxylic Acid (-COOH):

    
    
    
  • Pyrrole Nitrogen (-NH):

    
     (Acidified by the electron-withdrawing nitro group).
    

Upon addition of base (pH > 11), you generate the dianion . The negative charge on the pyrrole nitrogen delocalizes into the nitro group, extending the conjugated


-system. This lowers the HOMO-LUMO gap, shifting absorbance into the visible region (bathochromic shift).
Verification Protocol: The Acid-Switch Test

To confirm the integrity of your compound, perform this rapid reversibility test:

  • Take an aliquot of the "red/orange" basic solution.

  • Dropwise add 1M HCl until pH < 2.

  • Observation:

    • Result A (Precipitate forms, color returns to pale yellow): The compound is intact. The color change was purely halochromic.

    • Result B (Dark oil forms, gas evolution, or color remains dark): Degradation has occurred (likely ring opening or polymerization).

Mechanism Visualization

Halochromism Figure 1: Stepwise deprotonation and halochromic shift of 5-nitropyrrole-3-carboxylic acid. Neutral Neutral Molecule (Pale Yellow) Protonated NH, COOH MonoAnion Mono-Anion (Yellow) Protonated NH, COO- Neutral->MonoAnion + Base (pH 4-9) DiAnion Di-Anion (Deep Orange/Red) Deprotonated N-, COO- (Resonance Stabilized) MonoAnion->DiAnion + Strong Base (pH > 11) DiAnion->Neutral + Acid (Reversible)

Module 2: Chemical Stability & Decarboxylation Risks

User Issue

"I am heating the compound in base to hydrolyze an ester or perform a coupling, but the yield is low."

Technical Diagnosis

While the 3-carboxylic acid isomer is more stable than the 2-isomer, the presence of the 5-nitro group introduces specific vulnerabilities.

1. Decarboxylation (Thermal Instability)

Pyrrole-3-carboxylic acids are generally robust. However, electron-withdrawing groups (EWG) like


 can facilitate decarboxylation under high thermal stress by stabilizing the transition state, although this is less pronounced than in the 2-position.
  • Risk Factor: High. Refluxing in high-boiling solvents (DMSO/DMF) or prolonged reflux in aqueous base (

    
    ).
    
  • Mechanism: Thermal extrusion of

    
    .[1]
    
2. Nucleophilic Ring Opening

The nitro group makes the pyrrole ring electron-deficient. In the presence of very strong nucleophiles (e.g., concentrated hydroxide


, alkoxides) and heat, the ring can undergo nucleophilic attack, leading to fragmentation.
Stability Data Table
ConditionStability RatingObservation/Recommendation
1M NaOH, 25°C High Stable as dianion. Deep red color. Preferred for dissolution.
1M NaOH, 80°C (1-2h) Moderate Acceptable for ester hydrolysis. Monitor via HPLC.
6M NaOH, Reflux Low Risk of ring degradation/opening. Avoid.
Acidic Reflux (HCl) Moderate/Low High Risk. Acid-catalyzed decarboxylation is faster than base-catalyzed for pyrroles.
Troubleshooting Workflow

StabilityFlow Figure 2: Decision tree for processing 5-nitropyrrole-3-COOH in basic media. Start Experimental Condition Temp Temperature > 80°C? Start->Temp BaseConc Base Conc > 2M? Temp->BaseConc No Danger Danger Zone High risk of Decarboxylation or Ring Opening Temp->Danger Yes (Reflux) Safe Safe Zone Proceed with reaction BaseConc->Safe No Caution Caution Zone Monitor via LC-MS Limit time < 2h BaseConc->Caution Yes

Module 3: Solubility & Handling FAQs

Q: How do I get this compound into solution for biological assays (pH 7.4)?

A: The compound has poor water solubility in its neutral form.

  • Stock Solution: Dissolve in DMSO (up to 50-100 mM).

  • Aqueous Dilution: When diluting into buffer (pH 7.4), the carboxylic acid (

    
    ) will be deprotonated (mono-anion), improving solubility.
    
  • Note: If precipitation occurs, ensure the final concentration is

    
     or adjust pH slightly higher (pH 8) to ensure full ionization of the carboxylate.
    
Q: Can I use Sodium Hydride (NaH) in DMF?

A: Yes, but with caution. NaH will irreversibly deprotonate both the carboxylic acid and the pyrrole NH.

  • Warning: The resulting di-sodium salt in DMF is highly reactive toward electrophiles (alkyl halides, acyl chlorides). Ensure anhydrous conditions. The solution will be intensely colored.

Q: I see a new peak in HPLC after leaving the solution in 1M NaOH overnight. What is it?

A: If the peak has a similar UV spectrum but different retention time, it is likely a salt counter-ion effect or a tautomer if the method is not buffered.

  • Check: Run the HPLC with an acidic mobile phase (0.1% TFA). If the peak merges back with the parent, it was just the ionization state.

  • Decomposition: If the peak persists in acidic mobile phase, it may be a decarboxylated byproduct (4-nitro-1H-pyrrole), which is less polar and elutes later.

References

  • PubChem. 5-Nitro-1H-pyrrole-3-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Mundle, S. O., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid.[2] Journal of the American Chemical Society.[2] (Provides mechanistic context for pyrrole decarboxylation risks). [Link]

  • Organic Chemistry Portal. Decarboxylation Strategies. (General overview of electron-withdrawing group effects on decarboxylation). [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for 5-nitro-1H-pyrrole-3-carboxylic acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth strategy for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-nitro-1H-pyrrole-3-carboxylic acid. We will move beyond a simple recitation of steps to explore the fundamental principles and comparative experiments that underpin successful method development. This document is intended for researchers, analytical scientists, and drug development professionals who require a scientifically-grounded approach to chromatographic analysis.

Pillar 1: Foundational Knowledge & Analyte Characterization

Effective method development begins not with the instrument, but with a thorough understanding of the target analyte. 5-nitro-1H-pyrrole-3-carboxylic acid presents a classic analytical challenge: it is a polar, ionizable molecule.

Physicochemical Properties of 5-nitro-1H-pyrrole-3-carboxylic acid:

PropertyValue / CharacteristicImplication for HPLC Method Development
Structure See Figure 1The pyrrole ring, nitro group, and carboxylic acid are all polar moieties. The aromatic-like system is a strong chromophore.
Molecular Weight 157.08 g/mol [1]Suitable for standard HPLC analysis.
Key Functional Groups Carboxylic Acid (-COOH)This group is acidic and will ionize (deprotonate) to -COO⁻ as the pH increases. Analyte retention will be highly dependent on mobile phase pH.[2][3]
Nitro Group (-NO₂)A strongly electron-withdrawing group and a good chromophore, making UV detection highly suitable.[4][5]
Polarity HighThe combination of functional groups makes the molecule highly polar, which can lead to poor retention on traditional reversed-phase columns.[6][7]
UV Absorbance StrongNitroaromatic compounds absorb strongly in the UV region, typically between 210-280 nm.[5][8] A photodiode array (PDA) detector can be used to determine the optimal detection wavelength (λmax).

Figure 1: Chemical Structure of 5-nitro-1H-pyrrole-3-carboxylic acid Caption: The structure highlights the key functional groups influencing chromatographic behavior.

Pillar 2: Systematic Method Development - A Comparative Approach

Our strategy will focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the most common mode of HPLC.[9] The core challenge is to achieve adequate retention and symmetrical peak shape for our polar, acidic analyte.

Initial Conditions & Rationale

A logical starting point is crucial. We will begin with a generic gradient method on a standard C18 column to quickly assess the analyte's behavior.

  • Column: Standard C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile (MeCN)

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV, 254 nm

  • Injection Volume: 5 µL

Causality Behind Choices:

  • C18 Column: The industry workhorse and a good baseline for evaluating hydrophobicity.[10]

  • 0.1% Formic Acid (pH ~2.7): This is the most critical parameter. The acidic mobile phase is chosen to suppress the ionization of the carboxylic acid group.[11] A general rule is to set the mobile phase pH at least 2 units below the analyte's pKa.[11][12] In its neutral (protonated) state, the molecule is less polar and will be retained more strongly by the non-polar C18 stationary phase.[7] This process, known as ion suppression , is fundamental for analyzing acids and bases in RP-HPLC.

  • Acetonitrile: A common, effective organic modifier with low UV cutoff and viscosity.[13]

  • Broad Gradient: A scouting gradient helps determine the approximate organic solvent concentration needed to elute the analyte, providing a starting point for optimization.

Experiment 1: Mobile Phase pH Optimization

The degree of ionization is the most powerful tool for manipulating the retention of 5-nitro-1H-pyrrole-3-carboxylic acid.[2] We will compare the chromatography at three different pH levels to demonstrate this effect.

Experimental Protocol: pH Comparison

  • Prepare three aqueous mobile phases (Mobile Phase A):

    • pH 2.7: 0.1% Formic Acid in HPLC-grade water.

    • pH 4.5: 10 mM Ammonium Acetate buffer in HPLC-grade water, pH adjusted to 4.5 with acetic acid.

    • pH 7.0: 10 mM Ammonium Bicarbonate buffer in HPLC-grade water, pH adjusted to 7.0.

  • For each pH condition, perform an isocratic analysis using a mobile phase composition of 85% Mobile Phase A and 15% Acetonitrile.

  • Inject a standard solution of the analyte for each condition and record the retention time (RT) and peak asymmetry (As).

Comparative Data: Effect of Mobile Phase pH

pH of Aqueous PhaseExpected Retention Time (min)Expected Peak Asymmetry (As)Rationale
2.7 (Ion Suppressed) ~ 6.51.1Carboxylic acid is fully protonated (neutral), increasing hydrophobicity and retention. Peak shape is sharp and symmetrical.[11]
4.5 (Near pKa) ~ 2.1> 2.0 (split or broad)Analyte exists as a mixture of ionized and neutral forms, leading to poor peak shape and shifting retention.[3][14]
7.0 (Ionized) ~ 1.2 (void volume)1.8Analyte is fully deprotonated (charged), making it very polar and poorly retained on the C18 column.[2]
Experiment 2: Stationary Phase Selectivity

While a C18 column may work with an optimized mobile phase, alternative stationary phases can offer different selectivity or improved peak shape, especially for polar and aromatic compounds.

G cluster_0 Analyte Properties cluster_1 Column Selection Funnel Analyte 5-nitro-1H-pyrrole-3-carboxylic acid (Polar, Acidic, Aromatic) C18 Standard C18 (Hydrophobic Retention) Analyte->C18 Baseline Test Phenyl Phenyl-Hexyl (π-π Interactions) Analyte->Phenyl Aromatic Analyte? MixedMode Mixed-Mode (Hydrophobic + Ion-Exchange) Analyte->MixedMode Polar/Ionizable Analyte? Result1 Sufficient Retention C18->Result1 Good Retention? Result2 Alternative Selectivity Phenyl->Result2 Improved Selectivity? Result3 Superior Performance MixedMode->Result3 Best Peak Shape?

Caption: Decision workflow for stationary phase selection.

Experimental Protocol: Column Comparison

  • Acquire three columns of identical dimensions (e.g., 4.6 x 150 mm, 5 µm):

    • A standard C18 column.

    • A Phenyl-Hexyl column.

    • A Mixed-Mode (e.g., C18 with embedded anion-exchange) column.[13]

  • Install each column in the HPLC system and allow it to equilibrate.

  • Using the optimized mobile phase (0.1% Formic Acid in Water / Acetonitrile) and a suitable isocratic or gradient method, inject the analyte and any known impurities or related substances.

  • Record retention time, peak asymmetry, and the resolution between the main peak and its closest eluting impurity.

Comparative Data: Stationary Phase Performance

Stationary PhaseRetention Mechanism(s)Expected Performance for Analyte
Standard C18 Hydrophobic interactionBaseline: Adequate retention under acidic conditions, but may show some peak tailing if secondary interactions with residual silanols occur.
Phenyl-Hexyl Hydrophobic + π-π interactionsAlternative Selectivity: Potential for enhanced retention due to interaction between the electron-rich phenyl rings on the stationary phase and the analyte's aromatic system.[10] This can be particularly useful for separating structurally similar aromatic compounds.
Mixed-Mode Hydrophobic + Ion-ExchangeSuperior Retention & Peak Shape: Combines hydrophobic retention with a secondary mechanism like anion-exchange. This provides strong retention for polar acidic compounds even if ion suppression is incomplete, often yielding the best peak shapes.[7][15]
Experiment 3: Organic Modifier and Gradient Optimization

Once the column and pH are selected, the final step is to fine-tune the separation using the organic modifier and gradient profile.

G Start Start (Scouting Gradient) Step1 {Isocratic vs. Gradient|Is retention time < 15 min? Are all peaks resolved?} Start->Step1 Step2 {Optimize Isocratic %B|Adjust %B for optimal RT (3-10 min)}|{Optimize Gradient|Adjust slope and time for best resolution} Step1->Step2 Decision Step3 {Final Method|RT, Resolution, and Asymmetry meet criteria} Step2->Step3 End Method Finalized Step3->End

Caption: Workflow for gradient and mobile phase optimization.

Experimental Protocol: Gradient Optimization

  • Using the chosen column and mobile phase, perform the initial scouting gradient (5-95% B).

  • Based on the elution time, calculate the approximate percentage of organic modifier (%B) required.

  • Develop a shallow gradient around this calculated value (e.g., if elution occurs at 40% B, try a gradient of 30-50% B over 10 minutes).

  • If resolution of impurities is critical, further adjust the gradient slope and time to maximize separation.

  • Compare the final chromatogram using Acetonitrile with one using Methanol as the organic modifier to check for any changes in selectivity.

Comparative Data: Organic Modifier

Organic ModifierPropertiesChromatographic Effect
Acetonitrile (MeCN) Lower viscosity, lower UV cutoff, different selectivity ("weaker" solvent)Generally provides sharper peaks and lower backpressure. The preferred starting choice.[13]
Methanol (MeOH) Higher viscosity, protic solvent ("stronger" solvent)Can offer different selectivity due to its ability to engage in hydrogen bonding. Useful if co-eluting peaks are observed with MeCN.

Pillar 3: Final Method & Validation Considerations

Based on the comparative experiments, a robust final method can be established. An example of an optimized method is presented below.

Optimized HPLC Method:

ParameterCondition
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% to 55% B over 12 minutes
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detection UV, at λmax (e.g., 265 nm)
Injection Volume 5 µL

Once the method is finalized, it must be validated according to ICH guidelines or internal SOPs to ensure it is fit for purpose. Key validation parameters include:

  • Specificity: Ensuring no interference from diluents or impurities.

  • Linearity: Demonstrating a direct relationship between concentration and detector response.

  • Accuracy & Precision: Confirming the method provides correct results consistently.

  • Robustness: Assessing the method's reliability when small changes (e.g., pH, temperature) are made.[16]

By systematically comparing the effects of pH, stationary phase, and organic modifier, a scientist can move from a state of uncertainty to a robust, reliable, and well-understood analytical method for the challenging compound 5-nitro-1H-pyrrole-3-carboxylic acid.

References

  • Effect of mobile phase pH on reversed-phase HPLC separ
  • How does an acid pH affect reversed-phase chromatography separ
  • Exploring the Role of pH in HPLC Separ
  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. (2023, December 27).
  • Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16.
  • How does pH of the mobile phase affects the resolution on reversed-phase HPLC?
  • Polar Compounds. SIELC Technologies.
  • Identification of compounds and specific functional groups in the wavelength region 168-330 nm using gas chromatography with UV detection.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. (2009, August 12).
  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks.
  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. (2025, August 12).
  • 5-Nitro-1H-pyrazole-3-carboxylic acid. PubChem.
  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. (2021, November 15).
  • Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV.
  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • Developing HPLC Methods. Sigma-Aldrich.
  • Development and validation of a single robust HPLC method for the characterization of a pharmaceutical starting material and impurities from three suppliers using three separate synthetic routes. Journal of Pharmaceutical and Biomedical Analysis. (2000, August 15).

Sources

Comparative Spectroscopic Analysis: 5-Nitro-1H-pyrrole-3-carboxylic Acid vs. Isomeric Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Structural Elucidation, Isomer Differentiation, and Spectral Validation

Executive Summary: The Diagnostic Challenge

In the synthesis of 5-nitro-1H-pyrrole-3-carboxylic acid —a critical scaffold for antibacterial and kinase inhibitor discovery—regioselectivity is the primary failure mode. Direct nitration of pyrrole-3-carboxylic acid often yields a mixture of the desired 5-nitro product (target) and the 2-nitro isomer (sterically hindered impurity), with trace amounts of the 4-nitro isomer depending on the nitrating agent used.

Distinguishing these isomers by LC-MS is difficult due to identical molecular weights (MW 156.10). 1H NMR spectroscopy is the definitive "performance" metric for validating this compound. This guide provides a self-validating protocol to interpret the spectrum, specifically using coupling constants (


 values)  to definitively rule out isomeric impurities.

Experimental Protocol: Self-Validating NMR System

To ensure reproducible data that allows for precise coupling constant measurement, you must control solvent interaction and concentration.

Reagents & Equipment
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.

    • Why: Pyrrole carboxylic acids are poorly soluble in CDCl3. DMSO-d6 disrupts intermolecular H-bonding, sharpening the critical ring proton signals.

  • Instrument: 400 MHz or higher (500 MHz recommended for clear splitting resolution).

  • Sample Concentration: 10–15 mg in 0.6 mL solvent.

    • Note: Higher concentrations may cause line broadening of the NH/COOH protons due to exchange.[1]

Step-by-Step Workflow
  • Dissolution: Add DMSO-d6 to the solid. Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.

  • Acquisition:

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (D1): Set to 2.0 seconds (essential for accurate integration of the aromatic protons vs. the solvent peak).

    • Scans: 16–64 scans.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance resolution of fine coupling patterns.

Spectral Analysis: 5-Nitro vs. Alternatives

The core of this comparison is distinguishing the substitution pattern on the pyrrole ring.

The Target: 5-Nitro-1H-pyrrole-3-carboxylic acid
  • Structure: Substituents at positions 3 (COOH) and 5 (NO2).[2][3]

  • Protons: Located at positions 2 and 4 .[1]

  • Relationship: These protons are in a 1,3-relationship (meta-like) across the ring.

  • Key Diagnostic: Small "cross-ring" coupling constant (

    
    ).
    
The Impurity: 2-Nitro-1H-pyrrole-3-carboxylic acid[4]
  • Structure: Substituents at positions 2 (NO2) and 3 (COOH).

  • Protons: Located at positions 4 and 5 .[4]

  • Relationship: These protons are in a 1,2-relationship (vicinal).

  • Key Diagnostic: Larger vicinal coupling constant (

    
    ).
    
Comparative Data Table
Feature5-Nitro Isomer (Target) 2-Nitro Isomer (Impurity) 4-Nitro Isomer (Rare)
Proton Positions H2, H4H4, H5H2, H5
Coupling Type Meta-like (

)
Vicinal (

)
Meta-like (

)
Coupling Constant (

)
1.6 – 2.2 Hz 3.0 – 4.5 Hz 1.5 – 2.0 Hz
Multiplicity Doublets (d)Doublets (d)Doublets (d)
H2 Shift (

)
~7.8 ppm (Deshielded by COOH/NH)N/A~7.9 ppm
H4 Shift (

)
~7.4 ppm (Deshielded by NO2)~7.0 ppmN/A
NH Shift 13.0+ ppm (Broad)13.0+ ppm (Broad)13.0+ ppm (Broad)

Critical Insight: If you observe doublets with a splitting of ~3.8 Hz , your nitration occurred at the 2-position (adjacent to NH), and your product is the 2-nitro impurity , not the 5-nitro target.

Visual Logic: Decision Tree for Identification

Use the following logic flow to interpret your raw NMR data.

NMR_Logic cluster_legend Diagnostic Key Start Acquire 1H NMR in DMSO-d6 Count Count Aromatic Signals (Region 6.5 - 8.5 ppm) Start->Count TwoSignals Two Distinct Doublets Found? Count->TwoSignals MeasureJ Measure Coupling Constant (J) Difference in Hz between peaks TwoSignals->MeasureJ Yes J_Small J = 1.6 - 2.2 Hz MeasureJ->J_Small J_Large J = 3.0 - 4.5 Hz MeasureJ->J_Large Target CONFIRMED: 5-Nitro Isomer (Meta-coupling H2-H4) J_Small->Target Impurity REJECT: 2-Nitro Isomer (Vicinal coupling H4-H5) J_Large->Impurity Key1 H2-H4 Interaction = Small J Key2 H4-H5 Interaction = Large J

Figure 1: Logic workflow for distinguishing pyrrole-3-carboxylic acid nitro-isomers based on coupling constants.

Mechanistic Interpretation

Understanding why the shifts occur validates your assignment.

Chemical Shift Assignment ( )
  • H2 (~7.8 ppm): This proton is flanked by the pyrrole nitrogen (NH) and the carboxylic acid at C3.

    • Effect: The NH is electron-rich, but the adjacent C3-COOH is strongly electron-withdrawing (anisotropic deshielding). The proximity to the acidic center shifts H2 downfield relative to H4.

  • H4 (~7.4 ppm): This proton sits between the C3-COOH and the C5-NO2.

    • Effect: While NO2 is strongly withdrawing, the position is sterically crowded. In DMSO, H4 typically appears slightly upfield of H2, though they are close.

  • NH (~13.5 ppm): The pyrrole NH is highly acidic due to the electron-withdrawing nitro group. In DMSO, it forms a strong hydrogen bond with the solvent oxygen, pushing the shift to extreme downfield (often >13 ppm or invisible if wet).

Coupling Mechanism ( )[6]
  • Meta-Coupling (

    
    ):  In 5-nitro-pyrrole-3-carboxylic acid, H2 and H4 are separated by 4 bonds via the ring system. In 5-membered aromatic heterocycles, "W-coupling" or cross-ring coupling is efficient, leading to the characteristic 1.6–2.2 Hz  split.
    
  • Vicinal Coupling (

    
    ):  In the 2-nitro isomer, H4 and H5 are on adjacent carbons. The dihedral angle allows for stronger orbital overlap, resulting in a larger 3.0–4.5 Hz  split.
    

References

  • Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.[5] (Definitive text on pyrrole coupling constants and substituent effects).

  • Morgan, K. J., & Morrey, D. P. (1966).[5] Nitration of Pyrrole derivatives. Tetrahedron, 22(1), 57–62.[5] Link

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Organic Process Research & Development, 20(3), 661-667. Link

  • PubChem. (2025).[2] 4-Nitro-1H-pyrazole-3-carboxylic acid (Isomer comparison data). National Library of Medicine. Link

Sources

Comparative Mass Spectrometric Profiling: 5-Nitro-1H-pyrrole-3-carboxylic Acid vs. Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pyrrole-based pharmaceutical intermediates, distinguishing regioisomers is a critical quality control step.[1] 5-nitro-1H-pyrrole-3-carboxylic acid (MW: 156.10 Da) is frequently synthesized alongside its "ortho-like" isomer, 4-nitro-1H-pyrrole-3-carboxylic acid .[1]

While Nuclear Magnetic Resonance (NMR) is definitive, Mass Spectrometry (MS) offers a higher throughput method for rapid identification if the fragmentation mechanisms are understood.[1] This guide provides a technical comparison of the fragmentation patterns of the 5-nitro isomer against its 4-nitro alternative, focusing on the absence of the "ortho-effect" in the 5-nitro species as a primary diagnostic marker.[1]

Structural Context & Isomer Challenges

The core challenge lies in the proximity of the nitro (


) and carboxylic acid (

) functional groups.[1]
  • Target Compound (5-Nitro): The substituents are in a 1,3-relationship (meta-like) relative to the pyrrole ring structure.[1] Steric separation prevents direct interaction between the nitro oxygen and the carboxylic proton.

  • Alternative Isomer (4-Nitro): The substituents are adjacent (ortho-like).[1] This proximity facilitates intramolecular hydrogen transfer, leading to distinct fragmentation pathways (e.g., rapid water loss) absent in the 5-nitro target.[1]

Comparative Ionization Modalities: EI vs. ESI[1][2][3][4]

To fully characterize these molecules, researchers must utilize both "Hard" and "Soft" ionization techniques.[1][2]

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy State High Energy (70 eV)Low Energy (Soft Ionization)
Primary Utility Structural Fingerprinting. Forces fragmentation to reveal the substituent positions (regiochemistry).[1]Molecular Weight Confirmation. Preserves the

or

ion for purity assessment.[1]
Key Observation Extensive fragmentation. Molecular ion (

) often weak.
Base peak is usually the molecular ion. Minimal fragmentation without CID (Collision Induced Dissociation).
Preferred Mode Positive (

)
Negative (

) due to acidic proton.[1]

Detailed Fragmentation Mechanism[5]

The fragmentation logic relies on three competing pathways: Nitro-Nitrite Rearrangement , Decarboxylation , and the Ortho-Effect .[1]

Pathway A: Nitro-Nitrite Rearrangement (Characteristic of Nitroaromatics)

In both isomers, the nitro group can isomerize to a nitrite ester (


) under EI conditions.[1] This is followed by the loss of nitric oxide (

, 30 Da).[1]
  • Transition:

    
    .
    
  • Secondary Loss: Subsequent loss of

    
     (
    
    
    
    ) leads to
    
    
    .
Pathway B: Decarboxylation (Acid Characteristic)

The carboxylic acid moiety typically cleaves via loss of


 (

) or

(

).[1]
  • Transition:

    
    .
    
Pathway C: The Diagnostic "Ortho Effect" (The Differentiator)[1]
  • 4-Nitro Isomer (Alternative): The nitro oxygen abstracts the acidic proton from the adjacent carboxylic acid.[1] This leads to the expulsion of water (

    
    , 18 Da) or 
    
    
    
    radicals via a cyclic transition state.[1]
    • Result: Prominent peak at

      
       or 
      
      
      
      .[1]
  • 5-Nitro Isomer (Target): The substituents are too far apart for this cyclic mechanism.[1]

    • Result:Absence or significantly lower abundance of

      
      / 
      
      
      
      peaks compared to the 4-nitro isomer.[1] The 5-nitro isomer favors clean loss of
      
      
      (
      
      
      ) to form the cation at
      
      
      .
Visualization: Fragmentation Decision Tree

The following diagram illustrates the divergent pathways for the 5-nitro target versus the 4-nitro alternative.

G cluster_legend Legend key1 Target: 5-Nitro Isomer key2 Alternative: 4-Nitro Isomer key3 Common Intermediate M_Ion Molecular Ion (M+) m/z 156 Node_110 [M - NO2]+ m/z 110 (Dominant in 5-Nitro) M_Ion->Node_110 - NO2 (46 Da) Direct Cleavage Node_112 [M - CO2]+ m/z 112 M_Ion->Node_112 - CO2 (44 Da) Node_139 [M - OH]+ m/z 139 (Ortho Effect) M_Ion->Node_139 - OH (17 Da) Proximity Driven Node_138 [M - H2O]+ m/z 138 (Ortho Effect) M_Ion->Node_138 - H2O (18 Da) Proximity Driven Node_126 [M - NO]+ m/z 126 (Nitrite Rearrangement) M_Ion->Node_126 - NO (30 Da) Rearrangement Node_98 [M - NO - CO]+ m/z 98 Node_126->Node_98 - CO (28 Da)

Caption: Comparative fragmentation pathways. The 5-nitro isomer favors direct cleavage (


 110/112), while the 4-nitro isomer favors ortho-effect losses (

138/139).[1]

Experimental Protocols

To replicate these profiles, use the following standardized workflows.

Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol (HPLC grade).

  • Additives:

    • For ESI(+): Add 0.1% Formic Acid.

    • For ESI(-): Add 0.1% Ammonium Acetate (enhances deprotonation of COOH).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Instrument Parameters (Generic Q-TOF/Triple Quad)
ParameterSetting (ESI Negative)Setting (EI - Direct Probe)
Source Temp 350°C200°C
Capillary Voltage 2.5 kVN/A
Electron Energy N/A70 eV
Cone Voltage 30 V (Low fragmentation)N/A
Collision Energy 15-35 eV (Ramp for MS/MS)N/A

Data Summary: Diagnostic Ion Table

Use this table to interpret your mass spectrum.

m/z (approx)Ion IdentityOriginDiagnostic Value
156

Molecular IonBase peak in ESI; weak in EI.
139

Loss of HydroxylHigh in 4-nitro (Ortho effect). Low in 5-nitro.
138

Loss of WaterHigh in 4-nitro (Ortho effect). Absent/Trace in 5-nitro.
126

Nitro-Nitrite RearrangementCommon to both isomers.
112

DecarboxylationCommon, but often higher in 5-nitro due to lack of competing ortho-pathways.[1][3]
110

Nitro LossDominant in 5-nitro.
53

Pyrrole Ring FragmentGeneral ring disintegration.[1]

References

  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectrometry of Nitro-Compounds." NIST Chemistry WebBook, SRD 69. [Link][1]

  • Smith, R. M. "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience, 2nd Edition.[1] (General reference for Ortho-Effect mechanisms).

  • PubChem Database. "5-Nitro-1H-pyrrole-3-carboxylic acid - Compound Summary."[1] National Library of Medicine. [Link][1]

  • Yinon, J. "Mass spectral fragmentation pathways of nitroaromatic compounds." Mass Spectrometry Reviews, 1982.[1] (Foundational text on nitro-nitrite rearrangement).

Sources

A Senior Application Scientist's Guide to FTIR Spectral Analysis of Nitro and Carboxyl Groups in Pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with pyrrole-based compounds, accurate and efficient functional group characterization is paramount. This guide provides an in-depth comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of nitro (NO₂) and carboxyl (COOH) groups in pyrrole scaffolds, alongside alternative analytical techniques. The focus is on providing actionable insights and robust experimental protocols to ensure data integrity and confident structural elucidation.

The Power of Vibrational Spectroscopy: An Overview of FTIR

FTIR spectroscopy is a cornerstone technique for functional group identification in organic molecules.[1][2] The principle lies in the absorption of infrared radiation by a molecule, which excites vibrations of its constituent bonds (stretching, bending, etc.). Each functional group possesses a unique set of vibrational modes that absorb at characteristic frequencies, creating a distinct "fingerprint" in the infrared spectrum.[1][2] This makes FTIR a rapid and non-destructive method for confirming the presence or absence of key functional groups, such as the nitro and carboxyl moieties that are critical to the function of many pyrrole-containing pharmaceuticals and materials.[2]

Deciphering the Nitro Group (NO₂) Signature in Pyrroles

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the pyrrole ring. Its detection by FTIR is straightforward due to two intense and characteristic absorption bands.[3]

Core Vibrational Modes:

  • Asymmetric Stretching (νas): This high-frequency vibration involves the two N-O bonds stretching out of phase with each other.[4]

  • Symmetric Stretching (νs): In this mode, the two N-O bonds stretch in phase.[4]

When attached to an aromatic system like a pyrrole ring, these bands are typically observed in the following regions:

Vibrational ModeTypical Wavenumber Range (cm⁻¹)IntensityNotes
Asymmetric Stretch (νas)1550–1475StrongConjugation with the pyrrole ring shifts this band to a lower frequency compared to aliphatic nitro compounds.[5][6]
Symmetric Stretch (νs)1360–1290StrongThis band is also influenced by the electronic environment of the pyrrole ring.[5][6]

Causality in Spectral Shifts: The electron-donating nature of the pyrrole ring can engage in resonance with the nitro group. This delocalization of electron density slightly weakens the N-O bonds, causing their stretching vibrations to occur at a lower frequency (a redshift) compared to non-conjugated nitroalkanes.[5][7] This subtle shift provides valuable contextual information about the electronic interplay within the molecule.

Unraveling the Carboxyl Group (COOH) Spectrum in Pyrroles

The carboxyl group presents a more complex, yet highly informative, FTIR signature due to the presence of both a carbonyl (C=O) and a hydroxyl (O-H) group.

Key Vibrational Modes:

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Intensity & ProfileNotes
O-H Stretch3300–2500Strong & Very BroadThis broadness is the hallmark of a carboxylic acid and is due to extensive intermolecular hydrogen bonding, which creates a continuum of vibrational states.[8][9][10]
C=O Stretch1760–1700Strong & SharpIts position is sensitive to the molecular environment. Hydrogen bonding in dimeric structures, common for carboxylic acids, shifts this peak to a lower wavenumber (around 1710 cm⁻¹).[9][10] Conjugation with the pyrrole ring can also cause a redshift.[9]
C-O Stretch / O-H Bend1300–1200 / 1440–1395MediumThese bands arise from the coupling of C-O stretching and O-H in-plane bending vibrations and can further confirm the presence of the carboxyl group.

The Dimerization Effect: In the solid state or in concentrated solutions, carboxylic acids readily form hydrogen-bonded dimers. This has a profound and predictable effect on the FTIR spectrum. The O-H stretching becomes exceptionally broad, and the C=O stretching frequency decreases. Observing these features together provides strong, self-validating evidence for the presence of a carboxyl group.

A Comparative Analysis: FTIR vs. Alternative Techniques

While FTIR is an excellent first-pass tool for functional group identification, a comprehensive analysis often benefits from complementary techniques.[1][11][12]

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
FTIR Spectroscopy Infrared absorption causes molecular vibrations.Identifies functional groups.[1][2]Fast, non-destructive, minimal sample prep, cost-effective.Provides limited information on molecular connectivity; overlapping peaks can be challenging to interpret.[13]
Raman Spectroscopy Inelastic scattering of monochromatic light.Complements FTIR; excellent for symmetric non-polar bonds (e.g., C=C, C≡C). Can be used in aqueous solutions.[14][15]Minimal sample prep, non-destructive, high spatial resolution.[15]Fluorescence can interfere; weaker signal than FTIR for many functional groups.
NMR Spectroscopy (¹H, ¹³C) Nuclear spin transitions in a magnetic field.Detailed map of the carbon-hydrogen framework, chemical environment of atoms, and connectivity.[11][16]Provides unambiguous structural elucidation.Slower, requires more sample, more expensive instrumentation, requires deuterated solvents.
Mass Spectrometry (MS) Ionization of molecules and separation by mass-to-charge ratio.Determines molecular weight and fragmentation patterns.[1]Extremely sensitive, provides molecular formula information.Does not directly identify functional groups; often requires chromatographic coupling (e.g., GC-MS, LC-MS).

Expert Insight: For a pyrrole derivative, FTIR is the ideal starting point to quickly confirm the successful incorporation of nitro or carboxyl groups. If the FTIR spectrum is ambiguous or if detailed structural information is needed (e.g., to distinguish between isomers), ¹H and ¹³C NMR spectroscopy are indispensable.[10][17] Raman spectroscopy can be a powerful problem-solving tool, especially if strong fluorescence is not an issue.[14]

Self-Validating Experimental Protocol for FTIR Analysis

This protocol emphasizes steps that ensure data quality and trustworthiness. The KBr pellet method is described here, as it often yields higher sensitivity and classic transmission spectra ideal for library matching.[18][19]

Step-by-Step Methodology:

  • Sample and KBr Preparation:

    • Gently grind ~1-2 mg of the pyrrole sample to a fine powder using an agate mortar and pestle.

    • Add ~150-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr). Causality: KBr is used because it is transparent to infrared radiation in the mid-IR region and can form a solid, transparent matrix when pressed.[20]

    • Thoroughly mix the sample and KBr for 1-2 minutes until a homogenous, fine powder is obtained. Trustworthiness: Inadequate mixing leads to an uneven distribution of the sample in the pellet, causing a sloping baseline and inaccurate peak intensities.

  • Pellet Formation:

    • Transfer a small amount of the mixture into a pellet press die.

    • Apply pressure using a hydraulic press (typically 7-10 tons) for ~2 minutes to form a transparent or translucent pellet. Trustworthiness: A cloudy pellet indicates poor sample grinding, moisture contamination, or insufficient pressure, which will scatter the IR beam and degrade spectral quality.[21]

  • Data Acquisition:

    • Background Scan: Place an empty pellet holder (or a blank KBr pellet) in the spectrometer and run a background scan.[20] Causality: This is a critical self-validating step. It records the absorbance of atmospheric water and CO₂, which is then subtracted from the sample spectrum to ensure that these environmental peaks are not misinterpreted as sample features.

    • Sample Scan: Place the sample pellet in the holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The standard data collection range is 4000–400 cm⁻¹.[22]

  • Data Analysis:

    • Identify the characteristic peaks for the nitro and/or carboxyl groups using the reference tables provided above.

    • Examine the pyrrole ring vibrations, which typically appear in the 1600-1400 cm⁻¹ region, to confirm the integrity of the core structure.[23][24]

Alternative: Attenuated Total Reflectance (ATR)

For rapid screening or for samples that are difficult to grind (e.g., polymers, pastes), ATR-FTIR is an excellent alternative that requires minimal to no sample preparation.[21][22] A small amount of the sample is simply pressed against a high-refractive-index crystal (like diamond or zinc selenide).[20] While convenient, the penetration depth of the IR beam is shallow, which may result in lower sensitivity for minor components compared to the KBr pellet method.[18]

Visualizing the Process and Concepts

FTIR Experimental Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind 1. Grind Sample (~1-2 mg) Mix 2. Mix with KBr (~150-200 mg) Grind->Mix Press 3. Press Pellet (7-10 tons) Mix->Press Background 4. Acquire Background (Atmospheric Correction) Press->Background SampleScan 5. Acquire Sample Spectrum (16-32 scans) Background->SampleScan Process 6. Baseline & ATR Correction (if applicable) SampleScan->Process Identify 7. Identify Functional Groups (Peak Assignment) Process->Identify Report 8. Final Report Identify->Report

Caption: A streamlined workflow for reliable FTIR data acquisition.

Key Vibrational Modes of NO₂ and COOH Groups

Vibrational_Modes cluster_nitro Nitro Group (NO₂) cluster_carboxyl Carboxyl Group (COOH) node_nitro Asymmetric Stretch (1550-1475 cm⁻¹) Symmetric Stretch (1360-1290 cm⁻¹) node_carboxyl O-H Stretch (3300-2500 cm⁻¹, Broad) C=O Stretch (1760-1700 cm⁻¹) C-O Stretch / O-H Bend (1300-1200 cm⁻¹) Pyrrole Pyrrole Ring Pyrrole->node_nitro attached to Pyrrole->node_carboxyl attached to

Caption: Characteristic FTIR regions for nitro and carboxyl groups.

Conclusion

FTIR spectroscopy stands as an indispensable tool for the rapid and reliable identification of nitro and carboxyl functional groups in pyrrole-based compounds. By understanding the principles behind the characteristic vibrational frequencies and the influence of the molecular environment, researchers can confidently interpret spectral data. This guide provides the foundational knowledge, a robust and self-validating experimental protocol, and a comparative framework to integrate FTIR effectively into a multi-technique analytical workflow, ultimately accelerating research and development in medicinal chemistry and materials science.

References

  • Lord, R. C., & Miller, F. A. (1942). The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. The Journal of Chemical Physics, 10(6), 328-341. Available from: [Link]

  • Campos, J. V., et al. (2023). Raman Spectroscopy as a Tool for the Characterization of Pyrrole and Indole Cyanation via Vilsmeier-Haack Reaction. Journal of the Brazilian Chemical Society. Available from: [Link]

  • ResearchGate. (n.d.). Raman spectra of (a) pyrrole monomer and (b) poly(4-(3-pyrrolyl)butyric acid). Available from: [Link]

  • Kumar, S., et al. (2008). pH-dependent Raman study of pyrrole and its vibrational analysis using DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(3), 823-829. Available from: [Link]

  • Campos, J. V., et al. (2023). Raman Spectroscopy as a Tool for the Characterization of Pyrrole and Indole Cyanation via Vilsmeier-Haack Reaction. SciELO. Available from: [Link]

  • Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Available from: [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Available from: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available from: [Link]

  • ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of (A) polypyrrole (PPy). Available from: [Link]

  • WikiEducator. (n.d.). Chapter-17 Infrared spectroscopy (Vibrational Modes). Available from: [Link]

  • Maccallini, C., et al. (2016). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 21(11), 1469. Available from: [Link]

  • Acar, B., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ACG Publications. Available from: [Link]

  • Kintek. (2026). What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Available from: [Link]

  • UCLA Chemistry. (n.d.). IR: nitro groups. Available from: [Link]

  • Specac Ltd. (n.d.). Why should I be using KBr pellets in FTIR Spectroscopy. Available from: [Link]

  • ResearchGate. (n.d.). A DFT analysis of the vibrational spectra of nitrobenzene. Available from: [Link]

  • Study Mind. (n.d.). Organic Analysis - Identification of Functional Groups (A-Level Chemistry). Available from: [Link]

  • Semantic Scholar. (2011). Synthesis and Characterization of Polypyrrole (PPy) Thin Films. Available from: [Link]

  • Elveflow. (2025). Analytical Techniques Used in Organic Chemistry. Available from: [Link]

  • Caltech. (2018). Lecture # 12 – Local Mode Theory & The Vibrations of Functional Groups. Available from: [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Available from: [Link]

  • AZoM. (2012). Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Available from: [Link]

  • Goudarzi, M., et al. (2017). Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat. Food Chemistry, 221, 136-143. Available from: [Link]

  • Fiveable. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra of pure pyrrole before polymerization. Available from: [Link]

  • Ibrahim, M., et al. (2005). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 43, 921-929. Available from: [Link]

  • University of Texas at Dallas. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

  • University of Illinois. (n.d.). Nuclear Magnetic Resonances (NMR) Spectroscopy. Available from: [Link]

  • e-PG Pathshala. (n.d.). 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]

  • Kim, S., et al. (2025). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. ACS Omega. Available from: [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Available from: [Link]

  • Weng, X., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology. Available from: [Link]

  • Semantic Scholar. (2005). Density functional theory and FTIR spectroscopic study of carboxyl group. Available from: [Link]

  • Bavane, R. G., et al. (2023). Spectroscopic studies of some n-heterocyclic compounds. Journal of Technology, 11(8), 126-132. Available from: [Link]

  • ResearchGate. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires. Available from: [Link]

Sources

A Comparative Analysis of the Biological Activity of 5-Nitro vs. 4-Nitro Pyrrole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The strategic placement of a nitro group on the pyrrole scaffold is a critical determinant of a compound's biological activity. This guide provides an in-depth, data-driven comparison of 5-nitro and 4-nitro pyrrole derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of their structure-activity relationships across antimicrobial, anticancer, and anti-inflammatory applications.

Introduction: The Significance of Nitro-Isomers in Pyrrole Chemistry

Pyrrole-containing compounds are a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, can dramatically influence the molecule's physicochemical properties and, consequently, its biological efficacy. The position of this group—whether at the 4- or 5-position of the pyrrole ring—is not a trivial structural modification. It dictates the electronic distribution within the aromatic system, impacting molecular interactions with biological targets and ultimately shaping the compound's therapeutic potential and toxicity profile.[2] This guide will dissect these nuances, providing a clear comparison based on experimental evidence.

Antimicrobial Activity: A Tale of Two Isomers

The antimicrobial landscape for nitropyrroles reveals a fascinating dichotomy between the 4- and 5-nitro isomers. The position of the nitro group directly influences the compound's spectrum of activity and potency against both Gram-positive and Gram-negative bacteria.

A key study by Raimondi et al. (2020) on synthetic nitro-pyrrolomycins (nitro-PMs) provides a direct comparison of the bactericidal effects of these isomers.[3][4][5] Their findings highlight that the placement of the nitro group can selectively enhance activity against different bacterial species.

Key Findings:

  • (3,5-Dichloro-2-hydroxyphenyl)(5-nitro-1H-pyrrol-2-yl)methanone (a 5-nitro derivative) demonstrated potent activity against Staphylococcus aureus, a Gram-positive bacterium.[5]

  • (3,5-Dichloro-2-hydroxyphenyl)(4,5-dinitro-1H-pyrrol-2-yl)methanone , with a nitro group at the 4-position (in addition to the 5-position), showed remarkable bactericidal activity against the Gram-negative pathogen Pseudomonas aeruginosa.[5] This suggests that the presence of a 4-nitro group may be particularly advantageous for targeting Gram-negative bacteria.

The enhanced activity of the 4,5-dinitro derivative against P. aeruginosa is significant, as this pathogen is notoriously difficult to treat due to its impermeable outer membrane and efflux pumps.[5] The study posits that the increased lipophilicity and the specific electronic properties conferred by the 4-nitro group may facilitate membrane permeation and/or inhibit efflux mechanisms.[5]

Comparative Antimicrobial Data:
CompoundNitro Position(s)Target OrganismMinimal Bactericidal Concentration (MBC) (µM)Reference
(3,5-Dichloro-2-hydroxyphenyl)(5-nitro-1H-pyrrol-2-yl)methanone5-nitroStaphylococcus aureus30[5]
(3,5-Dichloro-2-hydroxyphenyl)(4,5-dinitro-1H-pyrrol-2-yl)methanone4,5-dinitroPseudomonas aeruginosa30[5]
4-Nitropyrrole-based 1,3,4-oxadiazole derivatives (various)4-nitroStaphylococcus aureus (MSSA)0.39 - 1.56[6]
4-Nitropyrrole-based 1,3,4-oxadiazole derivatives (various)4-nitroStaphylococcus aureus (MRSA)0.78 - 1.56[6]

Anticancer Activity: Positional Influence on Cytotoxicity

In the realm of oncology, the positioning of the nitro group on the pyrrole ring plays a crucial role in determining the cytotoxic potential of the resulting derivatives. The study by Raimondi et al. (2020) also sheds light on the differential anticancer activities of nitropyrrolomycin isomers against human colon (HCT116) and breast (MCF-7) cancer cell lines.[3][4][5]

Key Observations:

  • Derivatives with a nitro group at the 5-position generally exhibited potent cytotoxic activity against both HCT116 and MCF-7 cell lines.

  • The introduction of a second nitro group at the 4-position did not consistently lead to enhanced anticancer activity and, in some cases, resulted in a slight decrease in potency.

This suggests that for this class of compounds, the electronic and steric effects of a single nitro group at the 5-position may be optimal for interacting with the relevant anticancer targets.

Comparative Anticancer Data:
CompoundNitro Position(s)Cancer Cell LineIC50 (µM)Reference
(3,5-Dichloro-2-hydroxyphenyl)(5-nitro-1H-pyrrol-2-yl)methanone5-nitroHCT116 (Colon)5.0[5]
(3,5-Dichloro-2-hydroxyphenyl)(5-nitro-1H-pyrrol-2-yl)methanone5-nitroMCF-7 (Breast)7.5[5]
(3,5-Dichloro-2-hydroxyphenyl)(4,5-dinitro-1H-pyrrol-2-yl)methanone4,5-dinitroHCT116 (Colon)7.5[5]
(3,5-Dichloro-2-hydroxyphenyl)(4,5-dinitro-1H-pyrrol-2-yl)methanone4,5-dinitroMCF-7 (Breast)10.0[5]

These findings underscore the importance of precise structural modifications in optimizing the therapeutic index of anticancer agents, as even subtle changes in isomerism can significantly impact efficacy.

Anti-inflammatory Activity: An Area Ripe for Exploration

While substantial research has focused on the antimicrobial and anticancer properties of nitropyrroles, a direct comparative study of the anti-inflammatory activities of 4-nitro versus 5-nitro derivatives is less documented. However, the known mechanisms of anti-inflammatory action of other nitro-aromatic compounds provide a strong rationale for investigating these pyrrole isomers.

Nitro-derivatives are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the modulation of inflammatory signaling pathways. The electronic properties of the nitro group can influence the binding affinity of the molecule to the active sites of these enzymes.

Given the distinct electronic environments of the 4- and 5-positions on the pyrrole ring, it is highly probable that the corresponding nitro-isomers will exhibit differential inhibitory activities against key inflammatory targets. Further research in this area is warranted to elucidate these potential differences and to identify promising candidates for the development of novel anti-inflammatory drugs.

Mechanistic Insights and Structure-Activity Relationships

The observed differences in the biological activities of 4-nitro and 5-nitro pyrrole derivatives can be attributed to several key factors:

  • Electronic Effects: The nitro group is strongly electron-withdrawing. Its position on the pyrrole ring influences the electron density distribution, which in turn affects the molecule's ability to participate in hydrogen bonding, and other non-covalent interactions with biological targets.

  • Steric Hindrance: The size of the nitro group can create steric hindrance, influencing how the molecule fits into the binding pocket of an enzyme or receptor. The steric accessibility of the 4- and 5-positions is different, which can lead to distinct binding orientations and affinities.

  • Metabolic Stability: The position of the nitro group can affect the metabolic stability of the compound. Differences in metabolic pathways can lead to variations in the in vivo half-life and overall efficacy of the drug.

dot

Caption: Key factors influencing the biological activity of nitropyrrole isomers.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the biological activities of nitropyrrole derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Test nitropyrrole derivatives

  • Bacterial strains (e.g., S. aureus, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve the nitropyrrole derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight on appropriate agar plates. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Add 100 µL of CAMHB to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well of each test row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Controls:

    • Positive Control: Wells containing bacterial inoculum and CAMHB without any test compound.

    • Negative Control: Wells containing CAMHB only.

    • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compounds.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) of the bacteria.

dot

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock_Solution Prepare Compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution in 96-well Plate Stock_Solution->Serial_Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Serial_Dilution->Inoculate Controls Set up Positive, Negative, and Solvent Controls Inoculate->Controls Incubate Incubate at 37°C for 18-24h Controls->Incubate Read_MIC Determine MIC (Lowest Concentration with No Growth) Incubate->Read_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

  • Test nitropyrrole derivatives

  • Cancer cell lines (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitropyrrole derivatives in complete medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The available evidence strongly indicates that the positional isomerism of the nitro group on the pyrrole ring is a critical factor in determining the biological activity of these derivatives. While 5-nitro pyrroles have shown significant promise as anticancer agents, the incorporation of a 4-nitro group appears to be a valuable strategy for developing broad-spectrum antimicrobial agents, particularly against challenging Gram-negative bacteria.

Future research should focus on a systematic investigation of a wider range of 4-nitro and 5-nitro pyrrole derivatives to build a more comprehensive structure-activity relationship library. In particular, direct comparative studies on their anti-inflammatory properties are needed. Furthermore, mechanistic studies to elucidate the specific molecular targets and pathways affected by these isomers will be crucial for the rational design of next-generation pyrrole-based therapeutics.

References

  • Raimondi, M. V., Presentato, A., Li Petri, G., Buttacavoli, M., Ribaudo, A., De Caro, V., Alduina, R., & Cancemi, P. (2020). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Antibiotics (Basel, Switzerland), 9(6), 292. [Link]

  • Raimondi, M. V., Cascioferro, S., Schillaci, D., & Petruso, S. (2020). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Antibiotics, 9(6), 292. [Link]

  • Raimondi, M.V., Presentato, A., Li Petri, G., Buttacavoli, M., Ribaudo, A., De Caro, V., Alduina, R., Cancemi, P. (2020). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. MDPI. [Link]

  • Rane, R. A., Gutte, S. D., & Sahu, N. U. (2013). Synthesis and evaluation of novel 4-nitropyrrole-based 1,3,4-oxadiazole derivatives as antimicrobial and anti-tubercular agents. European journal of medicinal chemistry, 70, 49–58. [Link]

  • Wang, C. J., Lin, Y. L., & Lin, J. K. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 32(9), 839–844. [Link]

  • Hughes, C. C., & Trauner, D. (2016). Nitropyrrole natural products: isolation, biosynthesis and total synthesis. Organic & biomolecular chemistry, 14(24), 5390–5401. [Link]

  • Hughes, C. C., & Trauner, D. (2016). Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. Request PDF. [Link]

  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2381119. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]

  • D'Mello, S., & Srivastava, S. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

  • Bîcu, E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5122. [Link]

  • N/A. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Science.gov. [Link]

  • Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX. (n.d.). ResearchGate. [Link]

  • Singh, T., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega, 8(48), 45869-45885. [Link]

  • Cascioferro, S., & Raimondi, M. V. (2015). Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins. MDPI. [Link]

  • Zhang, Y., et al. (2021). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. Bioorganic & Medicinal Chemistry Letters, 48, 128250. [Link]

  • N/A. (2025). Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. MDPI. [Link]

  • N/A. (2026). Broad-Spectrum Anti-Infective Activity of Natural Compounds Pyrrolomycins, Marinopyrroles, and Their Analogs. ResearchGate. [Link]

  • N/A. (2021). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. MDPI. [Link]

  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (n.d.). ResearchGate. [Link]

  • Khanna, I. K., et al. (1997). Antiinflammatory 4,5-diarylpyrroles: synthesis and QSAR. Journal of Medicinal Chemistry, 40(11), 1619-1633. [Link]

  • Delclos, K. B., et al. (1992). Comparative tumorigenicity of nitrochrysene isomers in newborn mice. Carcinogenesis, 13(12), 2271-2275. [Link]

  • Iovine, V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. Molecules, 25(18), 4295. [Link]

  • Dholakia, S. P., et al. (2023). Synthesis and anti-inflammatory activity of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives. Journal of Medicinal and Pharmaceutical Allied Sciences, 12(1), 5732-5739. [Link]

Sources

A Comparative Guide to Purity Assessment of 5-nitro-1H-pyrrole-3-carboxylic acid for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides a comprehensive overview and comparison of analytical methodologies for assessing the purity of 5-nitro-1H-pyrrole-3-carboxylic acid, a heterocyclic building block of significant interest. We will delve into the technical nuances of various analytical techniques, offering field-proven insights to guide researchers, scientists, and drug development professionals in establishing robust and reliable purity assessment protocols.

The inherent reactivity of the pyrrole ring, coupled with the presence of a nitro group and a carboxylic acid moiety, necessitates a multi-faceted analytical approach to ensure the comprehensive characterization of 5-nitro-1H-pyrrole-3-carboxylic acid and the identification of potential impurities.

Understanding the Analyte: Physicochemical Properties and Potential Impurities

5-nitro-1H-pyrrole-3-carboxylic acid is a nitroaromatic heterocyclic compound. The nitration of pyrrole-3-carboxylic acid is a key synthetic step, and this reaction can yield various impurities. It is known that the nitration of pyrrole with mixed acid (sulfuric and nitric acid) can lead to polymerization.[1][2][3] A milder nitrating agent, such as nitric acid in acetic anhydride, is often employed to mitigate this, which primarily yields the 2-nitro isomer with the 3-nitro isomer as a minor product.[2][3]

Potential Impurities to Consider:

  • Isomeric Impurities: 2-nitro-1H-pyrrole-3-carboxylic acid and other positional isomers.

  • Starting Materials: Unreacted pyrrole-3-carboxylic acid.

  • By-products of Nitration: Dinitro- and trinitro-pyrrole derivatives, and products of oxidative degradation.

  • Polymeric Impurities: Arising from acid-catalyzed polymerization of the pyrrole ring.[1][2][3]

  • Residual Solvents: From synthesis and purification steps.

Comparative Analysis of Analytical Techniques for Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment. The table below compares the most relevant methods.

Analytical Technique Principle Strengths Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution, sensitivity, and quantification capabilities. Versatile for a wide range of compounds.Requires a suitable chromophore for UV detection. Method development can be time-consuming.Primary method for purity and impurity quantification.
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile and thermally stable compounds, including residual solvents. High sensitivity with specific detectors (e.g., ECD for nitro compounds).[4]Requires derivatization for non-volatile compounds like carboxylic acids.[5][6][7][8] Potential for thermal degradation of labile compounds.Analysis of residual solvents and volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information for identification of the main component and impurities. Quantitative NMR (qNMR) can determine purity without a specific reference standard.Lower sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret.Structural elucidation, identification of impurities, and absolute purity determination (qNMR).
Mass Spectrometry (MS) Ionization of molecules followed by separation of ions based on their mass-to-charge ratio.High sensitivity and specificity. Provides molecular weight and fragmentation information for structural elucidation. Can be coupled with HPLC or GC for enhanced separation and identification.Matrix effects can suppress ionization. Quantification requires stable isotope-labeled internal standards for best accuracy.Identification of unknown impurities and confirmation of molecular weight.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Can determine the purity of highly crystalline substances without the need for a reference standard.[9]Not suitable for amorphous or thermally labile compounds. Insensitive to impurities that are soluble in the solid matrix.[9]Orthogonal method for purity assessment of crystalline materials.

Recommended Primary Method: High-Performance Liquid Chromatography (HPLC)

For routine quality control and purity assessment of 5-nitro-1H-pyrrole-3-carboxylic acid, a validated reverse-phase HPLC method with UV detection is the recommended primary technique. The aromatic pyrrole ring and the nitro group provide a strong chromophore, enabling sensitive UV detection.

Experimental Protocol: A Starting Point for Method Development

This protocol provides a robust starting point for developing a specific and validated HPLC method.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a variable wavelength UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient from low to high acetonitrile concentration will likely be required to separate the main peak from more and less polar impurities. A suggested starting gradient is:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 320 nm (or DAD for full spectral analysis).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 0.5 mg/mL.

Rationale for Experimental Choices
  • C18 Column: The non-polar C18 stationary phase is well-suited for retaining and separating moderately polar compounds like 5-nitro-1H-pyrrole-3-carboxylic acid and its potential impurities.

  • Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention time reproducibility.

  • Gradient Elution: A gradient is crucial for eluting a wide range of potential impurities, from polar starting materials to more non-polar by-products, within a reasonable run time.

  • Dual Wavelength Detection: Monitoring at multiple wavelengths can help in detecting impurities that may have different UV maxima compared to the main compound. A DAD is highly recommended for assessing peak purity.

Method Validation: A Self-Validating System for Trustworthiness

Validation of the analytical method is a regulatory requirement and ensures the reliability of the generated data.[10][11] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11] This is demonstrated by the separation of the main peak from all known impurities and placebo peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[13] This is typically assessed over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[11] This is often determined by spike-recovery studies at different concentration levels.[14][15]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[10]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[16]

Orthogonal and Confirmatory Techniques

To ensure the highest level of confidence in the purity assessment, orthogonal analytical techniques should be employed.

Structural Confirmation and Impurity Identification
  • NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the synthesized 5-nitro-1H-pyrrole-3-carboxylic acid. The characteristic chemical shifts of the pyrrole ring protons and the carboxyl proton (typically a broad singlet around 12 ppm) provide definitive structural information.[17][18] Impurities can often be identified by the presence of unexpected signals.

  • Mass Spectrometry (MS): LC-MS is a powerful tool for identifying unknown impurities.[19] By coupling the HPLC separation with a mass spectrometer, the molecular weight of each eluting peak can be determined, providing crucial information for impurity identification.

Absolute Purity Determination
  • Quantitative NMR (qNMR): qNMR can be used to determine the absolute purity of 5-nitro-1H-pyrrole-3-carboxylic acid without the need for a characterized reference standard of the same compound. This is achieved by comparing the integral of a specific proton signal of the analyte to the integral of a certified reference material with a known purity, which is added to the sample at a known concentration.

  • Differential Scanning Calorimetry (DSC): For crystalline materials, DSC can provide an estimation of purity based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[9] This method is particularly useful as it is not dependent on the chemical structure of the impurities.

Workflow for Reference Standard Qualification

The qualification of a new batch of 5-nitro-1H-pyrrole-3-carboxylic acid as a reference standard is a critical process. The following diagram illustrates a typical workflow.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Impurity Profiling cluster_2 Phase 3: Purity Assignment cluster_3 Phase 4: Finalization A Synthesis and Purification of 5-nitro-1H-pyrrole-3-carboxylic acid B Structural Elucidation (NMR, MS, IR) A->B C Preliminary Purity Assessment (HPLC, GC for residual solvents) B->C D Identification of Potential Impurities (LC-MS, Synthesis of potential impurities) C->D E Development and Validation of Impurity Method (HPLC) D->E F Quantitative Analysis (Validated HPLC method) E->F H Mass Balance Calculation (100% - Impurities - Water - Residual Solvents - Non-combustible residue) F->H G Orthogonal Purity Assessment (qNMR, DSC) G->H I Issuance of Certificate of Analysis (CoA) H->I J Establishment as In-house Reference Standard I->J

Caption: Workflow for the qualification of a reference standard.

Conclusion

The purity assessment of 5-nitro-1H-pyrrole-3-carboxylic acid requires a well-defined and scientifically sound analytical strategy. A validated, high-performance liquid chromatography method serves as the cornerstone for routine purity and impurity determination. This should be complemented by orthogonal techniques such as NMR and mass spectrometry for structural confirmation and impurity identification, and qNMR or DSC for absolute purity assignment, particularly when establishing a reference standard. By adopting a multi-faceted approach and adhering to rigorous validation protocols, researchers and drug development professionals can ensure the quality and consistency of this important chemical entity, thereby safeguarding the integrity of their research and the safety of potential pharmaceutical products.

References

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. [Link]

  • Separation of N-Nitrosopyrrolidine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021). ResearchGate. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. [Link]

  • Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. EPA. [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2025, December 31). MDPI. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Link]

  • 5-Nitro-1H-pyrazole-3-carboxylic acid. PubChem. [Link]

  • A Rapid, Validated RP-HPLC Method for the Determination of Seven Volatile N-Nitrosamines in Meat. Scientific Research Publishing. [Link]

  • Pesticides. CPAChem. [Link]

  • The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing. [Link]

  • Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone. (1984, June 1). Semantic Scholar. [Link]

  • Impurity Control in the European Pharmacopoeia. EDQM. [Link]

  • Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. Semantic Scholar. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

  • Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure. (2022, November 4). MDPI. [Link]

  • BAM certified reference material catalogue 2007. BAM. [Link]

  • A Rapid, Validated RP-HPLC Method for the Determination of Seven Volatile N-Nitrosamines in Meat. ResearchGate. [Link]

  • Acids: Derivatization for GC Analysis. ResearchGate. [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Lietuvos mokslų akademija. [Link]

  • Pyrrole nitration. chem.libretexts.org. [Link]

  • Nitration of pyrrole with sulfuric and nitric acids. (2015, April 22). Chemistry Stack Exchange. [Link]

  • Reference Materials. Alpha Resources. [Link]

  • Pyrrole-3-carboxylic acid. PubChem. [Link]

  • Recent Advances in Decarboxylative Nitration of Carboxylic Acids. (2020, February 15). Chemical Review and Letters. [Link]

  • Testing Methods for Nitrosamines Monitoring in Pharmaceuticals: GC 1469. (2021, June 3). YouTube. [Link]

  • Synthesis, characterization, X-ray crystallographic study and in silico ADME predictions of functionalized nitropyrrole derivatives. ResearchGate. [Link]

  • Pharmacopeia-Grade Solvents for Unmatched Purity Standards. (2024, October 30). Purosolv. [Link]

  • Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. PubMed. [Link]

  • Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. (2021, January 12). YouTube. [Link]

  • Heterocyclic Compounds. SlideShare. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis: Benchmarking 5-nitro-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical research, the unambiguous confirmation of a compound's elemental composition is a non-negotiable cornerstone of quality and validity. For novel heterocyclic compounds like 5-nitro-1H-pyrrole-3-carboxylic acid, a molecule of interest in drug discovery, elemental analysis serves as the definitive gatekeeper, verifying its empirical formula and purity.

This guide provides an in-depth comparison of theoretical and expected experimental outcomes for the elemental analysis of 5-nitro-1H-pyrrole-3-carboxylic acid. We will delve into the causality behind the experimental choices, establish a self-validating protocol for Carbon, Hydrogen, and Nitrogen (CHN) analysis, and benchmark the target compound against a well-characterized analogue, 4-nitrobenzoic acid.

Theoretical Elemental Composition: The Gold Standard

The first step in any elemental analysis is the calculation of the theoretical composition from the molecular formula. This provides the ideal benchmark against which all experimental data will be measured.

Compound: 5-nitro-1H-pyrrole-3-carboxylic acid Molecular Formula: C₅H₄N₂O₄ Molecular Weight: 156.10 g/mol

Based on this, the theoretical elemental percentages are:

  • Carbon (C): 38.47%

  • Hydrogen (H): 2.58%

  • Nitrogen (N): 17.95%

Any experimentally derived value for a pure sample should closely align with these figures, typically within a ±0.4% margin of error, which is a widely accepted tolerance in the field.

The Benchmark: 4-Nitrobenzoic Acid (C₇H₅NO₄)

To provide context for our analysis, we will use 4-nitrobenzoic acid as a comparative benchmark. It is a structurally related, commercially available, and well-characterized compound.

Theoretical Composition (C₇H₅NO₄, MW: 167.12 g/mol )[1][2]:

  • Carbon (C): 50.31%

  • Hydrogen (H): 3.02%

  • Nitrogen (N): 8.38%

Experimental Protocol: CHN Combustion Analysis

The most common and reliable method for determining the carbon, hydrogen, and nitrogen content of an organic compound is automated CHN analysis, which is based on the principle of combustion.[3][4][5]

The Causality Behind the Method

This technique involves combusting a small, precisely weighed sample in a high-temperature furnace (approx. 1000°C) with an excess of oxygen.[5][6] This process quantitatively converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂).[3][5] The resultant gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector.[4][6] The instrument's software then back-calculates the elemental percentages based on the initial sample weight.

A Self-Validating Step-by-Step Protocol

Trustworthiness in elemental analysis is achieved through a rigorously validated system. This protocol incorporates calibration and checks to ensure data integrity.

  • Instrument Calibration:

    • Rationale: Before analyzing any unknown samples, the instrument must be calibrated to ensure its response is linear and accurate.

    • Procedure: A certified, high-purity standard, such as Acetanilide (C₈H₉NO; %C=71.09, %H=6.71, %N=10.36), is used.[7][8][9][10] Multiple, precisely weighed amounts of the standard (e.g., 1mg, 2mg, 3mg) are analyzed to generate a calibration curve. The instrument is considered calibrated when the experimental values for the standard consistently fall within the accepted tolerance (e.g., ±0.3%) of the theoretical values.[3]

  • Sample Preparation:

    • Rationale: The accuracy of the analysis is critically dependent on the quality and handling of the sample. The sample must be homogenous and free of solvent or moisture.[11]

    • Procedure:

      • Ensure the sample of 5-nitro-1H-pyrrole-3-carboxylic acid is a fine, homogenous powder. If necessary, gently grind the sample.

      • Dry the sample under vacuum to remove any residual solvent or water.

      • Using a microbalance, accurately weigh approximately 1-3 mg of the sample into a tin capsule.[5] The exact weight must be recorded with high precision.

      • Crimp the tin capsule to seal the sample, ensuring no loss of material. The tin capsule itself aids in a complete, rapid "flash" combustion inside the analyzer.[6]

  • Analysis Workflow:

    • Rationale: A systematic workflow including blanks and standards ensures the continued accuracy of the run.

    • Procedure:

      • Load the prepared samples into the instrument's autosampler.

      • The sequence should begin with several empty "blank" capsules to establish a baseline.

      • Run a calibration standard (e.g., Acetanilide) to verify the instrument's performance before analyzing the test samples.

      • Analyze the duplicate or triplicate samples of 5-nitro-1H-pyrrole-3-carboxylic acid.

  • Data Evaluation:

    • Rationale: The final results must be critically evaluated against the theoretical values and the performance of the standards.

    • Procedure:

      • The instrument software will provide the %C, %H, and %N values for each sample.

      • Calculate the average and standard deviation for the replicate samples.

      • Compare the experimental averages to the theoretical values. The deviation should be within ±0.4%.

Experimental Workflow Diagram

CHN_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh 1-3mg of Sample/ Standard (Acetanilide) p2 Encapsulate in Tin Foil p1->p2 p3 Load into Autosampler p2->p3 a1 Flash Combustion (~1000°C in O₂ stream) p3->a1 a2 Reduction of NOx to N₂ (over Copper) a1->a2 a3 Gas Separation (GC) a2->a3 a4 Detection (TCD) a3->a4 d1 Signal Integration a4->d1 d2 Calculation vs. Weight & Calibration d1->d2 d3 Final Report (%C, %H, %N) d2->d3

Caption: Workflow for CHN Elemental Analysis.

Comparative Data and Interpretation

The following table presents the theoretical data for our target compound and benchmark, alongside hypothetical experimental results to illustrate successful and problematic analyses.

CompoundSource%C%H%NInterpretation of Hypothetical Results
5-nitro-1H-pyrrole-3-carboxylic acid Theoretical 38.47 2.58 17.95 The ideal benchmark for a 100% pure sample.
Hypothetical (Good)38.612.6117.85Excellent agreement. The data strongly supports the assigned structure and indicates high purity. All values are within the acceptable ±0.4% range.
Hypothetical (Poor)39.853.1517.20Poor agreement. The high C and H values could suggest contamination with a hydrocarbon solvent. The low N value deviates significantly and questions the sample's integrity or identity.
4-Nitrobenzoic Acid Theoretical 50.31 3.02 8.38 The established benchmark for comparison.
Representative Data50.253.058.31This represents a typical, high-quality experimental result for the benchmark compound, validating the analytical method and instrument performance.
Field-Proven Insights: Interpreting Deviations
  • Low Carbon: Often indicates the presence of inorganic impurities (e.g., salts, silica gel from chromatography) or incomplete combustion.

  • High Hydrogen: The most common cause is the presence of residual water or hygroscopic behavior of the sample. Thorough drying is critical.

  • Deviating Nitrogen: Nitrogen values are often very telling. A low nitrogen value in a nitro compound could suggest impurities that lack nitrogen.

  • Consistent Deviation Across All Elements: If all percentages are proportionally low, it may indicate the presence of a non-combustible impurity or an element not being analyzed (e.g., sulfur, halogen).

By rigorously applying a validated protocol and comparing results to both theoretical values and a known benchmark, researchers can have high confidence in the elemental composition and purity of novel compounds like 5-nitro-1H-pyrrole-3-carboxylic acid, a critical step in advancing drug development and chemical science.

References

  • USA Analytical. USA-3040 - Acetanilide standard, 1g. Available from: [Link]

  • School of Chemical Sciences, University of Illinois. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. (2020). Available from: [Link]

  • Kanu, I., et al. (2014). Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. Available from: [Link]

  • The Royal Society of Chemistry. CHNS Elemental Analysers. (2008). Available from: [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. Available from: [Link]

  • Supporting Information for an article in RSC Advances. The Royal Society of Chemistry. (2013). Available from: [Link]

  • PubChem. 5-Nitro-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Swisłocka, R., et al. (2007). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. International Journal of Quantum Chemistry. Available from: [Link]

  • Desai, K., et al. Study of Novel Pyrrole Derivatives. International Journal of Pharmaceutical and Research Allied Sciences. Available from: [Link]

  • PubChem. 4-Nitrobenzoic Acid. National Center for Biotechnology Information. Available from: [Link]

  • NIST. Benzoic acid, 4-nitro-. NIST Chemistry WebBook, SRD 69. Available from: [Link]

  • El-Gohary, N., et al. (2012). Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. ARKIVOC. Available from: [Link]

  • LookChem. 1H-Pyrrole-2-carboxylic acid, 5-nitro-. Available from: [Link]

  • Kumar, R., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Available from: [Link]

Sources

Reactivity comparison of pyrrole-3-carboxylic acid vs 5-nitro derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Pyrrole-3-carboxylic acid and its 5-nitro derivatives (specifically 5-nitropyrrole-3-carboxylic acid). It is designed for researchers and medicinal chemists requiring a mechanistic understanding of how the introduction of a nitro group at the C5 position fundamentally alters the electronic landscape and reactivity profile of the pyrrole scaffold.

Executive Summary

The transition from Pyrrole-3-carboxylic acid (P3CA) to 5-Nitropyrrole-3-carboxylic acid (5-NP3CA) represents a shift from an electron-rich, acid-sensitive nucleophile to an electron-deficient, acidic electrophile. While P3CA is defined by its susceptibility to Electrophilic Aromatic Substitution (EAS) and oxidative instability, the 5-nitro derivative is characterized by robust stability, enhanced N-H acidity, and a unique reactivity profile favoring Nucleophilic Aromatic Substitution (SNAr) and reduction pathways.

FeaturePyrrole-3-carboxylic acid (P3CA)5-Nitropyrrole-3-carboxylic acid (5-NP3CA)
Electronic Nature

-Excessive (Nucleophilic)

-Deficient (Electrophilic character)
Primary Reactivity Electrophilic Aromatic Substitution (EAS)Nucleophilic Aromatic Substitution (SNAr), Reduction
NH Acidity (pKa) Weakly acidic (~17.5)Moderately acidic (~10–11)
Stability Prone to acid-catalyzed polymerizationStable to acid; potentially explosive if dry/heated
Key Application Building block for porphyrins, alkaloidsPrecursor for amino-pyrrole scaffolds (drug synthesis)

Electronic Structure & Mechanistic Basis[1]

The Pyrrole-3-Carboxylic Acid Scaffold

Pyrrole is a


-excessive heterocycle. The lone pair on the nitrogen atom is delocalized into the ring, creating a dipole where the ring carbons are electron-rich and the nitrogen is electron-poor.
  • Effect of C3-COOH: The carboxylic acid at C3 is an electron-withdrawing group (EWG). It deactivates the ring relative to unsubstituted pyrrole but directs incoming electrophiles primarily to the C5 position .[1]

  • Resonance: The resonance hybrid shows significant negative charge density at C2 and C5.[1] However, the C3-carbonyl group withdraws density from C2 (ortho-like), leaving C5 (meta-like) as the most nucleophilic site.

The 5-Nitro Effect

Introducing a nitro group at C5 acts as a "reactivity switch."[1]

  • Synergistic Deactivation: Both the C3-COOH and C5-NO

    
     groups are strong EWGs. They drain 
    
    
    
    -electron density from the ring, effectively neutralizing the nucleophilicity of the pyrrole carbons.
  • N-H Acidity: The electron-withdrawing nature of the nitro group stabilizes the pyrrolide anion (conjugate base) via resonance, drastically lowering the pKa of the N-H proton.

ElectronicEffects cluster_effects Reactivity Consequences P3CA Pyrrole-3-COOH (Electron Rich) NP3CA 5-Nitro-Pyrrole-3-COOH (Electron Deficient) P3CA->NP3CA Nitration (Electrophilic Substitution) Nitro 5-Nitro Group (Strong EWG) Nitro->NP3CA Inductive & Resonance Withdrawal EAS EAS Inhibited NP3CA->EAS Acidity NH Acidity Increased (pKa drops ~6 units) NP3CA->Acidity SNAr SNAr Enabled NP3CA->SNAr

Figure 1: Impact of 5-nitro substitution on the electronic landscape of pyrrole-3-carboxylic acid.

Detailed Reactivity Profiles

Electrophilic Aromatic Substitution (EAS)
  • P3CA: Reacts readily with electrophiles (halogens, nitronium ions).

    • Regioselectivity: The C5 position is favored.[1][2] The C3-COOH group sterically hinders C2 and electronically deactivates it more than C5.[1]

    • Risk: In strong acids, P3CA can undergo polymerization (trimerization) due to protonation at C3 or C2 disrupting aromaticity.[1]

  • 5-NP3CA: Inert to standard EAS. The ring is too electron-deficient.[1] Further nitration or halogenation requires forcing conditions and often fails or leads to ring destruction.[1]

Acidity and N-Alkylation
  • P3CA: The N-H proton is not very acidic (pKa

    
     17.5 in DMSO).[1] Deprotonation requires strong bases (NaH, KOtBu).[1] N-alkylation often competes with C-alkylation (at C2/C5) due to the ambident nature of the pyrrolyl anion.
    
  • 5-NP3CA: The N-H proton is significantly more acidic (Estimated pKa

    
     10–11).
    
    • Implication: It can be deprotonated with mild bases (carbonates, DBU).[1]

    • N-Alkylation:[3] Proceeds cleanly with high selectivity for the nitrogen atom, as the ring carbons are deactivated nucleophiles.[1]

Nucleophilic Aromatic Substitution (SNAr)

This is the most distinct difference.[1]

  • P3CA: Does not undergo SNAr.[1]

  • 5-NP3CA: The nitro group activates the ring toward nucleophilic attack. If a leaving group (like a halogen) is present at C2 or C4, the nitro group at C5 facilitates displacement by stabilizing the Meisenheimer complex intermediate. Even without a leaving group, the nitro group itself can sometimes be displaced by potent nucleophiles in "cine" or "tele" substitutions, though this is less common.

Experimental Protocols & Data

Synthesis: Nitration of Pyrrole-3-Carboxylic Acid

Context: Direct nitration with mixed acids (


) often causes polymerization of P3CA.[1] A milder protocol using acetyl nitrate is required.[1]

Protocol:

  • Reagent Preparation: Prepare acetyl nitrate in situ by slowly adding fuming

    
     (1.0 eq) to acetic anhydride (excess) at 0°C. Caution: Exothermic.[1]
    
  • Addition: Add the acetyl nitrate solution dropwise to a solution of Pyrrole-3-carboxylic acid (or its methyl ester) in acetic anhydride at -10°C.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (P3CA stains red with Ehrlich’s reagent; Nitro derivative does not).[1]

  • Quench: Pour onto ice-water. The product, 5-nitropyrrole-3-carboxylic acid , typically precipitates as a solid.

  • Purification: Recrystallize from ethanol/water.

    • Yield: Typically 60–75%.[1]

    • Regioselectivity: >90% C5-nitro isomer.[1][4] (C2-nitro is the minor byproduct).[1]

Reduction: Converting 5-Nitro to 5-Amino

Context: 5-Aminopyrrole-3-carboxylic acids are unstable and sensitive to oxidation. They are usually generated and used immediately or protected.[1]

Protocol (Catalytic Hydrogenation):

  • Setup: Dissolve 5-nitropyrrole-3-carboxylic acid ester in MeOH.

  • Catalyst: Add 10 wt% Pd/C.

  • Conditions: Hydrogenate at 30 psi

    
     for 4 hours at RT.
    
  • Workup: Filter through Celite under an inert atmosphere (

    
    ).
    
  • Usage: The filtrate containing the 5-amino derivative should be acylated immediately (e.g., with an acid chloride) to form a stable amide.[1]

Visualizing the Reaction Pathways

ReactionPathways Start Pyrrole-3-Carboxylic Acid (P3CA) Nitration Nitration (Ac2O, HNO3, 0°C) Start->Nitration NitroProduct 5-Nitro-Pyrrole-3-COOH (5-NP3CA) Nitration->NitroProduct Major Product (C5) Reduction Reduction (H2, Pd/C) NitroProduct->Reduction NAlkylation N-Alkylation (K2CO3, R-X) NitroProduct->NAlkylation AminoProduct 5-Amino-Pyrrole-3-COOH (Unstable Nucleophile) Reduction->AminoProduct NAlkylated N-Alkyl-5-Nitro-Pyrrole NAlkylation->NAlkylated Facile due to high acidity

Figure 2: Synthetic workflow connecting P3CA to its nitro and amino derivatives.

References

  • Morgan, K. J., & Morrey, D. P. (1966).[5][6] Nitropyrroles—II: The nitration of pyrrole.[1][7] Tetrahedron, 22(1), 57-62.[5][6] Link

  • Anderson, H. J. (1957).[1] Pyrrole chemistry: The nitration of 1-methylpyrrole.[1] Canadian Journal of Chemistry, 35(1), 23-29.[5][6] Link

  • Laha, J. K., et al. (2020).[1][3] Regioselective Acylation of Electron-Rich Pyrroles.[1][3] Organic Letters, 22(4), 1442-1447. Link

  • Herath, A., & Cosford, N. D. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives. Organic Letters, 12(22), 5182-5185. Link

  • Illuminati, G., & Stegel, F. (1983). Nucleophilic Heteroaromatic Substitution.[1] Advances in Heterocyclic Chemistry, 34, 305-444. (Context on Nitro-activation in pyrroles).

Sources

A Comparative Guide to Validating Synthetic Pathways for the Scale-Up of 5-nitro-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-nitro-1H-pyrrole-3-carboxylic acid is a pivotal heterocyclic building block in the landscape of modern drug discovery and materials science. Its unique electronic and structural properties, conferred by the electron-withdrawing nitro and carboxylic acid groups on the π-excessive pyrrole core, make it a valuable precursor for synthesizing complex molecular architectures. However, transitioning from bench-scale synthesis to large-scale production presents significant challenges, primarily centered on cost, safety, and, most critically, isomeric purity. The inherent reactivity of the pyrrole ring can lead to a mixture of nitrated isomers, posing significant purification hurdles that can render a synthetic route economically unviable at scale.

This guide provides an in-depth comparison of two distinct synthetic strategies for the production of 5-nitro-1H-pyrrole-3-carboxylic acid. We will move beyond a simple listing of steps to dissect the underlying chemical principles, evaluate the practicalities of each approach for scale-up, and provide detailed, field-tested protocols. Our objective is to equip researchers, process chemists, and drug development professionals with the critical data and insights needed to select and validate the most efficient and robust pathway for their manufacturing needs.

Retrosynthetic Analysis: Two Divergent Strategies

A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. The core challenge lies in achieving absolute regiocontrol during the introduction of the nitro group onto the pyrrole scaffold. This leads to two fundamentally different approaches:

  • Pathway A (Build-then-Nitrate): This classical approach involves the initial construction of the 1H-pyrrole-3-carboxylic acid core, followed by a carefully controlled electrophilic nitration step. The success of this route hinges on the directing effects of the pre-existing carboxylic acid group to achieve the desired C-5 substitution.

  • Pathway B (Positional Control via Ipso-Nitration): A more modern strategy that prioritizes regiochemical purity from the outset. This pathway involves installing a functional handle—in this case, a boronic acid—at the C-5 position, which is then selectively replaced by a nitro group in a high-fidelity ipso-nitration reaction.

G cluster_A Pathway A: Build-then-Nitrate cluster_B Pathway B: Ipso-Nitration Target 5-Nitro-1H-pyrrole-3-carboxylic acid A1 Nitration Target->A1 C-N bond formation B1 Ipso-Nitration Target->B1 C-N for C-B swap A2 1H-Pyrrole-3-carboxylic acid A1->A2 A3 Pyrrole Ring Formation A2->A3 A4 Acyclic Precursors A3->A4 B2 5-Boronyl-1H-pyrrole-3-carboxylic acid B1->B2 B3 Regioselective Borylation B2->B3 B4 1H-Pyrrole-3-carboxylic acid B3->B4

Caption: Retrosynthetic analysis of 5-nitro-1H-pyrrole-3-carboxylic acid.

Pathway A: The Classical "Build-then-Nitrate" Approach

This strategy is predicated on a two-stage process: the efficient synthesis of the pyrrole nucleus followed by a regioselective nitration. While seemingly straightforward, the success of this pathway is entirely dependent on controlling the electrophilic substitution on a sensitive heterocyclic ring.

Causality Behind Experimental Choices

The pyrrole ring is highly activated towards electrophilic attack, but it is also notoriously prone to acid-catalyzed polymerization.[1][2] Therefore, standard nitrating conditions, such as mixed sulfuric and nitric acid, are unsuitable and lead to extensive decomposition.[2] The method of choice must be a mild nitrating agent, with acetyl nitrate, generated in situ from nitric acid and acetic anhydride, being the historical reagent of choice for sensitive substrates.[3]

The critical factor for this pathway's viability is regioselectivity. Electrophilic substitution on an unsubstituted pyrrole ring overwhelmingly favors the C-2 (α) position due to superior stabilization of the cationic intermediate (the "sigma complex").[4][5] However, the presence of the electron-withdrawing carboxylic acid group at the C-3 position deactivates the ring, particularly the adjacent C-2 and C-4 positions. This deactivation electronically disfavors attack at these sites, thereby directing the incoming nitronium ion (NO₂⁺) to the only remaining activated α-position: C-5.[6] This directing effect is the cornerstone upon which Pathway A is built.

Experimental Protocols
Step A1: Synthesis of Ethyl 1H-pyrrole-3-carboxylate

This procedure adapts a Hantzsch-type pyrrole synthesis, which is robust and amenable to scale-up.

  • Preparation of Ethyl β-aminocrotonate: In a round-bottom flask equipped with a Dean-Stark apparatus, combine ethyl acetoacetate (1.0 eq), toluene (2.0 M), and ammonium acetate (1.2 eq).

  • Heat the mixture to reflux, allowing for the azeotropic removal of water. Monitor the reaction by TLC until the ethyl acetoacetate is consumed.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ethyl β-aminocrotonate is typically used without further purification.

  • Cyclization: In a separate, appropriately sized reactor, dissolve the crude ethyl β-aminocrotonate (1.0 eq) in ethanol (1.0 M).

  • Add chloroacetaldehyde (1.1 eq, as a 50 wt% solution in water) dropwise while maintaining the temperature below 40 °C.

  • After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the formation of the product by LC-MS.

  • Upon completion, cool the mixture and concentrate under reduced pressure to remove the bulk of the ethanol.

  • Dilute the residue with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel chromatography or recrystallization to afford ethyl 1H-pyrrole-3-carboxylate.

Step A2: Saponification to 1H-Pyrrole-3-carboxylic acid
  • Dissolve ethyl 1H-pyrrole-3-carboxylate (1.0 eq) in a mixture of ethanol and water (3:1 v/v).

  • Add sodium hydroxide (2.0 eq) and heat the mixture to 60 °C until the ester is fully consumed (monitor by TLC).

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 2M HCl.

  • The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1H-pyrrole-3-carboxylic acid.

Step A3: Nitration to 5-nitro-1H-pyrrole-3-carboxylic acid

Safety Note: Fuming nitric acid and acetic anhydride are highly corrosive and reactive. This procedure must be conducted in a certified fume hood with appropriate personal protective equipment.

  • In a three-neck flask equipped with a thermometer, dropping funnel, and nitrogen inlet, cool acetic anhydride (10 vol/wt of substrate) to -10 °C with an ice-salt bath.

  • Add fuming nitric acid (≥90%, 1.1 eq) dropwise to the stirred acetic anhydride, ensuring the temperature does not exceed 0 °C. Stir the resulting acetyl nitrate solution at this temperature for 30 minutes.

  • In a separate flask, dissolve 1H-pyrrole-3-carboxylic acid (1.0 eq) in a minimum amount of acetic anhydride.

  • Add the solution of the pyrrole dropwise to the cold acetyl nitrate solution, maintaining the internal temperature between -10 °C and -5 °C.

  • Stir the reaction mixture at -5 °C for 1-2 hours, monitoring for completion by HPLC.

  • Once complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The product will precipitate. Allow the ice to melt completely, then collect the solid by filtration.

  • Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the crude product under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water) will yield purified 5-nitro-1H-pyrrole-3-carboxylic acid.

G A1 Ethyl Acetoacetate + Ammonium Acetate A2 Ethyl β-aminocrotonate A1->A2 Condensation A4 Ethyl 1H-pyrrole-3-carboxylate A2->A4 Hantzsch Cyclization A3 Chloroacetaldehyde A3->A4 A5 1H-Pyrrole-3-carboxylic acid A4->A5 Saponification (NaOH) A6 5-Nitro-1H-pyrrole-3-carboxylic acid A5->A6 Nitration (fuming HNO₃ / Ac₂O)

Caption: Workflow for Pathway A: Build-then-Nitrate.

Pathway B: The Modern "Ipso-Nitration" Approach

This state-of-the-art strategy circumvents the inherent regioselectivity challenges of direct nitration by installing a placeholder group—a boronic acid—which can be cleanly and selectively substituted. This approach offers a superior level of control, which is highly desirable for large-scale synthesis where purity and batch-to-batch consistency are paramount.

Causality Behind Experimental Choices

The logic of this pathway is to avoid a competitive electrophilic substitution reaction altogether. Instead, it relies on two highly reliable and regioselective transformations:

  • C-H Borylation: Directing a borylation reaction to the C-5 position of the pyrrole ring. This can be achieved with high selectivity on a suitably N-protected pyrrole-3-carboxylate.

  • Ipso-Nitration: The term "ipso" refers to substitution occurring at the position already occupied by a non-hydrogen substituent. The C-B bond of an aryl boronic acid is susceptible to cleavage and replacement by various groups. Recent advancements have shown that this transformation can be achieved with fuming nitric acid, proceeding through a proposed radical mechanism.[7] This reaction is exceptionally clean, often avoiding the formation of isomeric byproducts that plague traditional nitrations.[7] The result is a direct and unambiguous route to the desired C-5 nitro isomer.

Experimental Protocols
Step B1 & B2: Synthesis and Saponification of 1H-Pyrrole-3-carboxylic acid
  • This process is identical to Steps A1 and A2 in Pathway A.

Step B3: N-Protection
  • Suspend 1H-pyrrole-3-carboxylic acid (1.0 eq) in dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O, 2.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). The Boc group protects both the nitrogen and the carboxylic acid (as a mixed anhydride which rearranges).

  • Quench the reaction with water, separate the layers, and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over sodium sulfate, and concentrate to yield the crude N-Boc protected pyrrole, which can be used directly.

Step B4: Regioselective C-5 Borylation
  • Dissolve the N-Boc protected pyrrole (1.0 eq) in a suitable solvent like THF.

  • Cool the solution to -78 °C under a nitrogen atmosphere.

  • Add a strong base such as s-BuLi or LDA (1.1 eq) dropwise to deprotonate the C-5 position.

  • After stirring for 1 hour at -78 °C, add triisopropyl borate (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding aqueous HCl (1M).

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate. Purification by column chromatography yields the N-Boc-5-(dihydroxyboranyl)-1H-pyrrole-3-carboxylic acid derivative.

Step B5: Ipso-Nitration and Deprotection

Safety Note: Fuming nitric acid is highly corrosive. This procedure must be conducted with extreme care in a certified fume hood.

  • Dissolve the boronic acid derivative (1.0 eq) in a suitable solvent like acetonitrile.

  • Cool the solution to 0 °C.

  • Add fuming nitric acid (≥90%, 1.5-2.0 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C, monitoring for completion by LC-MS. The reaction often proceeds rapidly.

  • Upon completion, quench the reaction by pouring it into a stirred mixture of ice and a reducing agent like sodium sulfite solution to neutralize excess oxidant.

  • Extract the product with ethyl acetate. During this workup, the acidic conditions will also cleave the N-Boc protecting group.

  • Wash the combined organic layers with water and brine, then dry over sodium sulfate.

  • Concentrate the solution and purify the residue by recrystallization to afford high-purity 5-nitro-1H-pyrrole-3-carboxylic acid.

G B1 1H-Pyrrole-3-carboxylic acid B2 N-Boc Protected Pyrrole B1->B2 Protection (Boc₂O) B3 N-Boc-5-boronyl-pyrrole-3-carboxylate B2->B3 Directed Borylation B4 5-Nitro-1H-pyrrole-3-carboxylic acid B3->B4 Ipso-Nitration & Deprotection (fuming HNO₃)

Caption: Workflow for Pathway B: Ipso-Nitration.

Comparative Analysis for Scale-Up

ParameterPathway A: Build-then-NitratePathway B: Ipso-NitrationJustification
Overall Yield ModerateModerate to HighPathway A yield is highly dependent on the selectivity of the nitration step. Even a small percentage of isomeric impurities can significantly lower the isolated yield of the desired product. Pathway B typically provides a cleaner product, leading to higher isolated yields.
Number of Steps 3 (from acid)4 (from acid)Pathway B involves an additional protection/deprotection and borylation sequence, making it a longer route on paper.
Regioselectivity Good to Very GoodExcellent (>99%)This is the key differentiator. Pathway A relies on electronic directing effects, which can still allow for minor isomer formation (e.g., 2-nitro or 4-nitro). Pathway B's ipso-substitution mechanism provides near-perfect regiocontrol.
Reagent Cost ModerateHighThe reagents for borylation (strong organolithium bases, borate esters) and Boc protection are significantly more expensive than the bulk reagents used in Pathway A.
Safety Concerns HighVery HighBoth pathways use fuming nitric acid. However, Pathway B also requires the use of pyrophoric organolithium reagents at cryogenic temperatures, which demands specialized equipment and handling protocols for scale-up.
Purification Potentially DifficultStraightforwardRemoving closely related positional isomers from Pathway A can require extensive chromatography, which is undesirable at scale. The clean product profile from Pathway B simplifies purification to a simple recrystallization or wash.
Scalability ModerateGoodWhile Pathway A has fewer steps, the potential for difficult purification limits its scalability. The operational complexity of Pathway B is higher, but the resulting product purity makes downstream processing much more efficient and predictable, a hallmark of a truly scalable process.

Expert Recommendation and Conclusion

From the perspective of a Senior Application Scientist focused on process robustness and final product quality, Pathway B (Ipso-Nitration) is the recommended strategy for scaling up the synthesis of 5-nitro-1H-pyrrole-3-carboxylic acid.

The primary justification for this recommendation is the guarantee of regiochemical purity . In pharmaceutical manufacturing, controlling impurities is paramount. The risk of generating difficult-to-separate positional isomers in Pathway A presents a significant process liability. These impurities can impact the efficacy and safety of a final active pharmaceutical ingredient (API) and would necessitate costly and demanding analytical validation and purification protocols.

While Pathway B is longer and involves more expensive and hazardous reagents (organolithiums), these are well-understood challenges in the chemical industry for which established scale-up technologies and safety procedures exist. The investment in these upfront operational complexities is offset by the profound simplification of downstream processing. A cleaner reaction crude that requires minimal purification beyond a recrystallization is vastly superior from a process efficiency, cost, and quality control standpoint.

References

  • Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. [Link]

  • Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Retrieved from [Link]

  • Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. [Link]

  • Canadian Science Publishing. (n.d.). THE FEIST SYNTHESIS OF PYRROLE-3-CARBOXYLIC ESTERS. Canadian Journal of Chemistry. [Link]

  • Pyrrole reaction. (n.d.). SlideShare. Retrieved from [Link]

  • M'hamed, M. O. (2015). Clean and Efficient One-Pot Synthesis of New 2-Oxo-2,3-Dihydro-1H-Pyrrole-3-Carboxylic Acid and 2-Oxo-1,2-Dihydro-Pyridine-3-Carboxylic Acid Derivatives through Ball Milling under Catalyst-Free and Solvent-Free Conditions. Research & Reviews: Journal of Chemistry, 4(4). [Link]

  • Formation of 3-aminocrotonitrile anion and subsequent synthesis of pyrroles. (n.d.). ResearchGate. Retrieved from [Link]

  • Syrris. (n.d.). Pyrrole-3-carboxylic acid derivatives. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, February 28). Regioselectivity in electrophilic substitution of pyrrole. [Link]

  • SciSpace. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Synthesis of "C-Enriched Pyrrole from 2-¹³C D-Galactose. [Link]

  • University of Huddersfield Repository. (n.d.). The Zav'yalov Pyrrole Synthesis Revisited: Some Derivatives of 3-Hydroxy. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Positional selectivity in reactions of pyrrole and its N-substituted derivatives with electrophiles. [Link]

  • Li, J. J., & Lim, C. S. (2020). Recent Advancements in Pyrrole Synthesis. Molecules, 25(4), 839. [Link]

  • Scribd. (n.d.). Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. [Link]

  • ResearchGate. (n.d.). Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. [Link]

  • Semantic Scholar. (n.d.). Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. [Link]

  • ResearchGate. (n.d.). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. [Link]

  • Chemistry Stack Exchange. (2015, April 22). Nitration of pyrrole with sulfuric and nitric acids. [Link]

  • ResearchGate. (n.d.). Synthetic procedure for 5-(carboxycarbonyl)-1H-pyrrole-3-carboxylic acid (compound 1a). [Link]

  • ResearchGate. (n.d.). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. 2(3), 187-192. [Link]

  • Murray, J. I., Silva Elipe, M. V., Baucom, K. D., Brown, D. B., Quasdorf, K., & Caille, S. (2022). Ipso Nitration of Aryl Boronic Acids Using Fuming Nitric Acid. The Journal of Organic Chemistry, 87(4), 1977–1985. [Link]

Sources

Advanced XRD Validation Protocols for Nitropyrrole Polymorphs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitropyrrole Challenge

Nitropyrrole derivatives (specifically 2-nitropyrrole and 3-nitropyrrole) present a unique crystallographic challenge in drug development and energetic materials research. These planar aromatic systems are prone to polymorphism and pseudo-symmetry due to the rotational freedom of the nitro group (


) and weak intermolecular hydrogen bonding (

).

Standard "fingerprinting" validation methods often fail to distinguish between subtle phase impurities or rotationally disordered conformers. This guide compares the industry "Gold Standard" (Single Crystal XRD) against an Integrated High-Resolution PXRD Validation Workflow —a modern alternative that offers bulk-phase certainty where single crystals fail.

Part 1: Comparative Analysis of Validation Methodologies

In the validation of nitropyrrole crystals, researchers typically choose between Single Crystal XRD (SC-XRD) and Powder XRD (PXRD). While SC-XRD is the definitive method for structure solution, it fails to represent the bulk sample. The "Product" advocated here is an Advanced Rietveld-DFT Integrated Workflow applied to High-Resolution PXRD data.

Table 1: Performance Comparison Matrix
FeatureAlternative A: SC-XRD (Gold Standard) Alternative B: Basic PXRD Fingerprinting The Product: Integrated Rietveld-DFT Workflow
Primary Output Absolute atomic connectivity & stereochemistry.Phase identification (Match/No Match).Bulk phase purity & quantitative disorder modeling.
Sample Requirement High-quality single crystal (

mm).
Bulk powder (ground).Bulk powder (micronized, capillary/transmission).
Nitropyrrole Specifics Often fails due to twinning or thin plates common in nitro-aromatics.Misses minor polymorphs (

) due to peak overlap.
Detects minor phases (

) and models

disorder.
Validation Metric

, CheckCIF.
Visual overlay.

, GoF

, DFT Energy Min.
Throughput Low (Hours/Days per sample).High (Minutes).Medium (1-2 Hours analysis).

Part 2: The Validation Workflow (Visualized)

To ensure scientific integrity, data validation must follow a self-correcting loop. The following diagram illustrates the Integrated Rietveld-DFT Workflow , contrasting it with the linear failure points of standard methods.

ValidationWorkflow RawData Raw High-Res PXRD Data (Cu Kα1, Capillary) Indexing Indexing & Space Group Determination (e.g., P21/c) RawData->Indexing Pawley Pawley/Le Bail Fit (Unit Cell Validation) Indexing->Pawley StructureSol Structure Solution/Refinement (Rietveld Method) Pawley->StructureSol Cell Parameters Fixed DFT DFT Optimization & Hirshfeld Surface Analysis StructureSol->DFT CIF Export Decision Does DFT Energy Match Experimental Topology? DFT->Decision Valid VALIDATED STRUCTURE Decision->Valid Yes (< 5 kJ/mol diff) Rejection REJECT: Re-model Disorder Decision->Rejection No Rejection->StructureSol Adjust Occupancy/Torsion

Figure 1: The self-validating loop connecting experimental diffraction data with computational thermodynamic stability.

Part 3: Detailed Experimental Protocols

Sample Preparation (The Critical Step)

Nitropyrroles are prone to preferred orientation (stacking like plates). Standard reflection geometry (Bragg-Brentano) will yield intensity errors that ruin Rietveld refinement.

  • Protocol:

    • Grind the sample gently to

      
       particle size. Caution: Nitropyrroles can be shock-sensitive; use a solvent-drop grind (ethanol).
      
    • Load into a 0.7 mm borosilicate glass capillary .

    • Collect data in Transmission Geometry with a rotating capillary stage.

    • Why? This randomizes crystallite orientation, ensuring that peak intensities represent the true structure factor (

      
      ), not sample packing.
      
Data Collection Parameters
  • Radiation: Cu

    
     (
    
    
    
    ) is preferred over dual-wavelength sources to eliminate
    
    
    splitting in complex patterns.
  • Range:

    
     to 
    
    
    
    .
  • Step Size:

    
     (or smaller) to resolve closely overlapping peaks characteristic of low-symmetry organic crystals.
    
The Validation Logic (Rietveld Refinement)

Do not rely solely on the weighted profile R-factor (


). For nitropyrroles, you must validate the Difference Plot .
  • Step A: Pawley Fit. Refine only the unit cell and background. If you cannot fit the peaks here, your space group is wrong, or the sample is not pure.

  • Step B: Rietveld Refinement. Introduce the atomic model (rigid body for the pyrrole ring, rotational freedom for the

    
     group).
    
  • Success Criteria:

    • 
       (Chi-squared) 
      
      
      
      .
    • No systematic "wavy" residuals in the difference plot (indicates absorption errors).

    • Stable refinement of the nitro group torsion angle.

Computational Cross-Check (DFT & Hirshfeld)

This is the "Senior Scientist" differentiator. An XRD structure is a mathematical average; it can be "correct" mathematically but chemically impossible.

  • Hirshfeld Surface Analysis: Map the

    
     surface.[1]
    
    • Expectation: 2-nitropyrrole should show distinct red spots corresponding to

      
       hydrogen bonds (approx. 
      
      
      
      ).
    • Validation: If the red spots are missing or clash (red spots on repulsive atoms), the packing model is incorrect.

  • DFT Minimization: Optimize the hydrogen positions using a solid-state DFT code (e.g., CASTEP or CRYSTAL). If the RMSD between the X-ray structure and DFT structure is

    
    , the experimental data is likely modeling disorder incorrectly.
    

Part 4: Case Study - 2-Nitropyrrole vs. 3-Nitropyrrole

To illustrate the sensitivity of this workflow, we consider the discrimination between the 2- and 3- isomers.

The Decision Matrix

DecisionMatrix Start Unknown Nitropyrrole Sample SC Single Crystal Available? Start->SC SC_Yes Run SC-XRD (CheckCIF Validation) SC->SC_Yes Yes SC_No Run High-Res PXRD SC->SC_No No Analysis Rietveld Refinement (Focus: 15-25° 2θ) SC_No->Analysis Result2 2-Nitropyrrole (P21/c, Z=4) MP: ~55°C Analysis->Result2 Peak @ 18.2° Result3 3-Nitropyrrole (P21/c, Z=4) MP: ~62°C Analysis->Result3 Peak @ 19.1°

Figure 2: Decision logic for isomer identification when single crystals are unavailable.

Data Interpretation

Both isomers crystallize in the monoclinic space group


, making them difficult to distinguish by unit cell alone.
  • 2-Nitropyrrole: Forms planar dimers via

    
     bonds.
    
  • 3-Nitropyrrole: Forms infinite catemers (chains).

  • Validation Check: In the Rietveld refinement, releasing the torsion angle of the nitro group is critical. In 2-nitropyrrole, the nitro group is twisted approx

    
     out of plane due to steric hindrance with the adjacent hydrogen; in 3-nitropyrrole, it is more coplanar. If your refinement forces the nitro group to be perfectly planar (0 torsion), your 
    
    
    
    -factor may look good, but the structure is physically incorrect.

References

  • International Union of Crystallography (IUCr). Commission on Crystallographic Data: CheckCIF/PLATON Validation.[Link]

  • Cambridge Crystallographic Data Centre (CCDC). CSD Deposition and Validation Guidelines.[Link]

  • Toby, B. H. (2006). R factors in Rietveld analysis: How good is good enough? Powder Diffraction, 21(1), 67-70. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[2] CrystEngComm, 11(1), 19-32. [Link]

  • PubChem. 2-Nitropyrrole Compound Summary. National Library of Medicine. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-nitro-1H-pyrrole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 5-nitro-1H-pyrrole-3-carboxylic acid. As a research chemical, its handling and disposal require a thorough understanding of its potential hazards, which are inferred from its constituent functional groups—a nitro group and a carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures protect personnel, the community, and the environment.

Hazard Assessment and Characterization

  • Carboxylic Acid Group: This group confers acidic properties, making the compound potentially corrosive and an irritant to skin and eyes.

  • Nitro Group: Aromatic nitro compounds are recognized for their potential toxicity and reactivity. Some polynitro compounds can be explosive, and caution is always warranted[1].

  • Pyrrole Ring: The heterocyclic core may have its own biological activity and toxicological profile.

Based on analogs like 5-Nitro-1H-pyrazole-3-carboxylic acid, the following hazards should be assumed.[2]

Anticipated Hazard Classification GHS Code Description
Skin Corrosion/IrritationH315Causes skin irritation.[2]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[2]

Causality Behind Hazard Assessment: The combination of an irritant carboxylic acid and a reactive nitro group necessitates treating this compound as hazardous waste. The primary directive is to avoid environmental release and ensure it is handled by professionals equipped for chemical waste management.

Mandatory Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to hazardous chemicals.[3][4][5]

  • Eye Protection: Wear chemical safety goggles with side shields.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). No glove material protects against all substances, so select based on the specific chemicals being handled.[3]

  • Body Protection: A standard laboratory coat is required. For larger quantities, an impervious apron is recommended.

  • Work Area: All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.

Step-by-Step Disposal Workflow

The disposal of 5-nitro-1H-pyrrole-3-carboxylic acid must follow regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[7][8]

Step 1: Waste Identification and Segregation

All materials contaminated with 5-nitro-1H-pyrrole-3-carboxylic acid are to be considered hazardous waste. This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated labware (e.g., pipette tips, weighing boats).

  • Spill cleanup materials.

This waste must be segregated from all other waste streams at the point of generation to prevent dangerous reactions.[6] For instance, mixing oxidizing agents with organic materials can lead to violent reactions.[9]

Step 2: Proper Containerization

Select a waste container that is in good condition, free of leaks, and chemically compatible with the waste.[8]

  • For Solids: Use a wide-mouthed, sealable container made of glass or high-density polyethylene (HDPE). The original manufacturer's container is often the best choice for unused chemicals.[8][9]

  • For Solutions: Use a sealable glass or plastic bottle compatible with any solvents used. Note that some acids, like hydrofluoric acid, cannot be stored in glass, but for this organic acid, glass is generally acceptable.[10]

  • Lid: The container must have a secure, leak-proof screw cap.[6] Keep the container closed at all times except when adding waste.[7][10]

Step 3: Accurate and Compliant Labeling

Proper labeling is a legal requirement and is critical for safe handling by EHS professionals.[7] The label must be securely affixed to the container and include the following information:

  • The words "HAZARDOUS WASTE" .

  • The full, unabbreviated chemical name: "5-nitro-1H-pyrrole-3-carboxylic acid" .

  • A complete list of all constituents in the container, including solvents and their approximate percentages.

  • The date on which waste was first added to the container (the "accumulation start date").

  • The specific hazard characteristics (e.g., "Irritant," "Toxic").

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste are considered Satellite Accumulation Areas (SAAs).[7]

  • Location: The waste container must be stored at or near the point of generation and under the control of laboratory personnel.[6][7]

  • Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely toxic wastes (P-listed), the limit is one quart.[7][8]

  • Segregation: Store the waste container in secondary containment (such as a chemical-resistant tray or bin) to contain any potential leaks. Ensure it is segregated from incompatible materials, particularly bases and strong oxidizing agents.[9]

Step 5: Arranging for Final Disposal

The final step is to arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[11][12]

  • Follow your institution's specific procedures for requesting a waste pickup.

  • Do not attempt to treat or neutralize the waste yourself unless you are operating under a specific protocol approved by your EHS department. The reaction of a nitro compound with a neutralizing agent could be unpredictable and hazardous.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 5-nitro-1H-pyrrole-3-carboxylic acid waste.

G cluster_assessment Step 1: Assessment & Segregation cluster_containment Step 2 & 3: Containment & Labeling cluster_storage Step 4: On-Site Management cluster_disposal Step 5: Final Disposal start Generation of 5-nitro-1H-pyrrole-3-carboxylic acid Waste (Solid or Solution) is_hazardous Is the waste hazardous? start->is_hazardous segregate Segregate as Hazardous Chemical Waste (Keep away from incompatible materials) is_hazardous->segregate Yes (Always) containerize Select a compatible, sealed container (e.g., glass, HDPE) segregate->containerize label_waste Attach a completed Hazardous Waste Label: - Full Chemical Name - Accumulation Date - Hazard Information containerize->label_waste store_saa Store in designated Satellite Accumulation Area (SAA) with secondary containment label_waste->store_saa request_pickup Arrange for pickup by certified EHS / Hazardous Waste Vendor store_saa->request_pickup end_point Compliant Disposal request_pickup->end_point

Caption: Logical workflow for the proper disposal of 5-nitro-1H-pyrrole-3-carboxylic acid.

Spill Management and Decontamination

In the event of a small spill within a fume hood:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels on a neat spill.

  • Carefully sweep or scoop the contaminated absorbent into your designated hazardous waste container.

  • Wipe the area with a suitable solvent (e.g., ethanol), and place the cleaning materials into the hazardous waste container.

  • All materials used for cleanup must be disposed of as hazardous waste.[8]

For glassware decontamination, rinse with a minimal amount of a suitable solvent. This rinsate must be collected and disposed of as hazardous waste.[10]

References

  • OSHA. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • An, P., & Carmichael, J. (2022, October 5). OSHA Chemical Hazards And Communication. StatPearls - NCBI Bookshelf. [Link]

  • CDC. OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention. [Link]

  • ComplianceSigns. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. ComplianceSigns.com. [Link]

  • U.S. Chemical Storage. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. U.S. Chemical Storage. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. VUMC. [Link]

  • PubChem. 5-Nitro-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Environmental Health & Safety, Princeton University. Laboratory Waste Management Guidelines. Princeton University. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. EPA. [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. NIH. [Link]

  • Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Department of Chemistry, Emory University. Chemical Waste Disposal Guidelines. Emory University. [Link]

Sources

Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-nitro-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. The handling of specialized reagents like 5-nitro-1H-pyrrole-3-carboxylic acid demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment and Risk Profile

5-nitro-1H-pyrrole-3-carboxylic acid is an organic compound characterized by a pyrrole ring, a carboxylic acid group, and a nitro group.[1] While a specific, comprehensive toxicological profile for this exact molecule is not widely published, a robust risk assessment can be conducted by analyzing its functional components and data from structurally similar compounds.

  • Skin and Eye Irritation: Based on data for analogous compounds such as 4-nitro-1H-pyrazole-3-carboxylic acid and the parent pyrrole-3-carboxylic acid, this compound is expected to be a skin and eye irritant.[2][3] The GHS classification for similar chemicals includes warnings for causing skin irritation (H315) and serious eye irritation (H319).[4][5]

  • Respiratory Tract Irritation: As a solid powder, there is a risk of aerosolization during handling. Inhaling the dust may cause respiratory tract irritation.[2][6]

  • Potential for Toxicity: Nitroaromatic compounds as a class are known for potential toxicity.[7] While the primary hazard appears to be irritation, it is prudent to handle the compound as potentially harmful if swallowed or inhaled.[3][8]

  • Reactivity: The carboxylic acid functional group can react with bases, and the molecule may be incompatible with strong oxidizing agents.[9]

This assessment mandates a multi-layered PPE approach to prevent exposure through all primary routes: dermal contact, ocular contact, and inhalation.

Core Personal Protective Equipment (PPE) Protocol

The following table summarizes the minimum required PPE for handling 5-nitro-1H-pyrrole-3-carboxylic acid. The causality and specific standards for each are detailed in the subsequent sections.

Protection TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1 compliant chemical safety goggles. A face shield is required when a splash hazard exists.Protects against dust particles and potential splashes of solutions, preventing serious eye irritation.[2][7]
Skin Protection Gloves: Chemical-resistant nitrile rubber gloves (>0.11 mm thickness). Always inspect for integrity before use. Lab Coat: A clean, fully-buttoned lab coat. Clothing: Long pants and closed-toe shoes.Nitrile provides a robust barrier against organic solids and solvents.[10] A lab coat and proper attire prevent incidental skin contact.[7][10]
Respiratory Protection A NIOSH-approved N95 (or P100) particulate respirator is required when handling the solid compound outside of a certified chemical fume hood.Prevents inhalation of fine dust particles that can cause respiratory tract irritation.[2][7]
Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[2] Therefore, ANSI Z87.1 compliant chemical safety goggles are mandatory at all times when in the laboratory where this chemical is handled. Standard safety glasses with side shields offer insufficient protection from airborne powder. When preparing solutions or performing any operation with a splash hazard, a full-face shield must be worn over the safety goggles.[7] This combination provides a comprehensive barrier, protecting both the eyes and the face.

Skin and Body Protection

To prevent skin irritation, a multi-component approach is necessary.

  • Gloves: The selection of appropriate gloves is critical. Nitrile rubber gloves have demonstrated good resistance to a wide range of organic chemicals and are the standard recommendation.[10] It is crucial to select gloves of adequate thickness (minimum 0.11 mm) and to double-check the manufacturer's data for breakthrough times with any solvents being used. Before every use, gloves must be inspected for any signs of degradation, punctures, or tears.[7]

  • Protective Clothing: A clean, knee-length laboratory coat with long sleeves, buttoned completely, is required.[10] For operations involving larger quantities or a higher risk of contamination, a chemical-resistant apron should be worn over the lab coat.[7] Under no circumstances should shorts or open-toed shoes be worn in the laboratory.[10]

Respiratory Protection

The primary inhalation risk from 5-nitro-1H-pyrrole-3-carboxylic acid is from airborne dust generated during weighing and transfer operations. All handling of the solid powder should ideally occur within a certified chemical fume hood to minimize exposure.[7] If operations must be performed outside a fume hood, or if there is any visible dust generation, a NIOSH-approved particulate respirator (e.g., N95 or P100 filter) is mandatory.[2][7]

Operational Plan: Step-by-Step Handling Protocol

This section outlines the workflow for safely weighing the solid compound and preparing a solution.

  • Preparation: Before retrieving the chemical, ensure the designated work area (preferably a chemical fume hood) is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible and unobstructed.[2]

  • Don PPE: Don all required PPE as outlined in the table above: chemical safety goggles, nitrile gloves, and a buttoned lab coat. If working outside a fume hood, a respirator is also required.

  • Weighing the Compound:

    • Place a tared weigh boat or paper on an analytical balance inside the fume hood.

    • Carefully use a spatula to transfer the desired amount of 5-nitro-1H-pyrrole-3-carboxylic acid from the stock bottle to the weigh boat.[7] Avoid any actions that could generate dust, such as dropping the powder from a height.

    • Securely close the stock bottle immediately after dispensing.

  • Solution Preparation:

    • Gently add the weighed compound to the chosen solvent in an appropriate flask or beaker within the fume hood.

    • Rinse the weigh boat with a small amount of the solvent to ensure a complete transfer.

    • Cap the container before mixing or sonicating to dissolve the solid.

  • Post-Handling:

    • Wipe down the spatula and any affected surfaces in the fume hood with a damp cloth or towel, treating it as contaminated waste.

    • Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling is complete, even though gloves were worn.[7][11]

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific handling task.

PPE_Workflow start Start: Handling 5-nitro-1H-pyrrole-3-carboxylic acid ppe_base Core PPE: - Nitrile Gloves - Lab Coat - Safety Goggles start->ppe_base is_solid Handling Solid Powder? in_hood Working in Fume Hood? is_solid->in_hood Yes is_splash Splash Hazard Present? is_solid->is_splash No (Solution) in_hood->is_splash Yes ppe_respirator Add NIOSH N95/P100 Respirator in_hood->ppe_respirator No ppe_faceshield Add Face Shield (over goggles) is_splash->ppe_faceshield Yes end Proceed with Task is_splash->end No ppe_base->is_solid ppe_respirator->is_splash ppe_faceshield->end

Caption: Decision workflow for selecting task-specific PPE.

Disposal and Decontamination Plan

Proper disposal is a critical final step in the safe handling of any chemical.

  • Waste Segregation: All waste must be handled in accordance with local, state, and federal regulations.[9]

    • Solid Waste: Collect unused or expired 5-nitro-1H-pyrrole-3-carboxylic acid, contaminated weighing paper, and contaminated PPE (gloves, disposable lab coats) in a dedicated, clearly labeled hazardous solid waste container.[7]

    • Liquid Waste: Collect all solutions containing the compound and any solvents used for rinsing glassware in a sealed, labeled, and chemical-resistant hazardous liquid waste container.[7]

  • Decontamination: After use, glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste before proceeding with standard cleaning procedures.

By adhering to these detailed protocols, researchers can confidently handle 5-nitro-1H-pyrrole-3-carboxylic acid, ensuring both personal safety and the integrity of their experimental work.

References

  • Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline - Benchchem. (n.d.). BenchChem.
  • Safety D
  • 5-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 86222684. (n.d.). PubChem.
  • SAFETY DATA SHEET - Fisher Scientific. (2009, October 12). Fisher Scientific.
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6). MilliporeSigma.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • Pyrrole-3-carboxylic acid | C5H5NO2 | CID 101030. (n.d.). PubChem.
  • Proper Protective Equipment. (2021, August 15). Chemistry LibreTexts.
  • SAFETY DATA SHEET - Spectrum Chemical. (2016, November 2). Spectrum Chemical.
  • 3 Common Chemicals That Require Protective Clothing. (2019, April 8).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22). Thermo Fisher Scientific.
  • SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. (2022, September 30). YouTube.
  • Safety Data Sheet - ChemScene. (2025, August 23). ChemScene.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 24). Sigma-Aldrich.
  • CAS 931-03-3: Pyrrole-3-carboxylic acid. (n.d.). CymitQuimica.
  • Pyrrole - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
  • PYROPHORIC CHEMICALS: HANDLING & USE. (n.d.).
  • Reactivity of Carboxylic Acid Deriv
  • Pyrrole-3-carboxylic acid = 96 931-03-3. (n.d.). Sigma-Aldrich.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.